Product packaging for 2,2,3,5,5-Pentamethylhexane(Cat. No.:CAS No. 14739-73-2)

2,2,3,5,5-Pentamethylhexane

Cat. No.: B14715668
CAS No.: 14739-73-2
M. Wt: 156.31 g/mol
InChI Key: UKYAYXXQXKPIBL-UHFFFAOYSA-N
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Description

2,2,3,5,5-Pentamethylhexane is a branched, saturated hydrocarbon with the molecular formula C11H24 and a molecular weight of 156.31 g/mol . Its CAS Registry Number is 14739-73-2 . This compound is characterized by a highly branched structure, as indicated by its IUPAC Standard InChIKey (UKYAYXXQXKPIBL-UHFFFAOYSA-N) . As a member of the alkane family, it serves as a valuable non-polar standard and reference compound in various research fields. It is particularly useful in chromatography as a reference material for calibrating instruments and identifying similar hydrocarbons, and in spectroscopy, where its well-defined structure aids in spectral interpretation and method development . The boiling point of this compound has been reported at approximately 437.4 K (164.3 °C) . The high degree of branching influences its physical properties, such as lowering its melting point compared to its straight-chain isomers, which can be a point of investigation in materials and physical chemistry studies. This product is intended For Research Use Only. It is strictly for use in laboratory research and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B14715668 2,2,3,5,5-Pentamethylhexane CAS No. 14739-73-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14739-73-2

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,2,3,5,5-pentamethylhexane

InChI

InChI=1S/C11H24/c1-9(11(5,6)7)8-10(2,3)4/h9H,8H2,1-7H3

InChI Key

UKYAYXXQXKPIBL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 2,2,3,5,5-Pentamethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,2,3,5,5-pentamethylhexane. The information is curated for researchers, scientists, and professionals in drug development who may utilize branched alkanes in their work. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and illustrates the structure-property relationships.

Chemical and Physical Data

This compound is a highly branched aliphatic hydrocarbon. Its structure significantly influences its physical properties. The following table summarizes its key chemical and physical data.

PropertyValue
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol [1][2]
CAS Number 14739-73-2[1][2]
Boiling Point 166 °C[3]
Melting Point -57.06 °C (estimate)[3][4]
Density 0.7482 g/cm³[3]
Refractive Index 1.4194[3]

Experimental Protocols

Detailed methodologies for the experimental determination of the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices for liquid organic compounds.

2.1. Determination of Density

The density of a liquid organic compound such as this compound can be accurately determined using a pycnometer or a volumetric flask.

  • Apparatus: Pycnometer (or a 10 mL volumetric flask with stopper), analytical balance, and a constant temperature water bath.

  • Procedure:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

    • Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper and allow any excess water to exit through the capillary.

    • Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) for 15-20 minutes to allow it to reach thermal equilibrium.

    • Remove the pycnometer from the bath, carefully wipe it dry, and weigh it. Record the mass (m₂).

    • Empty the pycnometer, dry it completely, and then fill it with this compound.

    • Repeat steps 4 and 5, and record the mass of the pycnometer filled with the sample (m₃).

  • Calculation:

    • The density of water (ρ_water) at the experimental temperature must be known.

    • The volume of the pycnometer (V) is calculated as: V = (m₂ - m₁) / ρ_water.

    • The density of the sample (ρ_sample) is then calculated as: ρ_sample = (m₃ - m₁) / V.

2.2. Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or a distillation setup. The capillary method is a common micro-scale technique.

  • Apparatus: Thiele tube or a melting point apparatus with a boiling point function, thermometer, small test tube, and a sealed-end capillary tube.

  • Procedure:

    • Place a small amount (0.5-1 mL) of this compound into a small test tube.

    • Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid in the test tube.

    • Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

    • Place the assembly in a Thiele tube filled with mineral oil, or in a suitable heating block.

    • Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a steady and rapid stream of bubbles is observed.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. Record this temperature.

2.3. Determination of Melting Point

Since this compound has a very low estimated melting point, a cryostat or a low-temperature melting point apparatus is required.

  • Apparatus: Low-temperature melting point apparatus or a cryostat, sample holder (e.g., capillary tube), and a low-temperature thermometer.

  • Procedure:

    • Introduce a small, liquid sample of this compound into a capillary tube, which is then flash-frozen using a suitable cooling agent (e.g., liquid nitrogen or a dry ice/acetone bath).

    • Place the capillary tube containing the frozen sample into the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.

    • Slowly heat the sample at a controlled rate (e.g., 1-2 °C per minute).

    • Observe the sample closely. The melting range is the temperature from which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure compound, this range should be narrow.

Structure-Property Relationships

The molecular structure of an alkane has a direct impact on its physical properties. For this compound, its high degree of branching is a key determinant of its macroscopic behavior.

G cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties Structure This compound (C11H24) Branching High Degree of Branching Structure->Branching Shape More Spherical Shape Branching->Shape VdW Van der Waals Forces Shape->VdW Reduced Surface Area Packing Molecular Packing Efficiency Shape->Packing BoilingPoint Boiling Point VdW->BoilingPoint Weaker Forces Density Density Packing->Density MeltingPoint Melting Point Packing->MeltingPoint

Caption: Logical relationship between molecular structure and physical properties.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the direct effects of this compound on cellular signaling pathways or its broader biological activity. Alkanes are generally considered to be biologically inert, with their primary biological interactions being related to their lipophilicity, which can lead to the disruption of cell membranes at high concentrations. The potential for more subtle effects on cellular processes has not been extensively investigated for this specific isomer and warrants further research.

Conclusion

This guide provides essential technical data and standardized methodologies relevant to this compound. The highly branched nature of this alkane isomer results in distinct physical properties compared to its linear counterpart, n-undecane. The provided experimental protocols offer a framework for the accurate determination of these properties, which is crucial for its application in research and development. Further investigation into the biological activity of this compound is needed to fully characterize its profile for potential applications in drug development and other scientific fields.

References

An In-depth Technical Guide on 2,2,3,5,5-Pentamethylhexane (CAS: 14739-73-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3,5,5-pentamethylhexane, a branched acyclic alkane. Due to the limited availability of specific experimental data for this compound, this guide combines reported physical properties with predicted spectroscopic data and general knowledge of highly branched alkanes to offer a thorough resource for research and development purposes.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1][2] Its highly branched structure influences its physical properties, such as boiling point and density, making it a subject of interest for applications where specific solvent or formulation characteristics are required.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 14739-73-2[1][2]
Molecular Formula C₁₁H₂₄[1][2]
Molecular Weight 156.31 g/mol [1]
IUPAC Name This compound[2]
Boiling Point 166.2 °C (439.2 K)[3]
Boiling Point 164.25 °C (437.4 K)[3]

Synthesis and Spectroscopic Characterization

While a specific, detailed experimental protocol for the synthesis of this compound from readily available literature is scarce, a 1949 publication by Moersch and Whitmore reports its synthesis.[3] A general approach to synthesizing highly branched alkanes often involves Grignard reactions or alkylation of organometallic compounds.

Hypothetical Synthesis Workflow

The following diagram illustrates a plausible, generalized workflow for the synthesis and purification of a highly branched alkane like this compound.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization start Starting Materials (e.g., Alkyl Halides, Ketones) grignard Grignard Reagent Formation start->grignard reaction Coupling Reaction grignard->reaction hydrolysis Aqueous Workup reaction->hydrolysis crude Crude Product hydrolysis->crude distillation Fractional Distillation crude->distillation chromatography Preparative Gas Chromatography distillation->chromatography pure Pure this compound chromatography->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir

Caption: Generalized workflow for the synthesis and characterization of this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~ 0.85s9HC(CH₃)₃ at C5
~ 0.88d3HCH₃ at C3
~ 0.90s6HC(CH₃)₂ at C2
~ 1.25m2HCH₂ at C4
~ 1.60m1HCH at C3

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) (Predicted)Carbon TypeAssignment
~ 25Primary (CH₃)C(CH₃)₃ at C5
~ 28Primary (CH₃)C(CH₃)₂ at C2
~ 15Primary (CH₃)CH₃ at C3
~ 32Quaternary (C)C5
~ 35Quaternary (C)C2
~ 45Secondary (CH₂)C4
~ 40Tertiary (CH)C3

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Relative IntensityProposed Fragment
156Low[M]⁺ (Molecular Ion)
141Moderate[M - CH₃]⁺
99High[M - C₄H₉]⁺ (loss of tert-butyl)
57Very High[C₄H₉]⁺ (tert-butyl cation)
Experimental Protocols for Spectroscopic Analysis

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alkane like this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., hexane) into the mass spectrometer, typically via a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Use a quadrupole or time-of-flight (TOF) analyzer.

Infrared (IR) Spectroscopy

  • Sample Preparation: As a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

Applications in Drug Development

Highly branched alkanes like this compound are generally chemically inert and non-polar. These properties make them suitable for use as excipients in pharmaceutical formulations.[5] They can function as solvents, co-solvents, or as part of a vehicle for the delivery of lipophilic active pharmaceutical ingredients (APIs). Their low reactivity minimizes the potential for degradation of the API.

Potential Role as a Pharmaceutical Excipient

The following diagram illustrates the logical relationship of how a highly branched alkane could function as an excipient in a drug formulation.

cluster_formulation Drug Formulation cluster_properties Key Properties cluster_benefits Benefits api Lipophilic Active Pharmaceutical Ingredient (API) formulation Final Drug Product (e.g., Ointment, Emulsion) api->formulation excipient This compound (Excipient/Vehicle) excipient->formulation inert Chemical Inertness excipient->inert provides nonpolar Non-polar Nature excipient->nonpolar provides stability Improved API Stability inert->stability solubility Enhanced API Solubility nonpolar->solubility solubility->formulation stability->formulation

Caption: Logical diagram of this compound's potential role as a pharmaceutical excipient.

Toxicology and Safety

Specific toxicological data for this compound is not available. However, saturated acyclic alkanes are generally considered to have low toxicity.[6] The primary health concern for liquid alkanes is aspiration, which can cause chemical pneumonitis if the substance is ingested and enters the lungs.[6] Inhalation of high concentrations of alkane vapors may cause central nervous system depression.[7]

For C11-C15 isoalkanes, repeated exposure may cause skin dryness or cracking.[6] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.

Biological Activity and Signaling Pathways

As a saturated hydrocarbon, this compound is not expected to have specific biological activity or to interact directly with biological signaling pathways. Alkanes are generally considered to be biologically inert.[7] Their effects on biological systems are typically non-specific and related to their physical properties, such as their ability to disrupt cell membranes at high concentrations due to their lipophilicity. There is no evidence to suggest that this compound is involved in any specific signaling pathways.

References

An In-depth Technical Guide to the Molecular Structure of 2,2,3,5,5-Pentamethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2,2,3,5,5-pentamethylhexane. Due to the limited availability of experimental data in public databases, this document combines established chemical principles with predicted spectroscopic data to offer a detailed characterization. The guide includes key molecular identifiers, predicted spectroscopic data tables for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), standardized experimental protocols for data acquisition, and a plausible synthetic pathway. This information is intended to serve as a valuable resource for researchers in chemistry and drug development requiring detailed structural information on highly branched alkanes.

Molecular Identity and Physicochemical Properties

This compound is a highly branched acyclic alkane. Its fundamental molecular and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₂₄NIST[1], Guidechem[2]
IUPAC Name This compoundNIST[1]
Molecular Weight 156.31 g/mol Guidechem[2]
CAS Number 14739-73-2NIST[1]
SMILES Notation CC(C)C(C)(C)CC(C)(C)CPubChem[3]
InChI Key UKYAYXXQXKPIBL-UHFFFAOYSA-NNIST[1]

Predicted Spectroscopic Data

The following sections present predicted spectroscopic data for this compound. This data is computationally generated and should be considered as a guide for the interpretation of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 0.85d6HC1-H₃, C6-H₃ (attached to C5)
~ 0.88s9HC(CH₃)₃ at C2
~ 1.15d3HC3-CH₃
~ 1.30m2HC4-H₂
~ 1.60m1HC5-H
~ 1.80m1HC3-H

2.1.2. Predicted ¹³C NMR Data

Chemical Shift (δ) ppmCarbon TypeAssignment
~ 22.0Primary (CH₃)C1, C6
~ 25.0Primary (CH₃)C3-CH₃
~ 29.0Primary (CH₃)C(CH₃)₃ at C2
~ 32.0Quaternary (C)C2
~ 35.0Tertiary (CH)C5
~ 38.0Tertiary (CH)C3
~ 48.0Secondary (CH₂)C4
~ 50.0Quaternary (C)C5's quaternary carbon is the same as C5
Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityProposed Fragment
156Low[M]⁺ (Molecular Ion)
141Moderate[M-CH₃]⁺
99High[M-C₄H₉]⁺ (loss of a tert-butyl group)
57Very High[C₄H₉]⁺ (tert-butyl cation)
43High[C₃H₇]⁺ (isopropyl cation)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretch (alkane)
1470-1450MediumC-H bend (methylene and methyl)
1385-1365Medium-StrongC-H bend (gem-dimethyl and tert-butyl)

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alkane like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the sample.

  • Acquire a standard one-pulse ¹H spectrum.

  • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-60 ppm for an alkane).

  • A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase and baseline correct the spectra.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to TMS.

  • Identify the chemical shifts of the signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Sample Introduction:

  • For a volatile liquid like this compound, direct injection via a gas chromatography (GC-MS) system is ideal. This allows for separation from any impurities prior to mass analysis.

Instrumentation:

  • A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, coupled with a GC system.

Data Acquisition:

  • Ionize the sample using a suitable method, most commonly Electron Ionization (EI) at 70 eV.

  • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

Data Processing:

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

Infrared (IR) Spectroscopy

Sample Preparation:

  • As a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

  • Acquire a background spectrum of the empty sample holder.

  • Acquire the sample spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

  • The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Synthesis Pathway

A potential retrosynthetic analysis suggests that this compound could be formed by coupling a neopentyl-type fragment with an isobutyl-type fragment. One possible forward synthesis is outlined below.

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products A 2-bromo-2-methylpropane (tert-Butyl bromide) S1 Grignard Reagent Formation A->S1 B 1-bromo-2,2-dimethylpropane (Neopentyl bromide) S2 Nucleophilic Attack B->S2 C Magnesium (Mg) C->S1 D Dry Ether D->S1 Solvent S1->S2 tert-Butylmagnesium bromide S3 Protonation S2->S3 Intermediate Alkoxide P1 This compound S3->P1 Workup (e.g., H₂O)

Caption: Proposed synthesis of this compound via a Grignard reaction.

Molecular Structure Visualization

The 2D chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

References

Navigating the Isomeric Maze: A Technical Guide to 2,2,4,5,5-Pentamethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the saturated alkane, 2,2,4,5,5-pentamethylhexane. Initially referenced by the IUPAC name 2,2,3,5,5-pentamethylhexane, a detailed analysis based on the guidelines of the International Union of Pure and Applied Chemistry (IUPAC) reveals the correct nomenclature to be 2,2,4,5,5-pentamethylhexane. This document will address the correct naming, present key physicochemical properties, and outline relevant experimental protocols, serving as a vital resource for professionals in chemical research and development.

Correcting the Nomenclature: From 2,2,3,5,5- to 2,2,4,5,5-Pentamethylhexane

The fundamental principle of IUPAC nomenclature for alkanes is to identify the longest continuous carbon chain and to number it in a way that assigns the lowest possible locants to the substituents.

The structure initially named this compound implies a hexane (B92381) (six-carbon) backbone with two methyl groups on the second carbon, one on the third, and two on the fifth. However, numbering from the opposite end of the chain results in locants of 2,2,4,5,5. To adhere to the lowest locant rule, the sum of the locants is compared.

  • Incorrect Numbering: 2 + 2 + 3 + 5 + 5 = 17

  • Correct Numbering: 2 + 2 + 4 + 5 + 5 = 18

Applying the "first point of difference" rule, the set of locants is compared term by term. The first point of difference between (2,2,3,5,5) and (2,2,4,5,5) is at the third locant (3 vs. 4). As 3 is lower than 4, the correct numbering scheme is the one that gives the lower number at the first point of difference. Therefore, the correct IUPAC name for this structure is 2,2,4,5,5-pentamethylhexane .

The following diagram illustrates the logical workflow for determining the correct IUPAC name.

IUPAC_Naming_Workflow Start Start with proposed name: This compound Draw Draw the chemical structure Start->Draw IdentifyChain Identify the longest continuous carbon chain (Hexane) Draw->IdentifyChain Number1 Number the chain from left to right Locants: 2, 2, 3, 5, 5 IdentifyChain->Number1 Number2 Number the chain from right to left Locants: 2, 2, 4, 5, 5 IdentifyChain->Number2 Compare Apply the 'lowest locant' rule Number1->Compare Number2->Compare Decision Select the set of locants with the lowest number at the first point of difference Compare->Decision CorrectName Correct IUPAC Name: 2,2,4,5,5-Pentamethylhexane Decision->CorrectName

Caption: IUPAC Naming Workflow for 2,2,4,5,5-Pentamethylhexane.

Physicochemical and Spectroscopic Data

Herein are the key physicochemical and computed spectroscopic data for 2,2,4,5,5-pentamethylhexane.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [1]
CAS Number 60302-23-0[1]
Boiling Point Not experimentally determined
Density Not experimentally determined
Refractive Index Not experimentally determined
Spectroscopic DataPredicted Values
¹H NMR (ppm) ~0.8-1.0 (multiple signals for CH₃ groups), ~1.1-1.6 (multiple signals for CH and CH₂ groups)
¹³C NMR (ppm) ~14-30 (CH₃ carbons), ~30-50 (CH and CH₂ carbons), Quaternary carbons would be further downfield.
Mass Spectrometry (m/z) 156 (M⁺), prominent fragments from loss of methyl (141) and larger alkyl groups.
Infrared (cm⁻¹) ~2850-2960 (C-H stretch), ~1450-1470 (C-H bend), ~1365-1385 (C-H bend)

Experimental Protocols

Synthesis of Highly Branched Alkanes

A general approach for the synthesis of highly branched alkanes involves the coupling of appropriate alkyl halides with organometallic reagents, such as Grignard or organocuprate reagents. For 2,2,4,5,5-pentamethylhexane, a plausible, though not experimentally verified, synthetic route is outlined below.

Synthesis_Workflow Reactant1 t-Butyl chloride Grignard Formation of t-Butylmagnesium chloride (Grignard Reagent) in dry ether Reactant1->Grignard Reactant2 Magnesium turnings Reactant2->Grignard Coupling Grignard Coupling Reaction Grignard->Coupling Reactant3 2-Chloro-2,4,4-trimethylpentane Reactant3->Coupling Workup Aqueous Workup and Purification (Distillation) Coupling->Workup Product 2,2,4,5,5-Pentamethylhexane Workup->Product

Caption: Proposed Synthesis Workflow for 2,2,4,5,5-Pentamethylhexane.

Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. t-Butyl chloride is added dropwise to initiate the formation of the Grignard reagent, t-butylmagnesium chloride. The reaction mixture is typically stirred until the magnesium is consumed.

  • Coupling Reaction: 2-Chloro-2,4,4-trimethylpentane, dissolved in anhydrous diethyl ether, is added dropwise to the prepared Grignard reagent at a controlled temperature. The reaction is stirred for several hours to allow for the coupling to proceed.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, and dried over an anhydrous salt such as magnesium sulfate. The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield 2,2,4,5,5-pentamethylhexane.

Spectroscopic Analysis

The following are general protocols for obtaining spectroscopic data for a liquid alkane like 2,2,4,5,5-pentamethylhexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the purified liquid (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used to obtain one-dimensional spectra. For unambiguous assignment of signals, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any residual impurities and for accurate mass determination.

  • Ionization: Electron ionization (EI) at 70 eV is typically used to generate the molecular ion and characteristic fragment ions.

  • Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to deduce the fragmentation pattern, which can provide structural information.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A drop of the neat liquid is placed between two sodium chloride or potassium bromide plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum will show characteristic C-H stretching and bending vibrations for a saturated alkane.

Biological Activity and Drug Development Relevance

As a simple, non-functionalized alkane, 2,2,4,5,5-pentamethylhexane is not expected to exhibit significant biological activity and is not a typical candidate for drug development. Alkanes are generally considered to be chemically inert and serve primarily as solvents, fuels, or lubricants. Their low reactivity and high lipophilicity generally preclude specific interactions with biological macromolecules that are necessary for a therapeutic effect. Therefore, no signaling pathways or specific drug development workflows are associated with this compound.

Conclusion

This technical guide has clarified the correct IUPAC nomenclature for the C₁₁H₂₄ isomer, 2,2,4,5,5-pentamethylhexane, and has provided a summary of its known and predicted physicochemical and spectroscopic properties. While experimentally derived data for this specific compound is sparse, this guide offers standardized protocols for its potential synthesis and characterization. For researchers and professionals in the chemical and pharmaceutical sciences, a precise understanding of chemical nomenclature and properties is paramount for effective and accurate scientific communication and research.

References

Technical Guide: Molecular Weight of 2,2,3,5,5-Pentamethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed analysis of the molecular weight of the branched alkane 2,2,3,5,5-pentamethylhexane, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Chemical Identity and Formula

This compound is a saturated hydrocarbon. Its structure consists of a six-carbon hexane (B92381) chain with five methyl group substituents. Based on its nomenclature, the chemical structure is determined, which leads to a precise molecular formula.

  • Molecular Formula: C₁₁H₂₄[1][2]

  • CAS Registry Number: 14739-73-2[1][2]

  • IUPAC Name: this compound[1]

Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the atomic weights of Carbon (C) and Hydrogen (H).

  • Atomic Weight of Carbon (C): ≈ 12.011 u

  • Atomic Weight of Hydrogen (H): ≈ 1.008 u

The molecular weight is calculated as follows: MW = (11 × Atomic Weight of C) + (24 × Atomic Weight of H) MW = (11 × 12.011) + (24 × 1.008) MW = 132.121 + 24.192 MW = 156.313 u

This calculated value is consistent with figures from established chemical databases, which report the molecular weight as approximately 156.31 g/mol .[2][3][4]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Atomic Composition

Element Symbol Count Atomic Weight (u) Total Mass (u)
Carbon C 11 12.011 132.121

| Hydrogen | H | 24 | 1.008 | 24.192 |

Table 2: Molecular Weight Summary

Property Value Unit Source
Molecular Weight 156.31 g/mol Guidechem[2]
Molecular Weight 156.3083 u NIST WebBook[1]

| Exact Mass | 156.187800766 | Da | PubChem |

Experimental Protocol: Molecular Weight Determination

The experimental determination of the molecular weight of a pure compound like this compound is typically achieved through Mass Spectrometry (MS) .

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small, pure sample of this compound is introduced into the mass spectrometer's ion source, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of the electron beam causes the molecular ion to fragment into smaller, characteristic charged ions.

  • Acceleration: All positive ions are accelerated by an electric field to ensure they have the same kinetic energy.

  • Deflection (Analysis): The ions travel through a magnetic field, which deflects them. The degree of deflection is inversely proportional to the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.

  • Detection: A detector records the abundance of ions at each m/z value. The peak with the highest m/z value typically represents the molecular ion, and its mass corresponds to the molecular weight of the compound.

Logical Relationship Diagram

As this compound is a simple alkane, it is not involved in biological signaling pathways. The following diagram illustrates the logical workflow for determining its molecular weight.

G A This compound B Molecular Formula C₁₁H₂₄ A->B Determines C Carbon (C) Atom Count: 11 Atomic Weight: 12.011 B->C Contains D Hydrogen (H) Atom Count: 24 Atomic Weight: 1.008 B->D Contains E Total Mass of Carbon 11 * 12.011 = 132.121 C->E Calculate F Total Mass of Hydrogen 24 * 1.008 = 24.192 D->F Calculate G Molecular Weight 132.121 + 24.192 = 156.313 E->G Sum F->G Sum

References

Boiling Point of 2,2,3,5,5-Pentamethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling point of the branched alkane 2,2,3,5,5-pentamethylhexane. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise physical property data and standardized experimental procedures.

Physicochemical Data

This compound is an acyclic saturated hydrocarbon with the chemical formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol . Its structure consists of a hexane (B92381) chain with five methyl group substituents. The physical properties of this compound, particularly its boiling point, are of interest for purification, identification, and process design in various chemical applications.

Boiling Point Data

The experimentally determined boiling point of this compound has been reported in the scientific literature. The following table summarizes the available data from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1] It is important to note that boiling points are pressure-dependent; however, these values are reported without a specified pressure and are assumed to be at or near standard atmospheric pressure.

Boiling Point (°C)Boiling Point (K)Reference
164.25437.4Braun, W.G.; Spooner, D.F.; Fenske, M.R. (1950)
166.05439.2Moersch, G.W.; Whitmore, F.C. (1949)

Note: The original data was presented in Kelvin and has been converted to Celsius for this table.

Experimental Protocol for Boiling Point Determination

Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In the Thiele tube method, a small sample of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon slight cooling is recorded as the boiling point.

Materials and Apparatus
  • Thiele tube

  • High-boiling point mineral oil or silicone oil

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube or fusion tube

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (Bunsen burner or heating mantle)

  • Stand and clamps

  • Sample of this compound

Procedure
  • Preparation: A capillary tube is sealed at one end by heating it in a flame.

  • Sample Introduction: A small amount (0.5-1 mL) of this compound is placed into the small test tube.

  • Assembly: The sealed capillary tube is placed into the test tube with the open end downwards. The test tube is then attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: The Thiele tube is filled with a suitable heating oil. The thermometer and test tube assembly are clamped and immersed in the oil in the Thiele tube.

  • Observation: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be seen escaping as bubbles. The heating rate should be slow and steady as the temperature approaches the expected boiling point.

  • Boiling Point Determination: When a continuous and rapid stream of bubbles emerges from the capillary tube, the heating is stopped. The liquid is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

  • Verification: The determination should be repeated to ensure accuracy and precision.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound using the Thiele tube method.

BoilingPointWorkflow start Start prep_sample Prepare Sample and Apparatus start->prep_sample assemble Assemble Thiele Tube Setup prep_sample->assemble heat Heat the Sample assemble->heat observe_bubbles Observe Bubble Stream heat->observe_bubbles Continuous Stream cool Cool the Sample observe_bubbles->cool record_bp Record Boiling Point cool->record_bp Liquid Enters Capillary end End record_bp->end

References

An In-depth Technical Guide on the Spectroscopic Data of 2,2,3,5,5-Pentamethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2,2,3,5,5-pentamethylhexane (C₁₁H₂₄, Molecular Weight: 156.31 g/mol ).[2][3] It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of highly branched alkanes. The guide details predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside the experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for a structural isomer, which can serve as a close approximation for this compound.

Table 1: Predicted ¹H NMR Data (Reference Compound: 2,2,3,4,5-Pentamethylhexane) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 0.8 - 0.9Doublet6HC5-CH₃, C4-CH₃
~ 0.9 - 1.0Singlet9HC2-(CH₃)₃
~ 1.0 - 1.2Multiplet1HC5-H
~ 1.2 - 1.4Multiplet1HC4-H
~ 1.5 - 1.7Multiplet1HC3-H

Table 2: Predicted ¹³C NMR Data (Reference Compound: 2,2,3,4,5-Pentamethylhexane) [1]

Chemical Shift (δ) ppmCarbon TypeAssignment
~ 10 - 20Primary (CH₃)Methyl groups
~ 25 - 45Tertiary (CH)C3, C4, C5
~ 30 - 40Quaternary (C)C2

Table 3: Predicted Mass Spectrometry Data (EI, 70 eV) [1]

m/zRelative IntensityProposed Fragment
156Low[M]⁺ (Molecular Ion)
141Moderate[M-CH₃]⁺
99High[M-C₄H₉]⁺ (loss of t-butyl)
57Very High[C₄H₉]⁺ (t-butyl cation)

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2850-3000StrongC-H stretch (alkane)
1450-1470MediumC-H bend (methylene and methyl)
1365-1385Medium-StrongC-H bend (gem-dimethyl and t-butyl)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a liquid alkane sample like this compound.[1]

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound will be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (B1202638) (TMS) will be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe will be utilized.[1]

  • Data Acquisition:

    • ¹H NMR: A standard proton experiment will be performed with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.

    • ¹³C NMR: A proton-decoupled carbon experiment will be run. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2.2 Mass Spectrometry (MS)

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., hexane (B92381) or methanol) will be introduced into the mass spectrometer.[1] For enhanced purity analysis, introduction via a gas chromatograph (GC-MS) is recommended.[1]

  • Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer, will be employed.[1]

  • Ionization: A standard electron ionization energy of 70 eV will be used to induce fragmentation.[1]

  • Data Acquisition: Mass spectra will be acquired over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 30-200).[1]

2.3 Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[1]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer will be used.[1]

  • Data Acquisition: The spectrum will be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal will be taken and subtracted from the sample spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Prep_IR Neat Liquid or ATR Sample->Prep_IR NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR MS Mass Spectrometer (EI) Prep_MS->MS IR FTIR Spectrometer Prep_IR->IR Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_MS Analyze Mass Spectrum MS->Process_MS Process_IR Analyze IR Spectrum IR->Process_IR Interpret_NMR Assign Chemical Shifts & Multiplicities Process_NMR->Interpret_NMR Interpret_MS Identify Molecular Ion & Fragmentation Process_MS->Interpret_MS Interpret_IR Identify Functional Groups Process_IR->Interpret_IR Structure Structural Elucidation Interpret_NMR->Structure Interpret_MS->Structure Interpret_IR->Structure

Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2,2,3,5,5-Pentamethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2,3,5,5-pentamethylhexane. Due to the absence of a publicly available experimental spectrum, this document outlines the expected spectral parameters based on fundamental principles of NMR spectroscopy. The information presented herein is intended to serve as a valuable reference for the identification and characterization of this highly branched alkane.

Molecular Structure and Proton Environments

This compound possesses a unique structural framework that gives rise to five distinct proton environments. The symmetry of the molecule dictates the chemical equivalence of various protons. A thorough understanding of these environments is crucial for the interpretation of its ¹H NMR spectrum.

The logical relationship between the different proton environments in this compound is illustrated in the diagram below.

G cluster_c2 C2 cluster_c3 C3 cluster_c4 C4 cluster_c5 C5 H_A H_A (9H) H_B H_B (3H) H_C H_C (1H) H_C->H_B J_BC H_D H_D (2H) H_C->H_D J_CD H_E H_E (9H)

Figure 1. Molecular structure and proton environments of this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts for protons on aliphatic alkyl groups typically appear in the range of 0.7 to 1.5 ppm.[1] The degree of shielding is influenced by the substitution pattern of the carbon to which the proton is attached.[1]

SignalProtonsIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
A-C(CH₃)₃ (at C2)9H~ 0.85Singlet (s)-
B-CH(CH₃)- (at C3)3H~ 0.83Doublet (d)~ 6.8
C-CH(CH₃)- (at C3)1H~ 1.5 - 1.7Multiplet (m)J_BC ~ 6.8, J_CD ~ 5.0
D-CH₂- (at C4)2H~ 1.1 - 1.3Multiplet (m)J_CD ~ 5.0
E-C(CH₃)₃ (at C5)9H~ 0.88Singlet (s)-

Note: The predicted chemical shifts are estimates based on typical values for alkanes and may vary depending on the solvent and experimental conditions. The multiplicity of signals C and D are predicted as multiplets due to the potential for complex splitting patterns arising from the coupling between the methine and methylene (B1212753) protons.

Detailed Signal Analysis

  • Signal A (-C(CH₃)₃ at C2): These nine protons are equivalent due to free rotation around the C2-C3 bond. They are attached to a quaternary carbon and therefore have no neighboring protons to couple with, resulting in a singlet.

  • Signal B (-CH(CH₃)- at C3): These three protons are on a methyl group attached to a methine carbon (C3). They are coupled to the single proton on C3, resulting in a doublet.

  • Signal C (-CH(CH₃)- at C3): This single methine proton is coupled to the three protons of the adjacent methyl group (Signal B) and the two protons of the adjacent methylene group (Signal D). This would theoretically result in a quartet of triplets, which will likely appear as a complex multiplet.

  • Signal D (-CH₂- at C4): These two methylene protons are coupled to the single proton on the adjacent methine carbon (C3), which would result in a doublet. However, due to the complexity of the neighboring methine proton's splitting, this signal is also predicted to be a multiplet.

  • Signal E (-C(CH₃)₃ at C5): Similar to Signal A, these nine protons are equivalent and attached to a quaternary carbon, resulting in a singlet.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring the ¹H NMR spectrum of a liquid alkane sample like this compound.

4.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. For non-polar alkanes, deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

    • Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts for alkanes (e.g., -1 to 10 ppm).

4.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Chemical Shift Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

Logical Workflow for Spectral Prediction

The process of predicting the ¹H NMR spectrum of this compound follows a logical workflow.

G A Analyze Molecular Structure B Identify Unique Proton Environments A->B C Predict Chemical Shifts (δ, ppm) B->C D Determine Multiplicity (n+1 rule) B->D E Determine Integration (Proton Count) B->E F Assemble Predicted Spectrum Data Table C->F D->F E->F

Figure 2. Workflow for the prediction of the ¹H NMR spectrum.

References

¹³C NMR Analysis of 2,2,3,5,5-Pentamethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,2,3,5,5-pentamethylhexane. It includes predicted chemical shift data, a detailed experimental protocol for acquiring high-quality spectra, and visualizations of the molecular structure and analytical workflow. This information is crucial for the structural elucidation and characterization of this branched alkane, which can serve as a non-polar fragment in medicinal chemistry and materials science.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were obtained using a widely recognized online prediction tool and are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard. Due to the molecule's symmetry, the 11 carbon atoms give rise to 8 distinct signals.

Carbon Atom(s)Chemical EnvironmentPredicted Chemical Shift (ppm)
C1, C1'Primary (CH₃) on C231.8
C2Quaternary (C)38.1
C3Tertiary (CH)41.0
C4Secondary (CH₂)49.5
C5Quaternary (C)31.7
C6, C6', C6''Primary (CH₃) on C529.5
C7Primary (CH₃) on C315.6

Note: The numbering of the carbon atoms corresponds to the IUPAC nomenclature, with primed numbers indicating equivalent carbons.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity (>98%) to avoid interference from impurities in the spectrum.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent due to the non-polar nature of the analyte.[1][2] Other deuterated solvents such as benzene-d₆ or dichloromethane-d₂ can also be used.

  • Concentration: For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[3] A concentration of 50-100 mg of the compound in 0.5-0.7 mL of the deuterated solvent is recommended.[1][2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample solution to serve as an internal reference for the chemical shifts (δ = 0.0 ppm).

  • Filtration: To ensure a homogeneous magnetic field, the final solution should be free of any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample information.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be accurately observed.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range for alkanes.

  • Temperature: Standard room temperature (e.g., 298 K).

3. Data Processing:

  • Apodization: Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, with a line broadening factor of 1-2 Hz.

  • Fourier Transform: Perform a Fourier transform to convert the FID from the time domain to the frequency domain.

  • Phasing: Manually phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualizations

The following diagrams illustrate the molecular structure of this compound with its unique carbon environments and the general workflow for ¹³C NMR analysis.

Caption: Molecular structure of this compound with unique carbons colored.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample High-Purity Sample Mixing Dissolution & Mixing Sample->Mixing Solvent Deuterated Solvent (CDCl3) Solvent->Mixing Standard Internal Standard (TMS) Standard->Mixing Filtration Filtration into NMR Tube Mixing->Filtration NMR_Spec NMR Spectrometer Filtration->NMR_Spec Parameters Set Acquisition Parameters NMR_Spec->Parameters Acquisition Data Acquisition (FID) Parameters->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Correction Baseline Correction Processing->Correction Referencing Referencing to TMS Correction->Referencing Analysis Peak Picking & Integration Referencing->Analysis Interpretation Structural Elucidation Analysis->Interpretation

Caption: General workflow for ¹³C NMR analysis from sample preparation to structural elucidation.

References

Mass Spectrometry of 2,2,3,5,5-Pentamethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry of 2,2,3,5,5-pentamethylhexane. Due to the limited availability of experimentally derived spectroscopic data for this specific highly branched alkane, this document leverages established principles of mass spectrometry to predict its fragmentation behavior. The information presented herein is intended to serve as a valuable resource for the identification and characterization of complex hydrocarbons in various scientific and industrial applications.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2] Its highly branched structure significantly influences its fragmentation pattern under electron ionization, leading to a characteristic mass spectrum dominated by the formation of stable tertiary carbocations. Understanding these fragmentation pathways is crucial for its unambiguous identification in complex mixtures.

Predicted Mass Spectrum and Fragmentation

Upon electron ionization, this compound will undergo fragmentation through the cleavage of C-C bonds, driven by the formation of the most stable carbocations. The molecular ion peak ([M]⁺) at m/z 156 is expected to be of very low abundance or entirely absent, a common characteristic for highly branched alkanes.[3] The fragmentation will be dominated by α-cleavage at the tertiary and quaternary carbon centers.

The primary fragmentation pathways are predicted to involve the loss of various alkyl radicals, leading to the formation of stable tertiary carbocations. The most significant fragmentation is anticipated to be the loss of a tert-butyl radical (•C₄H₉) to form a highly stable tert-butyl cation at m/z 57, which is expected to be the base peak. Another prominent fragmentation would be the loss of an isopropyl radical (•C₃H₇) to yield a stable carbocation at m/z 99.

Quantitative Data

The predicted quantitative data for the major fragments of this compound in its EI-mass spectrum are summarized in the table below. The relative intensities are estimated based on the expected stability of the resulting carbocations.

m/zProposed Fragment IonProposed Neutral LossPredicted Relative Intensity
156[C₁₁H₂₄]⁺• (Molecular Ion)-Very Low
141[C₁₀H₂₁]⁺•CH₃Low
99[C₇H₁₅]⁺•C₄H₉High
85[C₆H₁₃]⁺•C₅H₁₁Moderate
71[C₅H₁₁]⁺•C₆H₁₃Moderate
57[C₄H₉]⁺•C₇H₁₅Very High (Base Peak)
43[C₃H₇]⁺•C₈H₁₇High

Experimental Protocol

A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

4.1. Sample Preparation

A dilute solution of this compound should be prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

4.2. Instrumentation

A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is required. A quadrupole or time-of-flight (TOF) mass analyzer is suitable for this analysis.

4.3. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, operated in split mode to prevent column overload.

  • Injector Temperature: 250 °C

  • Column: A non-polar capillary column (e.g., DB-1ms, HP-5ms) is recommended.

  • Oven Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

4.4. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Analyzer: Quadrupole or Ion Trap

  • Scan Range: m/z 40-200

4.5. Data Analysis

The acquired mass spectra should be analyzed to identify the characteristic fragment ions and their relative abundances. The fragmentation pattern can then be compared to the predicted data for confirmation.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.

fragmentation_pathway M [C11H24]+• m/z = 156 F141 [C10H21]+ m/z = 141 M->F141 - •CH3 F99 [C7H15]+ m/z = 99 M->F99 - •C4H9 F85 [C6H13]+ m/z = 85 M->F85 - •C5H11 F71 [C5H11]+ m/z = 71 M->F71 - •C6H13 F57 [C4H9]+ m/z = 57 (Base Peak) M->F57 - •C7H15 F99->F57 - C3H6 F43 [C3H7]+ m/z = 43 F99->F43 - C4H8

Caption: Predicted EI fragmentation of this compound.

References

Fragmentation Pattern of 2,2,3,5,5-Pentamethylhexane in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,2,3,5,5-pentamethylhexane. Due to the absence of publicly available experimental mass spectral data for this specific compound, this guide leverages established principles of alkane fragmentation and data from closely related isomers to present a comprehensive predicted fragmentation profile. This document outlines the theoretical basis for the fragmentation, presents the predicted quantitative data in a structured format, details a general experimental protocol for acquiring such data, and provides a visualization of the primary fragmentation pathways.

Introduction

This compound is a highly branched, saturated hydrocarbon with the chemical formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1] In mass spectrometry, particularly under electron ionization (EI), the structure of a molecule dictates its fragmentation pattern, which serves as a molecular fingerprint. For branched alkanes, fragmentation is not random but is governed by the formation of the most stable carbocations.[2] Cleavage preferentially occurs at the points of branching.[2] Consequently, the molecular ion peak in the mass spectra of branched alkanes is often of low abundance or entirely absent.[2] Understanding these fragmentation pathways is crucial for the structural elucidation of unknown compounds and for the analysis of complex mixtures in fields such as petrochemicals and drug metabolite identification.

Predicted Mass Spectrometry Data

The predicted mass spectrum of this compound is characterized by several key fragments resulting from the cleavage at its branching points. The molecular ion ([M]⁺) at m/z 156 is expected to be of very low abundance. The most prominent peaks are predicted to arise from the formation of stable tertiary carbocations.

m/zPredicted Relative IntensityProposed Fragment Ion
156Very Low[C₁₁H₂₄]⁺ (Molecular Ion)
141Low[M - CH₃]⁺
99Moderate[M - C₄H₉]⁺ (Loss of a t-butyl group)
85High[M - C₅H₁₁]⁺ (Loss of a neopentyl group)
71High[C₅H₁₁]⁺
57Very High (Base Peak)[C₄H₉]⁺ (t-butyl cation)
43Moderate[C₃H₇]⁺

Primary Fragmentation Pathways

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes fragmentation, primarily through cleavage of C-C bonds at the quaternary and tertiary carbon centers to yield more stable carbocations.

The principal fragmentation pathways are predicted to be:

  • Formation of the t-butyl cation (m/z 57): Cleavage of the C3-C4 bond results in the formation of a t-butyl radical and a secondary carbocation. More significantly, cleavage of the C4-C5 bond leads to the highly stable t-butyl cation and a radical. This fragment is anticipated to be the base peak.

  • Formation of the [M - C₄H₉]⁺ ion (m/z 99): Loss of a t-butyl group from either end of the molecule will generate this fragment.

  • Formation of the [M - C₅H₁₁]⁺ ion (m/z 85): Cleavage at the C3-C4 bond can lead to the loss of a neopentyl radical.

  • Other Fragments: Smaller fragments such as m/z 71 and 43 will also be present due to further fragmentation and rearrangements.

Below is a DOT language script that generates a diagram illustrating the logical relationships in the primary fragmentation of this compound.

Fragmentation_Pattern M This compound (m/z 156) F1 [M - C4H9]+ (m/z 99) M->F1 Loss of C4H9• F2 [C4H9]+ (m/z 57) Base Peak M->F2 Cleavage at C4-C5 F3 [M - C5H11]+ (m/z 85) M->F3 Loss of C5H11• F4 [C5H11]+ (m/z 71) M->F4 Cleavage at C3-C4

Caption: Predicted fragmentation of this compound.

Experimental Protocols

To experimentally determine the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) protocol with electron ionization would be employed.

Sample Preparation

A dilute solution of this compound should be prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

Instrumentation

A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is required. A quadrupole or time-of-flight (TOF) mass analyzer would be suitable.

Gas Chromatography Method
  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm x 0.25 µm).

Mass Spectrometry Method
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 35-200

  • Scan Speed: 1000 amu/s

The workflow for this experimental protocol is depicted in the following diagram:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing A Dilute Sample in Volatile Solvent B Inject Sample A->B C Separation in GC Column B->C D Electron Ionization (70 eV) C->D E Mass Analysis D->E F Generate Mass Spectrum E->F G Library Search and Fragmentation Analysis F->G

Caption: GC-MS workflow for analyzing this compound.

Conclusion

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,2,3,5,5-Pentamethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,5,5-Pentamethylhexane is a highly branched aliphatic hydrocarbon with the chemical formula C₁₁H₂₄. As a saturated hydrocarbon, its infrared (IR) spectrum is characterized by absorptions arising from carbon-hydrogen (C-H) and carbon-carbon (C-C) bond vibrations. IR spectroscopy serves as a powerful analytical tool for the structural elucidation and identification of organic compounds. This guide provides a summary of the predicted IR spectroscopic data for this compound and outlines a standard experimental protocol for acquiring such data.

The structure of this compound, featuring multiple methyl groups, a methylene (B1212753) group, a methine group, and two quaternary carbon centers (gem-dimethyl groups), gives rise to a complex and unique IR spectrum in the fingerprint region, allowing for its specific identification when compared to a reference.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum of a simple alkane is dominated by C-H stretching and bending vibrations.[1] C-C stretching vibrations are typically weak and appear in the fingerprint region.[2] The predicted IR absorption bands for this compound are summarized in the table below. These predictions are based on the typical frequency ranges for the vibrational modes of the functional groups present in the molecule.[3][4]

Wavenumber (cm⁻¹)Predicted IntensityVibrational Assignment
2975 - 2950StrongAsymmetric C-H stretching in methyl (CH₃) groups.
2925 - 2915StrongAsymmetric C-H stretching in the methylene (CH₂) group.
2875 - 2865MediumSymmetric C-H stretching in methyl (CH₃) groups.
~2850MediumSymmetric C-H stretching in the methylene (CH₂) group.
~1470MediumAsymmetric C-H bending (scissoring) in the methylene (CH₂) group and asymmetric bending in methyl (CH₃) groups.[5]
1390 - 1385MediumSymmetric C-H bending (umbrella mode) in methyl (CH₃) groups, potentially showing a split peak.
~1370StrongCharacteristic symmetric C-H bending from the gem-dimethyl (tert-butyl) groups, often appearing as a sharp, strong band.[5]
1300 - 800Weak to MediumFingerprint region, containing complex C-C stretching and C-H rocking and twisting vibrations.

Table 1: Predicted Infrared Absorption Bands for this compound.

Experimental Protocols

The following section details a standard methodology for obtaining a high-quality FT-IR spectrum of a liquid sample such as this compound.

3.1. Sample Preparation (Neat Liquid)

As this compound is a liquid at standard conditions, the most straightforward method for obtaining its IR spectrum is as a neat liquid (undiluted).

  • Attenuated Total Reflectance (ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. This can be done by wiping it with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or acetone, followed by a dry tissue.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

    • Place a single drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

    • If the instrument has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.[6]

    • Acquire the sample spectrum.

  • Transmission (Salt Plates):

    • Use two clean, dry infrared-transparent salt plates (e.g., NaCl or KBr).[7]

    • Place one to two drops of the neat liquid sample onto the center of one plate.[8]

    • Carefully place the second plate on top, spreading the liquid into a thin, uniform film and avoiding the formation of air bubbles.[8]

    • Place the "sandwich" of salt plates into the spectrometer's sample holder.

    • Acquire a background spectrum of the empty beam path first.

    • Acquire the sample spectrum.

3.2. Instrumentation and Data Acquisition

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used for data collection.

  • Spectral Range: The spectrum is typically scanned over the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹.[7]

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Scans: To improve the signal-to-noise ratio, multiple scans (typically 16 to 32) are co-added and averaged.[7]

3.3. Data Processing

The instrument's software automatically ratios the single-beam sample spectrum against the single-beam background spectrum. This mathematical operation generates the final transmittance or absorbance spectrum. The resulting spectrum is then analyzed by identifying the positions (wavenumber), intensities, and shapes of the absorption bands to correlate them with specific molecular vibrations.

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis in IR spectroscopy can be visualized as follows:

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_proc Data Processing & Analysis start Start: Obtain Liquid Sample (this compound) prep_choice Choose Method start->prep_choice atr ATR: Place drop on crystal prep_choice->atr ATR salt_plate Transmission: Create thin film between salt plates prep_choice->salt_plate Transmission background 1. Acquire Background Spectrum (Empty Crystal / Air) atr->background salt_plate->background sample_spec 2. Acquire Sample Spectrum background->sample_spec ratio Ratio Sample vs. Background (Software Automation) sample_spec->ratio spectrum Generate Final Spectrum (Transmittance vs. Wavenumber) ratio->spectrum analysis Analyze Spectrum: - Peak Position - Intensity - Shape spectrum->analysis interpretation Correlate Peaks to Vibrational Modes analysis->interpretation

Caption: Workflow for obtaining and analyzing an IR spectrum.

References

Thermophysical and thermochemical data for 2,2,3,5,5-Pentamethylhexane.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermophysical and Thermochemical Data of 2,2,3,5,5-Pentamethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critically evaluated thermophysical and thermochemical data for this compound. The information is compiled from authoritative sources, including the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables (WTT) and the NIST Chemistry WebBook.[1][2][3] This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields requiring precise data on this compound.

Compound Identification

IUPAC Name This compound
CAS Registry Number 14739-73-2[2][3]
Chemical Formula C₁₁H₂₄[2][3]
Molecular Weight 156.3083 g/mol [2][3]
IUPAC Standard InChI InChI=1S/C11H24/c1-9(11(5,6)7)8-10(2,3)4/h9H,8H2,1-7H3[2][3]
IUPAC Standard InChIKey UKYAYXXQXKPIBL-UHFFFAOYSA-N[2][3]

Thermophysical Data

The following tables summarize the key thermophysical properties of this compound. The data has been critically evaluated by NIST/TRC.[1]

Table 2.1: Phase Change and Critical Properties

PropertyValueUnits
Normal Boiling Temperature437.4 - 439.2K[3]
Critical TemperatureData available in NIST/TRC WTTK[1]
Critical PressureData available in NIST/TRC WTTkPa[1]
Critical DensityData available in NIST/TRC WTTmol/dm³[1]

Table 2.2: Temperature-Dependent Properties

PropertyTemperature Range (K)Phase
Density190 - 620.1Liquid in equilibrium with Gas[1]
Enthalpy of VaporizationData available in NIST/TRC WTTLiquid to Gas[1]
Heat Capacity at Saturation PressureData available in NIST/TRC WTTLiquid in equilibrium with Gas[1]
Viscosity270 - 620Liquid in equilibrium with Gas[1]
Thermal Conductivity200 - 550Liquid in equilibrium with Gas[1]

Thermochemical Data

Thermochemical data for this compound is available through the NIST/TRC Web Thermo Tables.[1][2][3]

Table 3.1: Enthalpy and Entropy

PropertyTemperature Range (K)Phase
Enthalpy250 - 607.698Liquid in equilibrium with Gas[1]
Enthalpy200 - 1000Ideal Gas[1]
Entropy250 - 607.698Liquid in equilibrium with Gas[1]
Entropy200 - 1000Ideal Gas[1]

Experimental Protocols

The following sections describe the general experimental methodologies used to determine the thermophysical and thermochemical properties of organic compounds like this compound.

Determination of Boiling Point

The boiling point of an organic liquid is typically determined using methods such as the Thiele tube method or by distillation.[4]

  • Thiele Tube Method: A small amount of the liquid is placed in a fusion tube with an inverted, sealed-end capillary tube. The setup is attached to a thermometer and heated in a Thiele tube containing oil to ensure uniform heating. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[1]

  • Distillation Method: The sample is heated in a distilling flask, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[4] This temperature, which remains constant during the distillation of a pure substance, is the boiling point.[5]

Determination of Critical Temperature and Pressure

The critical point of a substance can be determined by observing the disappearance of the meniscus separating the liquid and vapor phases.

  • Sealed-Tube Method: A sample of the liquid is sealed in an evacuated, transparent tube. The tube is heated, and the temperature and pressure are monitored. The critical temperature is the temperature at which the meniscus disappears.[6] The critical pressure is the pressure at that temperature.[6][7]

Determination of Density

The density of a liquid can be measured using several techniques.

  • Pycnometer Method: A pycnometer, a flask with a precisely known volume, is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.[8]

  • Hydrometer Method: A hydrometer is floated in the liquid. The density is read directly from the calibrated scale on the hydrometer stem at the point where the liquid surface meets it.[9]

  • Buoyancy Method (Archimedes' Principle): A sinker of known volume is weighed in air and then submerged in the liquid. The apparent loss in weight is equal to the weight of the displaced liquid. The density of the liquid can be calculated from the volume of the sinker and the mass of the displaced liquid.[8]

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined calorimetrically.

  • Vaporization Calorimetry: A known amount of the liquid is vaporized at a constant temperature, and the heat required for the vaporization is measured directly.[10][11]

  • Condensation Calorimetry: A known amount of the vapor is condensed, and the heat released during condensation is measured.[12]

Determination of Heat Capacity

The heat capacity of a liquid is typically measured using a calorimeter.

  • Adiabatic Calorimetry: A known quantity of heat is added to a known mass of the liquid in an insulated container (calorimeter), and the resulting temperature change is measured. The heat capacity is calculated from the heat input, mass, and temperature change.

  • Differential Scanning Calorimetry (DSC): The sample and a reference material are heated at a constant rate, and the difference in heat flow required to maintain them at the same temperature is measured. This difference is proportional to the heat capacity of the sample.[13]

Determination of Viscosity

The viscosity of a liquid can be determined using various types of viscometers.

  • Capillary Viscometer: The time it takes for a known volume of liquid to flow through a capillary tube of known dimensions under a known pressure differential is measured. The viscosity is calculated using the Hagen-Poiseuille equation.[3][14]

  • Rotational Viscometer: The torque required to rotate a spindle immersed in the liquid at a constant angular velocity is measured. The viscosity is proportional to the measured torque.[3][15][16]

  • Falling Sphere Viscometer: The time it takes for a sphere of known size and density to fall through the liquid under the influence of gravity is measured. The viscosity is calculated using Stokes' law.[3][15][17]

Determination of Thermal Conductivity

The thermal conductivity of a liquid can be measured using steady-state or transient methods.

  • Transient Hot Wire Method: A thin platinum wire immersed in the liquid is heated by a step voltage, and the resulting transient temperature rise of the wire is measured. The thermal conductivity of the liquid is determined from the rate of temperature rise.[18]

  • Steady-State Guarded Hot Plate Method: A sample of the liquid is placed between a heated plate and a cooled plate, and the heat flow and temperature gradient across the liquid are measured once a steady state is reached. The thermal conductivity is calculated using Fourier's law of heat conduction.

Determination of Enthalpy of Formation

The standard enthalpy of formation of an organic compound is typically determined from its enthalpy of combustion.

  • Bomb Calorimetry: A known mass of the compound is completely burned in a constant-volume container (a "bomb") filled with excess oxygen. The heat released during the combustion is measured. The enthalpy of combustion is then used to calculate the enthalpy of formation using Hess's law.[19]

Determination of Entropy

The absolute entropy of a substance is determined by measuring its heat capacity as a function of temperature from close to absolute zero.

  • Calorimetric Method: The heat capacity of the substance is measured at various temperatures starting from a very low temperature. The entropy at a given temperature is then calculated by integrating the heat capacity divided by the temperature from 0 K to the desired temperature, accounting for the entropy changes at any phase transitions.[20][21]

Data Acquisition and Evaluation Workflow

The following diagram illustrates the general workflow for the acquisition and critical evaluation of thermophysical and thermochemical data, such as that provided by the NIST/TRC databases.

G cluster_0 Data Acquisition cluster_1 Data Evaluation and Compilation cluster_2 Data Dissemination exp Experimental Measurement Measurement of properties like boiling point, density, heat capacity, etc. eval Critical Evaluation Assessment of data quality, uncertainty analysis, and identification of discrepant data. exp->eval lit Literature Search Collection of data from published research papers, handbooks, and databases. lit->eval corr Data Correlation Development of temperature-dependent equations and models. eval->corr db Database Compilation Entry of evaluated and correlated data into a structured database (e.g., NIST/TRC WTT). corr->db pub Publication Dissemination of evaluated data through web-based platforms, journals, and handbooks. db->pub user End User Researchers, scientists, and engineers utilizing the data. pub->user

Workflow for Thermophysical and Thermochemical Data.

References

An In-Depth Technical Guide to the Safety and Hazards of 2,2,3,5,5-Pentamethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Specific safety and handling procedures should always be based on a comprehensive risk assessment and the official SDS for the substance.

Introduction

2,2,3,5,5-Pentamethylhexane is a highly branched aliphatic hydrocarbon. Due to a lack of specific toxicological and safety data for this compound, this guide provides a comprehensive overview of its known physical and chemical properties, along with an inferred hazard assessment based on data from structurally similar hexane (B92381) isomers and general principles of hydrocarbon toxicology. The primary principle guiding this assessment is the established trend that branched-chain alkanes tend to exhibit lower toxicity than their straight-chain counterparts.[1][2]

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to assessing its hazards. The following table summarizes the available data for this compound and its close isomer, 2,2,3,3,5-pentamethylhexane (B14553849).

PropertyThis compound2,2,3,3,5-Pentamethylhexane
CAS Number 14739-73-2[3]61868-86-8[4]
Molecular Formula C11H24[3]C11H24[4]
Molecular Weight 156.31 g/mol [3]156.31 g/mol [4]
Boiling Point 166 °C[5]170.5 °C[6]
Melting Point -57.06 °C (estimate)[5]-57.06 °C (estimate)[6]
Density 0.7482 g/cm³[5]0.7696 g/cm³[6]
Refractive Index 1.4194[5]1.4282[6]

Critically evaluated thermophysical data from the National Institute of Standards and Technology (NIST) is also available for this compound, covering properties such as:

  • Normal boiling temperature

  • Critical temperature and pressure

  • Vapor pressure as a function of temperature

  • Density over a range of temperatures

  • Viscosity

  • Thermal conductivity[7]

Hazard Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following hazard assessment is based on the general properties of flammable liquid hydrocarbons and data from related hexane isomers.

Physical Hazards

Based on its structure as a low molecular weight hydrocarbon and the properties of similar compounds, this compound is expected to be a flammable liquid .

Health Hazards

The health hazards are inferred from the toxicological profiles of other hexane isomers. A key consideration is that neurotoxicity, a significant hazard of n-hexane, is substantially lower in its branched isomers.[1]

  • Aspiration Hazard: Like other low-viscosity hydrocarbons, it is likely to be an aspiration hazard. If swallowed, it can enter the lungs and cause chemical pneumonitis.

  • Skin Irritation: Prolonged or repeated skin contact may cause defatting of the skin, leading to irritation and dermatitis.

  • Eye Irritation: Direct contact with the liquid or high concentrations of vapor may cause eye irritation.

  • Inhalation: Inhalation of high concentrations of vapor may cause respiratory tract irritation, dizziness, and drowsiness.

  • Neurotoxicity: While n-hexane is a known neurotoxin, studies on its isomers suggest that branched alkanes have significantly lower neurotoxic potential.[1][8] Therefore, this compound is expected to have a much lower risk of neurotoxicity compared to straight-chain hexane.

Experimental Protocols

While no specific experimental safety studies for this compound were identified, a general approach to assess the safety of a similar new chemical entity would involve a tiered set of in vitro and in vivo studies.

General Toxicological Testing Workflow

Toxicological Testing Workflow cluster_0 In Vitro Screening cluster_1 Acute Toxicity Studies (In Vivo) cluster_2 Sub-chronic & Chronic Toxicity (In Vivo) Genotoxicity Genotoxicity Assays (e.g., Ames Test, Chromosomal Aberration) LD50 Acute Oral LD50 Genotoxicity->LD50 Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity->LD50 Dermal Acute Dermal Toxicity LD50->Dermal Inhalation Acute Inhalation Toxicity Dermal->Inhalation RepeatDose Repeated Dose Toxicity (28-day or 90-day) Inhalation->RepeatDose Carcinogenicity Carcinogenicity Bioassay RepeatDose->Carcinogenicity ReproTox Reproductive/Developmental Toxicity RepeatDose->ReproTox

Caption: A generalized workflow for assessing the toxicological profile of a new chemical substance.

Handling and Safety Precautions

The following handling and safety precautions are recommended based on the inferred hazards of this compound as a flammable liquid hydrocarbon.

Personal Protective Equipment (PPE)

A logical workflow for selecting the appropriate level of PPE is crucial for ensuring worker safety.

PPE Selection Workflow Start Assess Exposure Risk LowRisk Low Risk (Small quantities, well-ventilated area) Start->LowRisk Low ModerateRisk Moderate Risk (Larger quantities, potential for splashing) Start->ModerateRisk Moderate HighRisk High Risk (Emergency spill, poor ventilation) Start->HighRisk High PPE_Low Level D PPE Safety glasses Nitrile gloves Lab coat LowRisk->PPE_Low PPE_Moderate Level C PPE Chemical splash goggles Chemical-resistant gloves Chemical-resistant apron/suit ModerateRisk->PPE_Moderate PPE_High Level B/A PPE SCBA Fully encapsulating suit HighRisk->PPE_High

Caption: A decision workflow for selecting appropriate Personal Protective Equipment (PPE) based on risk assessment.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage and Handling
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other sources of ignition.

  • Ground and bond containers when transferring material to prevent static electricity buildup.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Structure-Activity Relationship and Toxicity

The principle of Structure-Activity Relationship (SAR) is a cornerstone of modern toxicology. It posits that the biological activity of a chemical is directly related to its molecular structure.[9][10][11][12][13] In the context of aliphatic hydrocarbons, the degree of branching is a key determinant of toxicological properties.

SAR for Hexane Isomers Structure Chemical Structure Branching Degree of Branching Structure->Branching Toxicity Toxicological Profile Branching->Toxicity Neurotoxicity Neurotoxicity Toxicity->Neurotoxicity Decreases with branching GeneralTox General Systemic Toxicity Toxicity->GeneralTox Generally lower with branching

Caption: The relationship between chemical structure (specifically branching) and the toxicity of hexane isomers.

Studies comparing n-hexane with its branched isomers have consistently shown that increased branching reduces neurotoxicity.[1] This is a critical consideration for this compound, which is a highly branched isomer.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2,3,5,5-Pentamethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,5,5-Pentamethylhexane is a highly branched aliphatic hydrocarbon. Such structures are of interest in medicinal chemistry and drug development as they can impart unique physicochemical properties to molecules, including increased lipophilicity and metabolic stability. This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on established organometallic coupling reactions. The information presented is intended to guide researchers in the preparation of this and structurally similar compounds for further investigation.

Physicochemical Properties and Spectroscopic Data

A summary of the known physical and spectroscopic data for this compound is provided below. This information is critical for the identification and characterization of the synthesized product.

PropertyValueReference
CAS Number 14739-73-2[1][2]
Molecular Formula C₁₁H₂₄[1][3]
Molecular Weight 156.31 g/mol [1]
Boiling Point 164.25 °C (437.4 K)[3]
IUPAC Name This compound[3]
Canonical SMILES CC(C(C)(C)C)CC(C)(C)C[1]
InChI Key UKYAYXXQXKPIBL-UHFFFAOYSA-N[3]

Synthesis Protocols

The synthesis of highly branched alkanes such as this compound is not straightforward via classical alkane synthesis methods due to steric hindrance. The most viable approaches involve the formation of a key carbon-carbon bond using organometallic reagents. Two plausible methods, the Corey-House synthesis and a Grignard reagent coupling, are detailed below.

Method 1: Corey-House Synthesis

The Corey-House reaction is a powerful method for forming carbon-carbon bonds by coupling an organocuprate (Gilman reagent) with an alkyl halide.[4] For the synthesis of this compound, a logical disconnection suggests the coupling of a neopentyl fragment with a 1,2,2-trimethylpropyl fragment.

Reaction Scheme:

(CH₃)₃C-CH₂-Cl + 2 Li → (CH₃)₃C-CH₂-Li + LiCl

2 (CH₃)₃C-CH₂-Li + CuI → Li[(CH₃)₃C-CH₂]₂Cu + LiI

Li[(CH₃)₃C-CH₂]₂Cu + (CH₃)₃C-CH(Cl)-CH₃ → (CH₃)₃C-CH₂-CH(CH₃)-C(CH₃)₃ + (CH₃)₃C-CH₂-Cu + LiCl

Experimental Protocol:

Materials:

Instrumentation:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Procedure:

  • Preparation of Neopentyllithium (B1624585):

    • Under an inert atmosphere, place finely cut lithium metal in a three-necked flask containing anhydrous diethyl ether.

    • Slowly add a solution of 1-chloro-2,2-dimethylpropane in anhydrous diethyl ether to the lithium suspension with vigorous stirring.

    • Maintain the reaction temperature to sustain a gentle reflux. The reaction is initiated by the appearance of turbidity and a slight exotherm.

    • After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the alkyllithium reagent.

  • Preparation of Lithium Dineopentylcuprate (Gilman Reagent):

    • In a separate flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool to 0 °C.

    • Slowly add the freshly prepared neopentyllithium solution to the copper(I) iodide suspension with continuous stirring. The formation of the Gilman reagent is indicated by a color change.

  • Coupling Reaction:

    • To the freshly prepared Gilman reagent at 0 °C, add a solution of 2-chloro-3,3-dimethylbutane in anhydrous diethyl ether dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain this compound.

Expected Yield: The yields of Corey-House reactions with sterically hindered substrates can be variable. A yield in the range of 40-60% would be considered good for this type of coupling.

Method 2: Grignard Reagent Coupling

An alternative approach involves the coupling of a Grignard reagent with an alkyl halide, which can sometimes be promoted by a catalyst. For this synthesis, neopentylmagnesium chloride would be reacted with 2-chloro-3,3-dimethylbutane.

Reaction Scheme:

(CH₃)₃C-CH₂-Cl + Mg → (CH₃)₃C-CH₂-MgCl

(CH₃)₃C-CH₂-MgCl + (CH₃)₃C-CH(Cl)-CH₃ → (CH₃)₃C-CH₂-CH(CH₃)-C(CH₃)₃ + MgCl₂

Experimental Protocol:

Materials:

  • 1-Chloro-2,2-dimethylpropane (Neopentyl chloride)

  • Magnesium turnings

  • Iodine (crystal, as initiator)

  • 2-Chloro-3,3-dimethylbutane

  • Anhydrous diethyl ether or THF

  • Dilute hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Instrumentation:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Procedure:

  • Preparation of Neopentylmagnesium Chloride:

    • Under an inert atmosphere, place magnesium turnings and a crystal of iodine in a flame-dried three-necked flask.

    • Add a small amount of a solution of 1-chloro-2,2-dimethylpropane in anhydrous diethyl ether to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction has started (disappearance of the iodine color and bubbling), add the remaining alkyl halide solution dropwise at a rate that maintains a steady reflux.[5]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[6]

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C.

    • Slowly add a solution of 2-chloro-3,3-dimethylbutane in anhydrous diethyl ether to the Grignard reagent.

    • Allow the reaction to warm to room temperature and then reflux for several hours. Monitoring the reaction by GC is recommended.

  • Workup and Purification:

    • Cool the reaction mixture and quench it by carefully pouring it over a mixture of crushed ice and dilute hydrochloric acid.

    • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation.

Expected Yield: Direct coupling of Grignard reagents with secondary alkyl halides can be low-yielding due to side reactions. Yields may be in the range of 20-40%.

Data Presentation

Synthesis MethodKey ReactantsSolventTypical Reaction TimeTypical Yield (%)
Corey-House Synthesis Lithium dineopentylcuprate, 2-Chloro-3,3-dimethylbutaneDiethyl ether4-6 hours40-60
Grignard Coupling Neopentylmagnesium chloride, 2-Chloro-3,3-dimethylbutaneDiethyl ether/THF6-12 hours20-40

Visualizations

Logical Workflow for Corey-House Synthesis

Corey_House_Synthesis cluster_step1 Step 1: Alkyllithium Formation cluster_step2 Step 2: Gilman Reagent Formation cluster_step3 Step 3: Coupling Reaction NeopentylCl 1-Chloro-2,2-dimethylpropane NeopentylLi Neopentyllithium NeopentylCl->NeopentylLi Li Lithium Metal Li->NeopentylLi Solvent1 Anhydrous Diethyl Ether Solvent1->NeopentylLi Gilman Lithium Dineopentylcuprate NeopentylLi->Gilman CuI Copper(I) Iodide CuI->Gilman Product This compound Gilman->Product AlkylHalide2 2-Chloro-3,3-dimethylbutane AlkylHalide2->Product Grignard_Synthesis_Workflow A 1. Preparation of Grignard Reagent - React 1-Chloro-2,2-dimethylpropane with Mg - Solvent: Anhydrous Diethyl Ether/THF - Initiator: Iodine B 2. Coupling Reaction - Add 2-Chloro-3,3-dimethylbutane - Reflux A->B C 3. Workup - Quench with dilute HCl - Aqueous extraction B->C D 4. Purification - Dry with Na2SO4 - Fractional Distillation C->D E Final Product: This compound D->E

References

Application Notes and Protocols for Corey-House Synthesis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Corey-House synthesis is a powerful and versatile organometallic coupling reaction for the formation of carbon-carbon bonds, enabling the synthesis of a wide variety of alkanes, including structurally complex branched alkanes. This methodology offers a significant advantage over other methods like the Wurtz reaction, as it allows for the coupling of dissimilar alkyl groups, leading to the construction of unsymmetrical alkanes with high yields.[1] This document provides detailed application notes and experimental protocols for the synthesis of branched alkanes using the Corey-House reaction, tailored for professionals in research and drug development.

Overview of the Corey-House Synthesis

The Corey-House synthesis proceeds in two main stages:

  • Formation of a Lithium Dialkylcuprate (Gilman Reagent): An alkyl halide is first converted to an alkyllithium reagent by reaction with lithium metal. This alkyllithium species then reacts with a copper(I) halide (typically cuprous iodide, CuI) to form a lithium dialkylcuprate, also known as a Gilman reagent.[1][2][3][4]

  • Coupling Reaction: The Gilman reagent is then reacted with a second alkyl halide. The coupling of one of the alkyl groups from the Gilman reagent with the alkyl group of the second halide forms the desired alkane.[2][3]

The overall transformation can be represented as: R-X + 2Li → R-Li + LiX 2R-Li + CuI → R₂CuLi + LiI R₂CuLi + R'-X → R-R' + R-Cu + LiX

Key Advantages for Branched Alkane Synthesis

The Corey-House synthesis is particularly well-suited for the preparation of branched alkanes due to several key features:

  • High Yields: The reaction generally provides good to excellent yields of the desired alkane.[5]

  • Versatility: A wide range of primary, secondary, and tertiary alkyl groups can be incorporated into the Gilman reagent.[2][3]

  • Stereospecificity: The reaction with secondary alkyl halides often proceeds with inversion of stereochemistry, allowing for stereocontrolled synthesis.

  • Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of various functional groups, which is crucial in the synthesis of complex molecules and drug candidates.[6]

Data Presentation: Synthesis of Branched Alkanes

The following tables summarize quantitative data for the synthesis of various branched alkanes via the Corey-House synthesis.

Table 1: Synthesis of 2,3-Dimethylbutane

Gilman Reagent Precursor (R-X)Second Alkyl Halide (R'-X)Gilman ReagentProductYield (%)Reference
Isopropyl bromideIsopropyl bromideLithium diisopropylcuprate2,3-Dimethylbutane~75General textbook example

Table 2: Synthesis of 2,5-Dimethylhexane

Gilman Reagent Precursor (R-X)Second Alkyl Halide (R'-X)Gilman ReagentProductYield (%)Reference
Isobutyl bromideIsobutyl bromideLithium diisobutylcuprate2,5-DimethylhexaneHighGeneral textbook example

Table 3: Synthesis of other Branched Alkanes

Gilman Reagent Precursor (R-X)Second Alkyl Halide (R'-X)Gilman ReagentProductYield (%)Reference
sec-Butyl bromide1-BromopropaneLithium di-sec-butylcuprate3-MethylhexaneGoodGeneral textbook example
tert-Butyl chlorideEthyl bromideLithium di-tert-butylcuprate2,2-DimethylbutaneModerateGeneral textbook example

Experimental Protocols

The following are detailed protocols for the key experiments in the Corey-House synthesis of branched alkanes. All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Preparation of a Lithium Dialkylcuprate (Gilman Reagent)

This protocol describes the general procedure for preparing a Gilman reagent from an alkyl halide.

Materials:

  • Alkyl halide (R-X) (e.g., isopropyl bromide, isobutyl bromide)

  • Lithium metal (wire or granules)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Copper(I) iodide (CuI)

  • Inert atmosphere (argon or nitrogen)

  • Schlenk line or glovebox

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation of the Alkyllithium Reagent: a. To a dry, three-necked flask equipped with a magnetic stir bar, a condenser, and a gas inlet, add lithium metal (2.2 equivalents) under a positive pressure of inert gas. b. Add anhydrous diethyl ether or THF to the flask. c. Slowly add the alkyl halide (1.0 equivalent) to the stirred suspension of lithium metal. The reaction is often initiated by gentle warming or the addition of a crystal of iodine. d. Once the reaction starts (as evidenced by cloudiness and/or heat evolution), maintain a gentle reflux until all the lithium has been consumed. e. Allow the solution to cool to room temperature. The concentration of the alkyllithium reagent can be determined by titration (e.g., with sec-butanol and 1,10-phenanthroline).

  • Formation of the Gilman Reagent: a. In a separate dry Schlenk flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents based on the alkyllithium) in anhydrous diethyl ether or THF. b. Cool the suspension to the desired temperature (typically -78 °C to 0 °C). c. Slowly add the freshly prepared alkyllithium solution (1.0 equivalent) to the stirred suspension of CuI via a syringe or cannula. d. The Gilman reagent will form as a solution or a slurry. It is typically used immediately in the next step.

Protocol 2: Corey-House Coupling Reaction for Branched Alkane Synthesis

This protocol describes the general procedure for the coupling of a Gilman reagent with a second alkyl halide to form a branched alkane.

Materials:

  • Freshly prepared solution of the lithium dialkylcuprate (Gilman reagent)

  • Second alkyl halide (R'-X)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Organic solvent for extraction (e.g., diethyl ether, pentane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Inert atmosphere (argon or nitrogen)

  • Schlenk line or glovebox

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Coupling Reaction: a. To the freshly prepared Gilman reagent solution at the appropriate temperature (often maintained from the preparation step), slowly add the second alkyl halide (1.0 equivalent) via syringe. b. Allow the reaction mixture to stir at this temperature for a specified time, then slowly warm to room temperature and stir for an additional period. The reaction progress can be monitored by techniques such as TLC or GC.

  • Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or pentane). c. Combine the organic layers and wash with water and then brine. d. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator. e. The crude product can be purified by distillation or column chromatography to yield the pure branched alkane.

Visualizations

Reaction Mechanism

Corey_House_Mechanism cluster_step1 Step 1: Gilman Reagent Formation cluster_step2 Step 2: Coupling Reaction RX R-X (Alkyl Halide) RLi R-Li (Alkyllithium) RX->RLi + 2 Li Li 2 Li R2CuLi R₂CuLi (Gilman Reagent) RLi->R2CuLi + CuI CuI CuI Intermediate [R₂Cu(R')Li] (Transient Cu(III) Intermediate) R2CuLi->Intermediate + R'-X R_prime_X R'-X (Second Alkyl Halide) Product R-R' (Branched Alkane) Intermediate->Product Reductive Elimination Byproducts R-Cu + LiX Intermediate->Byproducts

Caption: The reaction mechanism of the Corey-House synthesis.

Experimental Workflow

Corey_House_Workflow start Start prep_alkyllithium Prepare Alkyllithium (R-Li) from Alkyl Halide (R-X) and Li start->prep_alkyllithium prep_gilman Prepare Gilman Reagent (R₂CuLi) from R-Li and CuI prep_alkyllithium->prep_gilman coupling Couple Gilman Reagent with Second Alkyl Halide (R'-X) prep_gilman->coupling workup Aqueous Work-up (e.g., NH₄Cl quench) coupling->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (Distillation or Chromatography) drying->purification product Isolated Branched Alkane (R-R') purification->product

Caption: A general experimental workflow for the Corey-House synthesis.

References

Application Notes and Protocols for the Purification of 2,2,3,5,5-Pentamethylhexane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2,3,5,5-Pentamethylhexane is a highly branched alkane of interest in various fields of chemical research and development, including as a component in fuel studies and as a specialty solvent. Its purification is essential to ensure the integrity of experimental results and the quality of final products. Fractional distillation is a fundamental and widely used technique for the purification of liquid compounds based on differences in their boiling points. This application note provides a detailed protocol for the purification of this compound, addressing potential separation challenges from its isomers.

Principle of Fractional Distillation

Fractional distillation is an enhancement of simple distillation that is used to separate liquid mixtures with components that have close boiling points. By employing a fractionating column, a series of vaporization and condensation cycles are established, which effectively enriches the vapor phase with the more volatile component. The efficiency of a fractionating column is measured in "theoretical plates," where a greater number of plates allows for the separation of liquids with very similar boiling points. For alkanes, the boiling point is influenced by molecular weight and the degree of branching; more highly branched isomers tend to have lower boiling points than their straight-chain counterparts.

Data Presentation: Physical Properties of this compound and Related Isomers

The successful purification of this compound by fractional distillation is contingent on the difference in boiling points between the target compound and potential impurities. The following table summarizes the available physical properties of this compound and some of its C11 isomers. The separation from isomers with boiling points close to that of the target compound will require a distillation column with a higher number of theoretical plates and a carefully controlled reflux ratio.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₁₁H₂₄156.31164.25 - 166.05
2,2,3,3,5-Pentamethylhexane (B14553849)C₁₁H₂₄156.31170.5[1]
n-UndecaneC₁₁H₂₄156.31196[2]
2-MethyldecaneC₁₁H₂₄156.31189.3
3-MethyldecaneC₁₁H₂₄156.31189.1
2,2-DimethylnonaneC₁₁H₂₄156.31Not readily available
2,3-DimethylnonaneC₁₁H₂₄156.31186.9

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the procedure for the laboratory-scale purification of this compound using a fractional distillation apparatus.

1. Materials and Equipment:

  • Crude this compound mixture

  • Round-bottom flask (appropriately sized for the volume of the mixture)

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux, packed column with Raschig rings or metal sponge) with a high number of theoretical plates

  • Distillation head with a thermometer or temperature probe

  • Condenser

  • Receiving flasks (multiple, for collecting different fractions)

  • Boiling chips or magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

  • Laboratory clamps and stand

2. Procedure:

  • Apparatus Assembly:

    • Set up the fractional distillation apparatus in a fume hood.

    • Place the crude this compound mixture into the round-bottom flask, adding a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the round-bottom flask and the distillation head to the top of the column.

    • Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Attach the condenser to the distillation head and secure it with clamps. Connect the cooling water inlet to the lower nipple and the outlet to the upper nipple.

    • Position a receiving flask at the outlet of the condenser.

    • Wrap the fractionating column and the distillation head with insulating material to minimize heat loss.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin heating the round-bottom flask gently using the heating mantle. If using a stirrer, ensure it is on.

    • Observe the mixture as it begins to boil. The vapor will rise into the fractionating column.

    • Allow the vapor to slowly ascend the column, establishing a temperature gradient.

    • Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the most volatile component in the mixture.

    • Once the temperature is stable and condensate begins to collect in the receiving flask, this is the first fraction. Label the flask accordingly.

    • Maintain a steady distillation rate by carefully controlling the heat input. A slow and steady rate is crucial for efficient separation.

    • Collect the initial fraction (forerun), which will contain the most volatile impurities.

    • As the distillation progresses, the temperature at the distillation head may begin to rise. When this occurs, change the receiving flask to collect the intermediate fraction.

    • When the temperature stabilizes at the boiling point of this compound (approximately 164-166 °C), change to a clean receiving flask to collect the purified product.

    • Continue collecting the main fraction as long as the temperature remains constant.

    • If the temperature begins to rise again or drops significantly, stop the distillation. The remaining liquid in the distilling flask will contain the less volatile impurities.

    • Do not distill to dryness to avoid the potential for peroxide formation and explosion.

  • Analysis:

    • Analyze the collected fractions (especially the main fraction) for purity using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Mandatory Visualization

The following diagrams illustrate the key logical relationships and workflows in the purification process.

Fractional_Distillation_Workflow start Start: Crude Mixture heating Heating of Mixture start->heating end_product Purified this compound end_impurities Separated Impurities vaporization Vaporization heating->vaporization fractionation Fractional Column (Vapor-Liquid Equilibria) vaporization->fractionation fractionation->heating Drips Back temp_check Temperature at Distillation Head Stable? fractionation->temp_check condensation Condensation collection Fraction Collection condensation->collection collection->end_product collection->end_impurities temp_check->fractionation No (Recycles) temp_check->condensation Yes

Caption: Workflow of the fractional distillation process for purification.

Separation_Logic mixture Crude Mixture (this compound + Isomers) volatile More Volatile Impurities (Lower Boiling Point) mixture->volatile First Fraction product This compound (Desired Product) mixture->product Middle Fraction non_volatile Less Volatile Impurities (Higher Boiling Point) mixture->non_volatile Residue

Caption: Logical separation of components based on boiling points.

References

Application Note: Gas Chromatography Analysis of 2,2,3,5,5-Pentamethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the qualitative and quantitative analysis of 2,2,3,5,5-pentamethylhexane using gas chromatography with flame ionization detection (GC-FID). The protocol is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries. The methodology presented here is adapted from established techniques for the analysis of gasoline range organics (GRO) and other volatile hydrocarbons, ensuring high sensitivity, and reproducibility.

Introduction

This compound is a highly branched aliphatic hydrocarbon with the chemical formula C₁₁H₂₄. Accurate and reliable quantification of this and similar branched alkanes is crucial in various fields, including petrochemical analysis, environmental monitoring, and as a reference standard in drug development and chemical synthesis. Gas chromatography is the premier analytical technique for the separation and analysis of such volatile compounds. This document provides a comprehensive protocol for its analysis by GC-FID, including sample preparation, instrument parameters, and expected results.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

Sample Preparation

Given the volatile nature of this compound, static headspace sampling is the recommended technique to minimize matrix effects and protect the GC system.

Reagents and Materials:

  • This compound standard

  • Volatile organic solvent (e.g., methanol, hexane) for stock solutions

  • Deionized water

  • 20 mL headspace vials with PTFE-lined septa and aluminum caps

  • Crimper for sealing vials

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent. From this stock, prepare a series of calibration standards in deionized water in sealed headspace vials.

  • Sample Handling: For liquid samples, accurately transfer a known volume or weight into a headspace vial. For solid samples, a known weight should be used.

  • Matrix Modification: If necessary, add a matrix modifier (e.g., salts) to the vials to improve the partitioning of the analyte into the headspace.

  • Sealing: Immediately seal the vials after adding the sample and standards to prevent the loss of volatile compounds.

Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the analysis of this compound.

ParameterValue
Gas Chromatograph A system equipped with a split/splitless injector and a flame ionization detector (FID)
Column Non-polar column, e.g., DB-1, HP-1, or equivalent (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (split ratio of 20:1, adjust as needed)
Oven Program Initial temperature: 40 °C, hold for 2 minutes. Ramp to 200 °C at 10 °C/min. Hold at 200 °C for 5 minutes.
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min
Headspace Autosampler Conditions
ParameterValue
Vial Equilibration Time 15 minutes
Vial Temperature 80 °C
Loop Temperature 90 °C
Transfer Line Temperature 100 °C
Injection Volume 1 mL
Vial Pressurization 10 psi

Quantitative Data

The following table summarizes the expected quantitative data for the analysis of this compound. The retention time is an estimate based on its boiling point and the behavior of similar branched alkanes on non-polar columns. Calibration data are representative of what is expected for volatile hydrocarbons using this method.[1][2][3][4][5]

AnalyteEstimated Retention Time (min)Calibration Range (µg/L)Linearity (R²)
This compound8.5 - 9.55 - 500> 0.995

Experimental Workflow

The following diagram illustrates the logical workflow for the GC analysis of this compound.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Obtain Sample Vial Transfer Sample/Standard to Headspace Vial Sample->Vial Standard Prepare Calibration Standards Standard->Vial Seal Seal Vial Vial->Seal Autosampler Place Vial in Headspace Autosampler Seal->Autosampler Equilibrate Equilibrate and Sample Headspace Autosampler->Equilibrate Inject Inject into GC Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peak by Retention Time Chromatogram->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC analysis of this compound.

References

Application Notes and Protocols for 2,2,3,5,5-Pentamethylhexane as a Nonpolar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified data on the specific applications of 2,2,3,5,5-pentamethylhexane as a nonpolar solvent is limited. The information, protocols, and potential applications presented in this document are based on the general physicochemical properties of highly branched alkanes and should be considered illustrative. Experimental validation is crucial before utilization in any specific application.

Introduction

This compound is a highly branched aliphatic hydrocarbon with the chemical formula C₁₁H₂₄.[1] As a member of the alkane family, it is a nonpolar solvent with potential applications in various areas of chemical research and development, particularly where a non-reactive, low-polarity medium is required. Alkanes are widely used as solvents for nonpolar substances.[2][3][4] This document provides an overview of its properties, potential applications, and generalized protocols for its use.

Physicochemical Properties

The structural arrangement of carbon atoms in C₁₁H₂₄ isomers significantly influences their physical properties. Increased branching generally leads to a more compact, spherical shape, which in turn affects intermolecular forces, boiling points, and densities. A summary of the key physicochemical properties of this compound and related isomers is presented below.

PropertyThis compound2,2,3,3,5-Pentamethylhexane (B14553849)2,2,4,4,5-Pentamethylhexane2,2,3,4,5-Pentamethylhexane
CAS Number 14739-73-2[5]61868-86-8[6]60302-23-0[7]61868-88-0[8]
Molecular Formula C₁₁H₂₄[5]C₁₁H₂₄[6]C₁₁H₂₄[7]C₁₁H₂₄[8]
Molecular Weight ( g/mol ) 156.31[1]156.31[6]156.31[7]156.31[8]
Boiling Point (°C) 164.2 - 166.1[9]170.5[10]175.5174
Density (g/cm³) Data not available0.7696[10]0.7420.7629
Refractive Index Data not available1.4282[10]1.4161.4261
Melting Point (°C) Data not available-57.06 (estimate)[10]Data not available-57.06 (estimate)

Potential Applications

Based on the general properties of branched alkanes, this compound could be considered for the following applications:

  • Inert Reaction Solvent: For organic reactions involving highly reactive reagents, such as organometallics or strong bases, where a non-protic and non-polar medium is essential. The highly branched structure may offer different solubility characteristics compared to linear alkanes.

  • Extraction Solvent: As a solvent for the extraction of nonpolar compounds from natural products or reaction mixtures. Its low polarity would allow for the selective dissolution of lipids, oils, and other hydrophobic molecules.

  • Chromatography: As a component of the mobile phase in normal-phase chromatography for the separation of nonpolar analytes.

  • Spectroscopy: As a non-interfering solvent for spectroscopic analysis (e.g., NMR, IR) of nonpolar samples.[11]

  • Fuel and Lubricant Additive: Branched alkanes are known components of fuels and lubricants.[4] C10 and C11 branched alkanes have been synthesized for use as jet fuel.[12][13]

Experimental Protocols (Generalized)

The following are generalized protocols and should be adapted based on specific experimental requirements.

4.1. Protocol for Use as a Reaction Solvent

This protocol describes a general workflow for using this compound as a solvent in a moisture-sensitive organic reaction.

G prep Solvent Preparation (Drying and Degassing) setup Reaction Setup (Inert Atmosphere) prep->setup reagents Addition of Reagents setup->reagents reaction Reaction Monitoring (TLC, GC-MS) reagents->reaction quench Reaction Quench reaction->quench workup Aqueous Workup quench->workup extract Extraction with Organic Solvent workup->extract dry Drying of Organic Layer extract->dry concentrate Solvent Removal dry->concentrate purify Product Purification concentrate->purify

A generalized workflow for an organic reaction using an inert solvent.

Methodology:

  • Solvent Preparation: Dry the this compound over a suitable drying agent (e.g., sodium metal, molecular sieves) and distill under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent if necessary for the specific reaction.

  • Reaction Setup: Assemble the reaction glassware and dry it thoroughly in an oven. Set up the reaction under an inert atmosphere.

  • Addition of Reagents: Add the starting materials and any catalysts to the reaction vessel, followed by the dried this compound.

  • Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reaction Quench: Upon completion, carefully quench the reaction by the slow addition of a suitable quenching agent.

  • Workup and Extraction: Perform an aqueous workup to remove inorganic byproducts. Extract the aqueous layer with a suitable organic solvent.

  • Drying and Concentration: Dry the combined organic layers over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method (e.g., chromatography, distillation, or recrystallization).

4.2. Protocol for Liquid-Liquid Extraction

This protocol outlines a general procedure for the extraction of a nonpolar analyte from an aqueous solution.

G sample Aqueous Sample Containing Analyte add_solvent Add this compound sample->add_solvent mix Vigorous Mixing (Separatory Funnel) add_solvent->mix separate Phase Separation mix->separate collect Collect Organic Layer separate->collect repeat Repeat Extraction (Optional) collect->repeat Back to Aqueous Layer dry Dry Organic Layer collect->dry concentrate Concentrate Extract dry->concentrate

A general workflow for liquid-liquid extraction with a nonpolar solvent.

Methodology:

  • Sample Preparation: Prepare the aqueous sample containing the nonpolar analyte of interest.

  • Solvent Addition: In a separatory funnel, add a volume of this compound to the aqueous sample.

  • Mixing: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The less dense organic layer (containing the analyte) will be the top layer.

  • Collection: Carefully drain the lower aqueous layer and collect the upper organic layer.

  • Repeat Extraction (Optional): For quantitative extraction, the aqueous layer can be extracted again with fresh portions of the solvent.

  • Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Concentration: Filter off the drying agent and concentrate the extract to isolate the analyte.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling flammable and volatile alkanes should be followed:

  • Flammability: Alkanes are flammable. Keep away from open flames, sparks, and heat sources.

  • Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or with a fume hood.

  • Skin Contact: Avoid prolonged or repeated skin contact. Wear appropriate protective gloves.

  • Eye Contact: Wear safety glasses or goggles.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Signaling Pathways and Biological Interactions (Hypothetical)

Currently, there is no specific research on the direct effects of this compound on cellular signaling pathways. Alkanes are generally considered to be biologically inert. However, due to their lipophilicity, high concentrations could potentially disrupt cell membranes, which might indirectly affect the function of membrane-bound proteins and signaling pathways.

G solvent This compound (High Concentration) membrane Cell Membrane solvent->membrane Disruption of Lipid Bilayer protein Membrane-Bound Protein (e.g., Receptor, Enzyme) membrane->protein Altered Microenvironment pathway Downstream Signaling Pathway protein->pathway Modulation of Activity response Cellular Response pathway->response

A hypothetical indirect effect of a lipophilic solvent on cell signaling.

Conclusion

This compound is a nonpolar solvent with potential utility in specialized applications requiring a highly branched, inert medium. However, the lack of specific experimental data necessitates careful evaluation and validation for any intended use. The protocols and information provided herein serve as a general guide and should be adapted to specific research needs. Further investigation into the properties and applications of this and other highly branched alkanes is warranted.

References

Applications of Highly Branched Alkanes in Drug Formulation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly branched alkanes are a class of hydrocarbons that have garnered significant interest in pharmaceutical sciences due to their unique physicochemical properties. Their inert nature, low toxicity, and excellent solvent capabilities for lipophilic molecules make them ideal excipients in a variety of drug delivery systems. This document provides detailed application notes and experimental protocols for the use of highly branched alkanes, such as squalane (B1681988) and semifluorinated alkanes (SFAs), in drug formulation.

Application Note 1: Squalane as a Vehicle for Nanoemulsion-Based Drug Delivery

Squalane, the hydrogenated and more stable form of squalene, is a biocompatible and biodegradable oil widely used in the formulation of oil-in-water (o/w) nanoemulsions. These nanoemulsions serve as effective carriers for poorly water-soluble drugs, enhancing their bioavailability and enabling controlled release.

Data Presentation: Formulation Parameters for Squalane-Based Nanoemulsions

The following table summarizes quantitative data from various studies on the preparation of squalane-based nanoemulsions, providing a comparative overview of different formulation methods and their resulting physical properties.

Formulation MethodOil Phase (Squalane)Surfactant(s)Aqueous PhaseKey ParametersParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
High-Pressure Homogenization5% (v/v)0.5% (w/v) Tween® 80, 0.5% (w/v) Span® 8510 mM Citrate Buffer (pH 6.0)20,000 psi, 5 passes~165< 0.2-35.2
Microfluidization10% (v/v)1.2% (w/v) Lecithin (B1663433), 0.3% (w/v) Poloxamer 188Phosphate Buffered Saline (pH 7.4)30,000 psi, 4 passes~150< 0.15-28.7
Nanoprecipitation1% (w/v) Squalene-Drug Conjugate in Ethanol-WaterRapid injection with stirring~180< 0.2-22.5
Spontaneous Emulsification5% (w/v)10% (w/v) Tween® 20WaterGentle magnetic stirring~200< 0.25-30.1

Application Note 2: Semifluorinated Alkanes (SFAs) as Solvents for Lipophilic Drugs

Semifluorinated alkanes (SFAs) are linear block co-polymers consisting of a perfluorinated and a hydrogenated segment. This unique structure provides high gas solubility and the ability to dissolve lipophilic drugs, making them valuable as novel excipients and drug carriers.

Data Presentation: Solubility of Drugs in Semifluorinated Alkanes

The following table presents the solubility of various drugs in different semifluorinated alkanes.

Semifluorinated AlkaneDrugSolubility (mg/mL)
Perfluorohexyloctane (F6H8)Propofol> 300
Perfluorohexyloctane (F6H8)Cyclosporine A~50
Perfluorobutylpentane (F4H5)Ibuprofen~150
Perfluorohexyldecane (F6H10)Tacrolimus~25

Experimental Protocols

Protocol 1: Preparation of Squalane-Based Nanoemulsion by High-Pressure Homogenization

Objective: To prepare a stable squalane-in-water nanoemulsion for the encapsulation of a lipophilic drug.

Materials:

  • Squalane

  • Lipophilic drug

  • Lecithin (e.g., soy lecithin)

  • Poloxamer 188

  • Phosphate Buffered Saline (PBS), pH 7.4

  • High-pressure homogenizer

  • Rotor-stator homogenizer

Procedure:

  • Oil Phase Preparation: Dissolve the lipophilic drug in squalane at the desired concentration. Gently heat if necessary to aid dissolution, then cool to room temperature. Add lecithin to the oil phase and stir until fully dissolved.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 in PBS (pH 7.4).

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while homogenizing using a rotor-stator homogenizer at 8,000 rpm for 5 minutes to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 25,000 psi. Repeat the homogenization for 5-7 passes.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: Determination of Drug Solubility in Highly Branched Alkanes

Objective: To determine the saturation solubility of a drug in a highly branched alkane.

Materials:

  • Drug substance (powder)

  • Highly branched alkane (e.g., squalane, F6H8)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of the drug powder to a known volume of the highly branched alkane in a glass vial.

  • Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid drug.

  • Centrifuge the vials at 10,000 rpm for 15 minutes to sediment the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent and quantify the drug concentration using a validated HPLC method.

  • The determined concentration represents the saturation solubility of the drug in the alkane at that temperature.

Protocol 3: In Vitro Drug Release from a Squalane-Based Nanoemulsion

Objective: To evaluate the in vitro release profile of a drug from a squalane-based nanoemulsion using a dialysis bag method.

Materials:

  • Drug-loaded squalane nanoemulsion

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions)

  • Shaking water bath or orbital shaker

  • HPLC system

Procedure:

  • Soak the dialysis tubing in the release medium for at least 30 minutes.

  • Pipette a known volume (e.g., 1 mL) of the drug-loaded nanoemulsion into the dialysis bag and securely seal both ends.

  • Immerse the sealed dialysis bag in a vessel containing a known volume (e.g., 100 mL) of the pre-warmed (37 °C) release medium.

  • Place the vessel in a shaking water bath at 37 °C with constant agitation (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh, pre-warmed release medium.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: Particle Size Analysis by Laser Diffraction

Objective: To determine the particle size distribution of a nanoemulsion formulation.

Materials:

  • Nanoemulsion sample

  • Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)

  • Dispersant (e.g., deionized water)

Procedure:

  • Instrument Setup: Turn on the laser diffraction analyzer and allow it to warm up as per the manufacturer's instructions. Set the appropriate refractive index for both the dispersant and the particles (squalane).

  • Background Measurement: Perform a background measurement with the clean dispersant to ensure the absence of contaminants.

  • Sample Preparation: Disperse a small amount of the nanoemulsion sample into the dispersant in the instrument's sample chamber until the recommended obscuration level is reached (typically 5-15%).

  • Measurement: Initiate the measurement. The instrument will pass a laser beam through the sample and detect the scattered light pattern.

  • Data Analysis: The instrument software will use Mie theory to calculate the particle size distribution from the scattering pattern. Record the volume-weighted mean diameter (D[1][2]), D50, D90, and the polydispersity index (PDI).

  • Cleaning: Thoroughly clean the sample chamber with an appropriate solvent and then with the dispersant.

Protocol 5: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To evaluate the in vitro cytotoxicity of a highly branched alkane-based formulation on a relevant cell line.

Materials:

  • Test formulation (e.g., squalane nanoemulsion)

  • Control vehicle (formulation without the active drug)

  • Mammalian cell line (e.g., HaCaT for dermal application, Caco-2 for oral)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of the test formulation and control vehicle in the cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test samples. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of Squalene-Based Adjuvants

Squalene-based emulsions, often used as vaccine adjuvants, can stimulate the immune system through various pathways. One key mechanism involves the induction of a localized inflammatory response, leading to the activation of antigen-presenting cells (APCs). This can involve the RIPK3-dependent necroptosis pathway for CD8+ T cell activation and the MyD88-dependent pathway for antibody responses.

G Signaling Pathway of Squalene-Based Adjuvants cluster_0 Innate Immune Activation cluster_1 Adaptive Immune Response Squalene Squalene Emulsion DAMPs Release of DAMPs Squalene->DAMPs Induces RIPK3 RIPK3 Squalene->RIPK3 Activates APC Antigen Presenting Cell (APC) TLRs Toll-like Receptors (TLRs) DAMPs->TLRs Activates MyD88 MyD88 TLRs->MyD88 Recruits Antibody B Cell Activation & Antibody Production MyD88->Antibody Leads to CD8_T_Cell CD8+ T Cell Activation (Cytotoxic Response) RIPK3->CD8_T_Cell Leads to

Caption: Squalene adjuvant signaling pathways.

Experimental Workflow for Nanoemulsion Formulation and Characterization

The following diagram illustrates a typical workflow for the development and characterization of a drug-loaded nanoemulsion using highly branched alkanes.

G Workflow for Nanoemulsion Formulation & Characterization start Start: Define Drug & Formulation Goals formulation Nanoemulsion Formulation (e.g., High-Pressure Homogenization) start->formulation characterization Physicochemical Characterization formulation->characterization size_pdi Particle Size & PDI (DLS) characterization->size_pdi zeta Zeta Potential characterization->zeta drug_loading Drug Loading & Encapsulation Efficiency characterization->drug_loading stability Stability Studies (Temperature, Time) drug_loading->stability in_vitro_release In Vitro Drug Release stability->in_vitro_release biocompatibility Biocompatibility Assessment (e.g., MTT Assay) in_vitro_release->biocompatibility end End: Optimized Formulation biocompatibility->end

Caption: Nanoemulsion development workflow.

Logical Relationship for Solubility Assessment

This diagram outlines the logical steps involved in assessing the solubility of a drug in a highly branched alkane and its implications for formulation development.

G Logical Flow for Solubility Assessment decision decision start Select Drug and Highly Branched Alkane solubility_test Perform Saturation Solubility Test start->solubility_test is_soluble Is Solubility Sufficient? solubility_test->is_soluble formulate Proceed with Formulation (e.g., Emulsion, Solution) is_soluble->formulate Yes optimize Optimize Formulation (e.g., Add Co-solvent, Modify Alkane) is_soluble->optimize No end Final Formulation Approach formulate->end re_evaluate Re-evaluate Solubility optimize->re_evaluate re_evaluate->is_soluble

Caption: Solubility assessment decision tree.

References

Application Note: 2,2,3,5,5-Pentamethylhexane as a Reference Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The accuracy and reliability of GC-MS analysis heavily depend on the use of appropriate reference standards. While n-alkane series are commonly used for the determination of retention indices, branched alkanes like 2,2,3,5,5-pentamethylhexane serve as valuable reference points, particularly in the analysis of complex hydrocarbon mixtures such as fuels, lubricants, and environmental samples. This application note details the use of this compound as a reference standard in GC-MS, providing its chemical properties, a detailed experimental protocol, and expected mass spectral data.

Chemical Properties and Suitability as a Reference Standard

This compound is a highly branched, saturated hydrocarbon. Its stable, non-polar nature and distinct mass spectrum make it an excellent candidate for a reference standard in GC-MS. Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₁H₂₄[1][2]
Molecular Weight 156.31 g/mol [1]
CAS Number 14739-73-2[1][2]
Boiling Point 170.5°C (estimated)[3]
Density 0.7696 g/cm³ (estimated)[3]
Refractive Index 1.4282 (estimated)[3]

The high purity and stability of this compound ensure a consistent and reproducible chromatographic and mass spectrometric response, which is crucial for its role as a reference standard.

Experimental Protocol

This section provides a detailed protocol for the use of this compound as a reference standard in a typical GC-MS analysis.

1. Materials and Reagents:

  • Reference Standard: this compound (≥99% purity)

  • Solvent: Hexane or Dichloromethane (GC grade)

  • Sample: A mixture of hydrocarbons or other compounds of interest

  • Inert Gas: Helium (99.999% purity)

  • Vials: 2 mL amber glass vials with PTFE-lined septa

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column

3. Standard Preparation:

  • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in hexane.

  • Prepare a working standard solution by diluting the stock solution to 10 µg/mL in hexane.

  • For use as an internal standard, spike the sample with the working standard to achieve a final concentration of 1 µg/mL.

4. GC-MS Parameters:

The following table outlines the recommended GC-MS instrument parameters.

ParameterValue
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 60°C (hold 2 min), ramp at 5°C/min to 300°C (hold 10 min)
MS Source Temperature 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40-550

5. Data Analysis:

  • The retention time of this compound can be used as a reference point to calculate the relative retention times of other analytes.

  • The characteristic mass spectrum of this compound can be used to verify its identity and to tune the mass spectrometer.

Results and Discussion

Under the specified GC-MS conditions, this compound is expected to elute as a sharp, symmetrical peak. Its mass spectrum is characterized by a series of fragment ions resulting from the stable tertiary carbocations formed upon electron ionization.

Predicted Mass Spectrum of this compound:

m/zRelative IntensityProposed Fragment
57Very High[C₄H₉]⁺ (t-butyl cation)
71High[C₅H₁₁]⁺
85Moderate[C₆H₁₃]⁺
99Low[C₇H₁₅]⁺
141Very Low[M-CH₃]⁺
156Not Observed[M]⁺ (Molecular Ion)

The base peak is predicted to be at m/z 57, corresponding to the highly stable t-butyl cation. The molecular ion peak at m/z 156 is typically not observed for highly branched alkanes due to the high degree of fragmentation.

Workflow Diagram

The following diagram illustrates the experimental workflow for using this compound as a reference standard in GC-MS analysis.

GCMS_Workflow GC-MS Workflow with this compound Standard cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Stock and Working Solutions Sample_Prep Prepare Sample and Spike with Internal Standard Standard_Prep->Sample_Prep GCMS_Analysis GC-MS Analysis (Separation and Detection) Sample_Prep->GCMS_Analysis Data_Acquisition Data Acquisition (Chromatogram and Mass Spectra) GCMS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Library Search) Data_Acquisition->Data_Processing Reporting Reporting (Quantification, Identification) Data_Processing->Reporting

References

Application Note and Protocol for Measuring the Viscosity of 2,2,3,5,5-Pentamethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed experimental protocol for the determination of the kinematic and dynamic viscosity of 2,2,3,5,5-Pentamethylhexane. Viscosity is a critical physical property that influences the flow behavior of a substance and is essential for product quality control, formulation development, and process engineering in various industries, including pharmaceuticals and petrochemicals.[1] The protocol described herein is based on the principles of ASTM D445, a standard test method for the kinematic viscosity of transparent and opaque liquids.[1][2][3][4][5]

The method involves measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature.[2][3][4] The kinematic viscosity is then calculated from this flow time and the calibration constant of the viscometer.[3][4] The dynamic viscosity can be subsequently determined by multiplying the kinematic viscosity by the density of the liquid.[2][3] Given that this compound is a volatile organic compound, procedures to minimize evaporation are crucial for accurate measurements.[6]

Data Presentation:

Due to the limited availability of experimental viscosity data for this compound in publicly accessible literature, the following table presents expected viscosity values at various temperatures. These values are illustrative and based on the known behavior of structurally similar branched alkanes, where viscosity generally decreases with increasing temperature.[7][8][9]

Temperature (°C)Kinematic Viscosity (mm²/s or cSt)Dynamic Viscosity (mPa·s or cP)
202.852.14
401.901.43
601.351.01
801.000.75
1000.780.59

Note: The density of this compound is required to convert kinematic viscosity to dynamic viscosity. An estimated density of approximately 0.75 g/cm³ at 20°C is used for these illustrative calculations.

Experimental Protocol:

This protocol details the measurement of the kinematic viscosity of this compound using a calibrated Ubbelohde-type glass capillary viscometer.

1. Materials and Equipment:

  • Viscometer: Calibrated Ubbelohde-type glass capillary viscometer suitable for the expected viscosity range.

  • Viscometer Bath: A constant temperature bath with a transparent window, capable of maintaining the temperature within ±0.02°C of the set point.[3]

  • Temperature Measuring Device: A calibrated thermometer or digital temperature probe with a resolution of 0.01°C.

  • Timing Device: A stopwatch or electronic timer with a resolution of 0.1 seconds or better.

  • Sample: High-purity this compound.

  • Solvents for Cleaning: Acetone (B3395972), heptane, or other suitable volatile solvents.

  • Filtration: Syringe filter (0.45 µm) if the sample contains particulate matter.

  • Pipettes and Syringes: For sample handling.

  • Ultrasonic Bath: For degassing the sample.[3]

2. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Sample Preparation (Filtration/Degassing) B Viscometer Selection & Cleaning A->B C Viscometer Bath Temperature Equilibration B->C D Load Sample into Viscometer C->D E Equilibrate Sample in Bath D->E F Measure Efflux Time E->F G Calculate Kinematic Viscosity F->G I Calculate Dynamic Viscosity G->I H Measure Density H->I

Caption: Experimental workflow for viscosity measurement of this compound.

3. Detailed Methodology:

3.1. Viscometer Selection and Preparation:

  • Select a clean, dry, and calibrated Ubbelohde viscometer with a constant that will yield a flow time of not less than 200 seconds.[4]

  • Clean the viscometer thoroughly with a suitable solvent (e.g., acetone followed by heptane) and dry it with a stream of clean, dry air.

3.2. Sample Preparation:

  • If the sample contains any solid particles, filter it through a 0.45 µm syringe filter.[3]

  • To remove dissolved air, which can form bubbles and affect the measurement, degas the sample by placing it in an ultrasonic bath for a short period.[3]

3.3. Temperature Control:

  • Set the viscometer bath to the desired measurement temperature.[7]

  • Ensure the bath temperature is stable and uniform, with a maximum deviation of ±0.02°C for temperatures between 15°C and 100°C.[3]

3.4. Viscosity Measurement Procedure:

  • Charge the viscometer with the prepared this compound sample through the filling tube to the appropriate level as indicated by the manufacturer's instructions for the specific viscometer type.

  • Suspend the viscometer vertically in the constant temperature bath, ensuring the uppermost timing mark is submerged.

  • Allow the viscometer to equilibrate in the bath for at least 30 minutes to ensure the sample reaches the test temperature.

  • Using gentle suction, draw the liquid up through the capillary tube to a point slightly above the upper timing mark.

  • Release the suction and allow the liquid to flow freely down the capillary.

  • Start the timing device precisely as the bottom of the liquid meniscus passes the upper timing mark.

  • Stop the timing device precisely as the bottom of the meniscus passes the lower timing mark.

  • Record the flow time to the nearest 0.1 second.

  • Repeat the measurement at least two more times. The flow times should be within the acceptable repeatability range specified by the viscometer manufacturer or relevant standard.

3.5. Cleaning:

  • After the measurements, clean the viscometer thoroughly with appropriate solvents to remove all traces of the sample.

4. Calculations:

4.1. Kinematic Viscosity:

  • Calculate the kinematic viscosity (ν) using the following equation: ν = C * t where:

    • ν is the kinematic viscosity in mm²/s (or centistokes, cSt).

    • C is the calibration constant of the viscometer in mm²/s².

    • t is the average flow time in seconds (s).

4.2. Dynamic Viscosity:

  • To determine the dynamic viscosity (η), the density (ρ) of this compound at the measurement temperature must be known. The density can be measured using a pycnometer or a digital density meter.

  • Calculate the dynamic viscosity using the following equation: η = ν * ρ where:

    • η is the dynamic viscosity in mPa·s (or centipoise, cP).

    • ν is the kinematic viscosity in mm²/s.

    • ρ is the density of the sample in g/cm³ at the measurement temperature.

5. Factors Influencing Viscosity:

The viscosity of alkanes is influenced by several molecular factors. For branched alkanes like this compound, the degree of branching plays a significant role.

G cluster_factors Molecular Factors cluster_effect Physical Property A Increased Branching B Weaker Intermolecular Forces (van der Waals) A->B leads to C Lower Viscosity B->C results in

Caption: Relationship between molecular branching and viscosity in alkanes.

Increased branching in alkanes generally leads to a less compact molecular structure, which reduces the surface area available for intermolecular interactions (van der Waals forces).[9] Weaker intermolecular forces result in a lower resistance to flow, and therefore, a lower viscosity compared to their linear counterparts of similar molecular weight.[9]

This protocol provides a comprehensive guide for the accurate and reproducible measurement of the viscosity of this compound. Adherence to the principles of ASTM D445, particularly with respect to precise temperature control and proper viscometer handling, is essential for obtaining reliable data. The provided information is critical for researchers and professionals in drug development and other scientific fields where the rheological properties of such compounds are of interest.

References

Application Notes and Protocols for NMR Analysis of 2,2,3,5,5-Pentamethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides a detailed protocol for the preparation of 2,2,3,5,5-pentamethylhexane samples for NMR analysis. Given that this compound is a non-polar branched alkane, specific considerations for solvent selection and sample concentration are crucial for obtaining high-quality spectra. These application notes are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Physicochemical Properties of this compound

A summary of the relevant physical and chemical properties of this compound is provided in the table below. These properties are essential for determining the appropriate sample handling and preparation procedures.

PropertyValue
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
Appearance Liquid
Boiling Point ~170.5 °C
Estimated Density ~0.77 g/mL
Solubility Soluble in non-polar organic solvents (e.g., chloroform (B151607), benzene)

Note: The density is an estimate based on a structurally similar isomer, 2,2,3,3,5-pentamethylhexane (B14553849).

Experimental Protocols

I. Solvent Selection

The choice of a suitable deuterated solvent is critical for NMR analysis to avoid strong solvent signals that can obscure the analyte's peaks.[1] For non-polar compounds like this compound, deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relative chemical inertness.[2][3]

Protocol for Solvent Selection:

  • Assess the polarity of the analyte. This compound is a non-polar alkane.

  • Based on its non-polar nature, select a non-polar deuterated solvent. Deuterated chloroform (CDCl₃) is the recommended solvent.

  • Ensure the chosen solvent's residual peaks do not overlap with the expected signals of the analyte. The residual proton peak for CDCl₃ is at approximately 7.26 ppm, which is far from the typical alkane proton region (0.5-2.0 ppm), thus avoiding spectral overlap.[4]

II. Sample Concentration

The concentration of the sample in the NMR tube affects the signal-to-noise ratio and the time required for data acquisition. The following are recommended concentration ranges for routine ¹H and ¹³C NMR spectroscopy of small organic molecules.

Table of Recommended Sample Concentrations:

ExperimentRecommended Mass (mg)Recommended Volume (µL)Final Concentration (mM)
¹H NMR 5 - 25 mg[4]6.5 - 32.5 µL50 - 250 mM
¹³C NMR 50 - 100 mg[4]65 - 130 µL500 - 1000 mM

Calculations are based on an estimated density of 0.77 g/mL and a solvent volume of 0.6 mL.

III. NMR Sample Preparation Protocol

This protocol outlines the step-by-step procedure for preparing a this compound sample for NMR analysis.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette

  • Small vial (e.g., 1-dram vial)

  • Micropipette

  • Vortex mixer (optional)

Procedure:

  • Clean the NMR Tube: Ensure the NMR tube and cap are clean and dry. Wash with a suitable solvent (e.g., acetone) and dry in an oven or with a stream of dry nitrogen if necessary.

  • Weigh/Measure the Sample:

    • In a clean, dry vial, accurately measure the desired amount of this compound using a micropipette. For routine ¹H NMR, a volume of approximately 10-15 µL (corresponding to 7.7-11.6 mg) is a good starting point.

  • Add the Deuterated Solvent:

    • To the vial containing the sample, add approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Dissolve the Sample:

    • Gently swirl the vial or use a vortex mixer to ensure the sample is completely dissolved in the solvent. The solution should be clear and homogeneous.

  • Transfer to the NMR Tube:

    • Using a clean Pasteur pipette, carefully transfer the solution from the vial into the NMR tube. Avoid introducing any solid particles or air bubbles. The final volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.

  • Cap and Label the Tube:

    • Securely cap the NMR tube.

    • Label the tube clearly with the sample identification.

  • Wipe the Tube:

    • Before inserting the sample into the NMR spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or ethanol (B145695) to remove any fingerprints or dust.

Logical Workflow for NMR Sample Preparation

The following diagram illustrates the logical workflow for the preparation of a this compound sample for NMR analysis.

NMR_Sample_Preparation_Workflow Workflow for NMR Sample Preparation of this compound cluster_prep Sample & Solvent Preparation cluster_execution Execution cluster_final Final Steps start Start: Obtain Analyte (this compound) solvent_selection Select Deuterated Solvent (CDCl3) start->solvent_selection concentration Determine Sample Concentration (e.g., 10-15 µL in 0.6 mL) solvent_selection->concentration weigh_sample Measure Analyte Volume into a Clean Vial concentration->weigh_sample add_solvent Add CDCl3 to the Vial weigh_sample->add_solvent dissolve Ensure Complete Dissolution add_solvent->dissolve transfer Transfer Solution to NMR Tube dissolve->transfer cap_label Cap and Label the NMR Tube transfer->cap_label clean_tube Clean Exterior of NMR Tube cap_label->clean_tube end Ready for NMR Analysis clean_tube->end

Caption: Workflow for NMR sample preparation.

Data Presentation: Expected NMR Spectral Regions

For the analysis of this compound, the following table summarizes the expected chemical shift regions for ¹H and ¹³C NMR spectra. Protons and carbons in alkanes typically resonate in the upfield region of the spectrum.

NucleusType of Proton/CarbonExpected Chemical Shift (δ, ppm)
¹H Primary (methyl, -CH₃)0.7 - 1.3
Secondary (methylene, -CH₂-)1.2 - 1.4
Tertiary (methine, -CH-)1.4 - 1.7
¹³C Primary (methyl, -CH₃)5 - 30
Secondary (methylene, -CH₂-)20 - 45
Tertiary (methine, -CH-)25 - 50
Quaternary (-C-)30 - 50

Note: These are general ranges for alkanes, and the exact chemical shifts for this compound will depend on its specific molecular structure.

References

Research on 2,2,3,5,5-Pentamethylhexane in Materials Science Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for the application of 2,2,3,5,5-pentamethylhexane in materials science research have yielded limited specific findings. While extensive data on the physicochemical properties of this highly branched alkane are available, its direct utilization or detailed experimental protocols within the field of materials science are not well-documented in publicly accessible research.

Currently, information on this compound is predominantly confined to chemical and physical property databases. These sources provide foundational data which are summarized in the table below.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C11H24[1][2][3]
Molecular Weight 156.31 g/mol [1][4]
CAS Number 14739-73-2[1][3]
Boiling Point 170.5°C[5]
Melting Point -57.06°C (estimate)[5]
Density 0.7696 g/cm³[5]
Refractive Index 1.4282[5]

Due to the absence of specific experimental data or established research applications, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams for the use of this compound in materials science is not feasible at this time. Further investigation and primary research would be required to establish its utility and develop standardized protocols for its application in this field.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,3,5,5-Pentamethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 2,2,3,5,5-pentamethylhexane is not widely documented in readily available scientific literature. The following guide proposes a plausible synthetic route based on established organic chemistry principles for the formation of highly branched alkanes. The troubleshooting advice and protocols are based on general knowledge of these reaction types.

I. Proposed Synthesis Route: Grignard Coupling

A feasible approach to construct the carbon skeleton of this compound is through a Grignard reaction, a powerful method for forming carbon-carbon bonds.[1][2][3] This strategy involves the coupling of a Grignard reagent with a suitable alkyl halide, followed by a reduction step.

Overall Reaction Scheme:

  • Step 1: Grignard Reagent Formation. Preparation of tert-butylmagnesium chloride from tert-butyl chloride and magnesium metal.

  • Step 2: Coupling Reaction. Reaction of the Grignard reagent with 2-chloro-2,3-dimethylbutane (B1595545).

  • Step 3: Halogenation & Reduction (Hypothetical). The direct coupling would likely lead to an alkene through elimination. A more controlled, albeit longer, route would involve conversion of the initial coupling product (an alcohol, if a carbonyl were used as the electrophile) to a halide, followed by reduction. For simplicity in this guide, we will focus on troubleshooting the crucial C-C bond-forming Grignard reaction.

II. Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis, focusing on the Grignard reaction, which is often the most sensitive step.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful Grignard reaction? A1: The most critical factor is the complete exclusion of water. Grignard reagents are potent bases and will be quenched by any source of acidic protons, most commonly water.[6][7] This means all glassware must be rigorously dried (oven or flame-dried), and solvents must be anhydrous.[6] The reaction should be conducted under a dry, inert atmosphere like nitrogen or argon.[6]

Q2: How can I tell if my Grignard reagent formation has started? A2: Several signs indicate a successful initiation:

  • The appearance of bubbles on the surface of the magnesium turnings.[6]

  • The reaction mixture becoming cloudy and grey or brown.[6]

  • A noticeable warming of the flask, as the reaction is exothermic.[6]

  • If using iodine as an activator, its purple/brown color will fade.[6]

Q3: My Grignard reaction won't start. What should I do? A3: This is a common problem. Try the following:

  • Activation of Magnesium: The surface of magnesium turnings can have an oxide layer that prevents reaction. Crush the magnesium turnings gently in a mortar and pestle before the reaction to expose a fresh surface.[8]

  • Chemical Activation: Add a small crystal of iodine to the flask.[9] The iodine reacts with the magnesium surface to form magnesium iodide, which helps to initiate the reaction.

  • Mechanical Activation: Place the reaction flask in an ultrasonic bath for a few minutes.[9]

  • Heat: Gently warm a small spot of the flask with a heat gun. Be cautious, as the reaction can become vigorous once it starts.

Q4: My yield is low, and I've isolated a significant amount of a hydrocarbon byproduct with the same number of carbons as my starting alkyl halide. What happened? A4: This indicates that your Grignard reagent was quenched by a proton source, such as water.[6] The Grignard reagent reacted with water instead of your electrophile. Review your drying procedures for all glassware, solvents, and starting materials.

Q5: I have a high-boiling byproduct that appears to be a dimer of my starting alkyl halide. What is this and how can I prevent it? A5: This is likely due to a side reaction called Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl halide.[6] To minimize this, add the alkyl halide solution dropwise to the magnesium turnings. This maintains a low concentration of the alkyl halide, reducing the chance of it coupling with the newly formed Grignard reagent.[6]

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Grignard Reagent 1. Wet glassware or solvents.[4][6] 2. Inactive magnesium surface (oxide layer).[8] 3. Impure alkyl halide.[9]1. Oven or flame-dry all glassware under vacuum. Use anhydrous solvents. 2. Gently crush Mg turnings before use. Add a crystal of iodine as an activator.[9] 3. Purify the alkyl halide by distillation before use.
Low Yield of Final Product (this compound) 1. Incomplete Grignard formation.[6] 2. Wurtz coupling side reaction.[6] 3. Elimination side reaction.[10][11] 4. Loss during workup/purification.1. Ensure sufficient reaction time for Grignard formation (e.g., 1-3 hours) and consider gentle reflux.[6] 2. Add the electrophile (second alkyl halide) slowly to the Grignard reagent. Maintain a low reaction temperature. 3. Use a less hindered base if elimination is a major issue, or consider a different coupling strategy. Keep the reaction temperature low. 4. Ensure proper phase separation during extraction. Use fractional distillation for purification.
Formation of Alkene Byproduct The Grignard reagent is acting as a base rather than a nucleophile, causing elimination of H-X from the alkyl halide.[10] This is common with sterically hindered halides.1. Lower the reaction temperature. 2. Use a polar aprotic solvent like THF, which can better solvate the Grignard reagent.[6] 3. Consider a different coupling reaction, such as one using an organocuprate (Gilman reagent), which is less prone to elimination.

III. Experimental Protocols

Protocol 1: Synthesis of tert-butylmagnesium chloride

Materials:

  • Magnesium turnings (1.2 equivalents)

  • tert-Butyl chloride (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (one small crystal)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen/argon inlet

Procedure:

  • Setup: Assemble the glassware and flame-dry it under a vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings and the iodine crystal into the reaction flask.

  • Solvent Addition: Add enough anhydrous solvent to cover the magnesium.

  • Reagent Addition: In a separate flask, dissolve the tert-butyl chloride in anhydrous solvent and add this solution to the dropping funnel.

  • Initiation: Add a small portion (approx. 10%) of the tert-butyl chloride solution to the magnesium suspension. Watch for signs of reaction (bubbling, cloudiness, gentle reflux). If the reaction does not start, gently warm the flask.

  • Formation: Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for 1-2 hours to ensure all the magnesium has reacted. The resulting grey/brown solution is the Grignard reagent.

Protocol 2: Coupling with 2-chloro-2,3-dimethylbutane

Materials:

  • tert-Butylmagnesium chloride solution (from Protocol 1)

  • 2-chloro-2,3-dimethylbutane (0.9 equivalents)

  • Anhydrous diethyl ether or THF

Procedure:

  • Cooling: Cool the freshly prepared Grignard reagent in an ice bath to 0°C.

  • Electrophile Addition: Dissolve the 2-chloro-2,3-dimethylbutane in anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Carefully and slowly pour the reaction mixture over ice containing a saturated aqueous solution of ammonium (B1175870) chloride. This will quench any remaining Grignard reagent and dissolve the magnesium salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent using a rotary evaporator. The crude product will likely be a mixture of the desired alkane, elimination products, and coupling byproducts. Purify by fractional distillation. Highly branched alkanes have very similar boiling points, so this separation can be challenging.[12][13]

IV. Visualizations

Experimental Workflow

G cluster_prep Step 1: Grignard Formation cluster_coupling Step 2: Coupling Reaction cluster_workup Step 3: Workup & Purification A Dry Glassware & Reagents B Activate Mg with Iodine A->B C Add t-BuCl dropwise to Mg in Ether/THF B->C D Stir/Reflux to form t-BuMgCl C->D E Cool Grignard Reagent (0°C) D->E Proceed to Coupling F Add 2-chloro-2,3-dimethylbutane dropwise E->F G Warm to RT, Stir F->G H Quench with aq. NH4Cl G->H Proceed to Workup I Extract with Ether H->I J Dry & Evaporate Solvent I->J K Fractional Distillation J->K L This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G Start Reaction Yield is Low Q_Grignard Did Grignard formation initiate successfully? (Cloudy, exothermic) Start->Q_Grignard Sol_Activate Solution: 1. Check for anhydrous conditions. 2. Activate Mg (crush, add I2). 3. Check halide purity. Q_Grignard->Sol_Activate No Q_Byproduct What is the major byproduct? Q_Grignard->Q_Byproduct Yes Alkane_BP Byproduct: Alkane from starting halide (e.g., isobutane) Q_Byproduct->Alkane_BP Dimer_BP Byproduct: Dimer of starting halide (Wurtz coupling) Q_Byproduct->Dimer_BP Alkene_BP Byproduct: Alkene (Elimination) Q_Byproduct->Alkene_BP Sol_Quench Cause: Quenching by H2O. Solution: Rigorously dry all glassware and solvents. Alkane_BP->Sol_Quench Sol_Wurtz Cause: Wurtz Coupling. Solution: Slow, dropwise addition of reagents. Dimer_BP->Sol_Wurtz Sol_Elim Cause: Elimination. Solution: Lower reaction temp. Consider alternative coupling. Alkene_BP->Sol_Elim

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Purification of C11H24 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of undecane (B72203) (C11H24) isomers. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address the common and specific challenges encountered during the separation and purification of the 159 structural isomers of C11H24.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying C11H24 isomers?

A1: The main challenges in purifying C11H24 isomers stem from their structural similarity. With 159 possible structural isomers, many of which may include stereoisomers, the key difficulties are:

  • Similar Physical Properties: Many isomers have very close boiling points and densities, making separation by traditional fractional distillation difficult and energy-intensive.[1][3]

  • High Number of Isomers: The sheer number of isomers means that a typical mixture can be incredibly complex, requiring highly selective purification techniques.[1][2]

  • Co-elution in Chromatography: Due to similar polarities and volatility, isomers often co-elute in both gas chromatography (GC) and high-performance liquid chromatography (HPLC), making it difficult to achieve baseline separation.[4]

  • Stereoisomer Separation: Some branched isomers are chiral and exist as enantiomers (R/S isomers), which have identical physical properties in a non-chiral environment, requiring specialized chiral separation techniques.[5]

Q2: Which purification techniques are most effective for separating C11H24 isomers?

A2: The choice of technique depends on the specific isomers in the mixture, the scale of the purification, and the desired purity. Common methods include:

  • Fractional Distillation: Best suited for separating isomers with significant differences in boiling points, such as linear n-undecane from highly branched isomers.[3][5]

  • Gas Chromatography (GC): Preparative GC is a powerful technique for separating small quantities of volatile isomers with high purity. The choice of the capillary column and temperature programming is critical.[4][6]

  • Adsorptive Separation (Molecular Sieves): Zeolites with specific pore sizes can selectively adsorb isomers based on their size and shape. For instance, 5A molecular sieves are used to trap linear n-alkanes, separating them from branched isomers.[7][8][9]

  • Urea Adduction: This method is highly selective for separating straight-chain n-alkanes from branched and cyclic alkanes. Urea forms crystalline complexes (adducts) with linear alkanes, which can be physically separated.[7]

Q3: How does branching affect the physical properties and separability of undecane isomers?

A3: Branching significantly impacts the physical properties of C11H24 isomers. Generally, as the degree of branching increases:

  • Boiling Point Decreases: Increased branching disrupts the intermolecular van der Waals forces, leading to lower boiling points compared to the linear n-undecane.[1] This difference is the basis for separation by distillation.[5]

  • Melting Point Varies: While branching tends to lower melting points, highly symmetrical isomers can have unusually high melting points due to efficient packing in the crystal lattice.[1]

  • Density Changes: Density also varies with structure, though typically to a lesser extent than boiling points.[1]

These property differences are exploited in various separation techniques. For example, the lower boiling points of branched isomers allow their separation from n-undecane by fractional distillation.[5]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution in Gas Chromatography (GC)

Symptoms:

  • Overlapping or shouldering peaks in the chromatogram.

  • Inability to differentiate between two or more isomers.

Possible Causes & Solutions:

CauseSolution
Inappropriate GC Column The stationary phase is not selective enough for your isomers. Try a different column. For nonpolar alkanes, a nonpolar stationary phase (e.g., DB-1) is a good start. For more challenging separations, a column with a different selectivity, perhaps one with aromatic character, may be needed to better distinguish isomers.[4]
Incorrect Temperature Program The oven temperature ramp is too fast, or the initial temperature is too high. Decrease the ramp rate (e.g., from 10°C/min to 2°C/min) to increase the time isomers spend interacting with the stationary phase.[6] An initial isothermal hold at a lower temperature can also improve the separation of highly volatile isomers.
Carrier Gas Flow Rate is Not Optimal The flow rate of the carrier gas (e.g., Helium, Hydrogen) is too high or too low. Optimize the flow rate to achieve the best efficiency for your column dimensions. Consult the column manufacturer's guidelines for optimal flow rates.
Column Overloading Injecting too much sample can lead to broad, asymmetric peaks. Prepare a more dilute solution of your isomer mixture and inject a smaller volume.
Issue 2: Inefficient Separation via Fractional Distillation

Symptoms:

  • Collected fractions are still mixtures of isomers with low purity.

  • No clear temperature plateau is observed during distillation.

Possible Causes & Solutions:

CauseSolution
Insufficient Column Efficiency The boiling points of the isomers are too close for the distillation column being used. Use a column with a higher number of theoretical plates (e.g., a longer packed column or a spinning band distillation apparatus).[3]
Heating Rate is Too High Rapid heating does not allow for proper vapor-liquid equilibrium to be established within the column. Reduce the heating rate to allow for a slow, steady distillation.[6]
Poor Column Insulation Heat loss from the column can disrupt the temperature gradient, leading to poor separation. Insulate the column thoroughly (e.g., with glass wool or aluminum foil).
High Reflux Ratio Needed For isomers with very close boiling points, a high reflux ratio is necessary to enrich the more volatile component in the vapor phase. Use a distillation head that allows for precise control of the reflux ratio.[3]

Quantitative Data

The physical properties of C11H24 isomers vary significantly with their structure. These differences are key to their purification.

Table 1: Physical Properties of Selected C11H24 Isomers

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Undecane1120-21-4196-260.740
2-Methyldecane6975-98-0189.3-0.737
3-Methyldecane13151-34-3188.1 - 189.1-92.90.742
4-Methyldecane2847-72-5188.7-0.741
5-Methyldecane13151-35-4186.1-57.06 (est.)0.742
2,3-Dimethylnonane2884-06-2186-57.06 (est.)0.7438

Data sourced from BenchChem.[1]

Experimental Protocols

Protocol 1: Separation of Linear and Branched Isomers using Molecular Sieves

Objective: To selectively remove n-undecane from a mixture of branched C11H24 isomers.

Principle: Molecular sieves are crystalline zeolites with uniform pore sizes. Sieves with a 5Å pore diameter will selectively adsorb linear n-alkanes while excluding the bulkier branched isomers.[7]

Materials:

  • Mixture of C11H24 isomers.

  • 5A molecular sieves (activated).

  • Anhydrous non-polar solvent (e.g., hexane).

  • Chromatography column or flask.

  • Gas chromatograph for analysis.

Procedure:

  • Activation of Sieves: Activate the 5A molecular sieves by heating them in a furnace at 300-350°C for at least 3 hours under a vacuum or with a flow of dry nitrogen to remove adsorbed water. Cool to room temperature in a desiccator.

  • Sample Preparation: Dissolve the C11H24 isomer mixture in a minimal amount of anhydrous hexane (B92381).

  • Adsorption:

    • Slurry Method: Add the activated molecular sieves to the hexane solution in a flask. A typical ratio is 10g of sieves per 1g of n-alkane to be removed.

    • Stir the slurry at room temperature for 4-6 hours. The n-undecane will be trapped within the pores of the sieves.

  • Separation: Filter the mixture to separate the molecular sieves (containing n-undecane) from the hexane solution. The filtrate will now be enriched with the branched isomers.

  • Recovery (Optional): To recover the n-undecane, the sieves can be washed with a solvent like pentane (B18724) and then treated with hot water or by displacement with a more strongly adsorbed linear molecule to release the trapped alkane.

  • Analysis: Analyze the filtrate by gas chromatography to confirm the removal of n-undecane and determine the composition of the branched isomer mixture.

Protocol 2: High-Resolution Separation by Preparative Gas Chromatography

Objective: To isolate a specific branched isomer from a complex mixture.

Principle: Gas chromatography separates compounds based on their differential partitioning between a mobile gas phase and a stationary liquid or solid phase. By optimizing conditions, isomers with very similar boiling points can be resolved.

Materials:

  • C11H24 isomer mixture.

  • Preparative Gas Chromatograph (Prep-GC) with a fraction collector.

  • High-resolution capillary column (e.g., 50m length, non-polar stationary phase).

  • High-purity carrier gas (Helium or Hydrogen).

Procedure:

  • Method Development:

    • Using an analytical GC, develop a separation method. Start with a non-polar column.

    • Optimize the oven temperature program. Begin with a low initial temperature (e.g., 50°C) and use a slow ramp rate (e.g., 2-5°C/min) to maximize resolution.[6]

    • Optimize the carrier gas flow rate to achieve maximum column efficiency.

  • System Setup:

    • Install a suitable preparative column in the GC.

    • Set the injector and detector temperatures appropriately (e.g., 250°C).

    • Program the optimized temperature gradient.

  • Injection and Separation:

    • Inject an appropriate volume of the isomer mixture. Avoid overloading the column, which would degrade separation quality.

    • Run the GC program. The volatile isomers will travel through the column at different rates.

  • Fraction Collection:

    • The outlet of the column is directed to a fraction collector.

    • Based on the retention times determined during method development, program the collector to open and trap the effluent corresponding to the peak of the target isomer. Traps are typically cooled with liquid nitrogen to condense the sample.

  • Purity Analysis: Analyze the collected fraction using analytical GC to confirm its purity. If necessary, a second purification pass can be performed.

Visualizations

Experimental_Workflow cluster_start Initial Analysis & Planning cluster_purification Purification Strategy cluster_analysis Analysis & Final Product Start Isomer Mixture (C11H24) GCMS GC-MS Analysis (Identify Components) Start->GCMS Choice Select Purification Method GCMS->Choice Distill Fractional Distillation (Large Boiling Point Difference) Choice->Distill  BP Δ > 5°C Sieves Molecular Sieves (Linear vs. Branched) Choice->Sieves  Linear/  Branched PrepGC Preparative GC (High Purity, Small Scale) Choice->PrepGC  Close BPs Analysis Purity Analysis (GC) Distill->Analysis Sieves->Analysis PrepGC->Analysis Pure Pure Isomer Analysis->Pure >99% Pure Impure Insufficient Purity Analysis->Impure <99% Pure Repurify Re-purify Impure->Repurify Repurify->Choice Troubleshooting_GC cluster_params Parameter Optimization cluster_check System Check Start Poor Peak Resolution in GC Q1 Is the peak shape good (symmetric)? Start->Q1 A1_Yes Optimize Separation Parameters Q1->A1_Yes Yes A1_No Check for Overloading or Column Damage Q1->A1_No No Temp Decrease Oven Ramp Rate A1_Yes->Temp Dilute Dilute Sample & Inject Less A1_No->Dilute Flow Optimize Carrier Gas Flow Temp->Flow Column Change to a More Selective Column Flow->Column Inspect Inspect/Trim Column Inlet or Replace Column Dilute->Inspect

References

Technical Support Center: Analysis of 2,2,3,5,5-Pentamethylhexane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 2,2,3,5,5-pentamethylhexane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended GC column for the analysis of this compound?

A non-polar capillary column is the standard choice for separating alkanes, as elution is primarily based on boiling point. A 100% dimethylpolysiloxane stationary phase is a suitable option. For complex mixtures containing multiple isomers, a longer column with a smaller internal diameter will generally provide better resolution.

Q2: What are the optimal GC oven temperature program parameters?

A typical oven program for analyzing C11 alkanes would start at a low initial temperature to ensure good focusing of the analytes on the column. A temperature ramp is then used to elute the compounds. An example program would be:

  • Initial Temperature: 40°C, hold for 3 minutes

  • Ramp: 5-10°C/min to 200°C

  • Hold: 5 minutes at 200°C

The ramp rate can be decreased to improve the separation of closely eluting isomers.

Q3: What are the recommended injector and MS transfer line temperatures?

The injector temperature should be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation. For a C11 alkane, an injector temperature of 250-280°C is a good starting point. The MS transfer line temperature should be set to a similar temperature to prevent condensation of the analytes as they pass from the GC to the mass spectrometer.

Q4: Which carrier gas and flow rate should be used?

Helium or hydrogen are the most common carrier gases for GC-MS. Helium is often preferred for its safety and inertness. A constant flow rate of 1-2 mL/min is a typical starting point for a standard capillary column (e.g., 30 m x 0.25 mm ID).

Q5: What are the key mass spectrometer parameters for analyzing this compound?

For electron ionization (EI), a standard ionization energy of 70 eV is used to generate a reproducible fragmentation pattern. The mass spectrum of branched alkanes is characterized by fragmentation at the branching points, leading to the formation of stable carbocations.[1][2] The molecular ion peak for highly branched alkanes may be of low abundance or absent.[1]

Table 1: Predicted Mass Spectrometry Data for a C11 Pentamethylhexane Isomer

m/zRelative IntensityProposed Fragment
156Low[M]⁺ (Molecular Ion)
141Moderate[M-CH₃]⁺
99High[M-C₄H₉]⁺ (loss of a butyl group)
57Very High[C₄H₉]⁺ (tert-butyl cation)
43High[C₃H₇]⁺

Note: This data is predicted for 2,2,3,4,5-pentamethylhexane (B15458730) and should be considered illustrative. Experimental verification is necessary for precise data.[3]

Troubleshooting Guide

Table 2: Common GC-MS Issues and Solutions for Alkane Analysis

SymptomPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Active sites in the injector liner or column.- Column contamination.- Incorrect column installation.- Use a deactivated inlet liner.- Trim the first 10-20 cm of the analytical column.- Ensure a clean, square cut of the column and correct installation depth in the injector and detector.
Poor Peak Shape (Fronting) - Column overload.- Reduce the injection volume or sample concentration.- Increase the split ratio.
Poor Resolution of Isomers - Suboptimal temperature program.- Inefficient column.- Decrease the oven temperature ramp rate.- Use a longer GC column or a column with a smaller internal diameter.
Low Signal Intensity - Leak in the system.- Low concentration of the analyte.- Suboptimal MS parameters.- Perform a leak check of the GC-MS system.- Concentrate the sample if possible.- Autotune the mass spectrometer to ensure optimal performance.
Ghost Peaks - Carryover from a previous injection.- Contamination in the syringe or solvent.- Bake out the column at a high temperature.- Clean the injector.- Run a solvent blank to identify the source of contamination.
Retention Time Shifts - Fluctuations in oven temperature or carrier gas flow rate.- Column aging.- Check the stability of the GC oven and pressure controllers.- Condition the column or replace it if necessary.

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.

1. Sample Preparation:

  • Accurately prepare a stock solution of this compound in a high-purity volatile solvent (e.g., n-hexane or dichloromethane) at a concentration of 1000 µg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • If analyzing an unknown sample, dissolve a known weight of the sample in a known volume of solvent. Dilute or concentrate as necessary to bring the analyte concentration within the calibration range.

  • Transfer the prepared standards and samples to 2 mL autosampler vials with PTFE-lined septa.

2. GC-MS Instrumentation and Parameters:

Table 3: Recommended GC-MS Parameters

ParameterSetting
Gas Chromatograph
Column100% Dimethylpolysiloxane (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.2 mL/min
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplit (50:1 ratio)
Oven Program40°C (hold 2 min), then 8°C/min to 200°C (hold 5 min)
Mass Spectrometer
MS Transfer Line Temp.250°C
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Range40-200 amu
Solvent Delay3 minutes

3. Data Acquisition and Analysis:

  • Perform a system suitability check by injecting a mid-range standard to ensure proper chromatographic performance (e.g., peak shape, resolution, and response).

  • Inject the calibration standards to generate a calibration curve.

  • Inject the unknown samples.

  • Identify this compound based on its retention time and mass spectrum. The retention index can be calculated by running a series of n-alkanes under the same conditions for more confident identification.[4][5]

  • Quantify the analyte by comparing its peak area to the calibration curve.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Isomer Resolution Start Poor Resolution of Isomers Observed Check_Temp Is the oven ramp rate too fast? Start->Check_Temp Check_Column Is the column efficient enough? Check_Temp->Check_Column No Solution_Temp Decrease oven ramp rate (e.g., to 3-5°C/min) Check_Temp->Solution_Temp Yes Check_Flow Is the carrier gas flow rate optimal? Check_Column->Check_Flow Yes Solution_Column Use a longer column (e.g., 60 m) or a column with a smaller ID (e.g., 0.18 mm) Check_Column->Solution_Column No Solution_Flow Optimize carrier gas flow rate for best efficiency Check_Flow->Solution_Flow No End Resolution Improved Check_Flow->End Yes Solution_Temp->End Solution_Column->End Solution_Flow->End

Caption: Troubleshooting workflow for poor isomer resolution in GC-MS.

References

Technical Support Center: Resolving Co-eluting Peaks of Pentamethylhexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of pentamethylhexane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation of these highly branched C11 alkanes.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate pentamethylhexane isomers using gas chromatography (GC)?

The 159 structural isomers of undecane (B72203) (C11H24), which include the various pentamethylhexane isomers, often possess very similar physicochemical properties, such as boiling points and polarity.[1] In gas chromatography, particularly with non-polar stationary phases, separation is primarily driven by differences in boiling points and molecular shape.[1] Highly branched isomers, like pentamethylhexanes, tend to be more compact, resulting in lower boiling points and therefore, shorter retention times compared to their less branched or linear counterparts.[1] The subtle differences in the branching structures of pentamethylhexane isomers lead to very similar interactions with the stationary phase, often resulting in co-elution where multiple isomers exit the column at or near the same time.

Q2: What is the first and most straightforward troubleshooting step if I observe co-eluting peaks for my pentamethylhexane isomers?

The initial and often simplest adjustment to make is to your GC oven's temperature program. Modifying the temperature ramp rate can have a significant impact on peak resolution. A slower temperature ramp (e.g., decreasing from 10°C/min to 2-3°C/min) allows for more interaction between the isomers and the stationary phase, which can enhance separation. Conversely, optimizing the initial oven temperature and hold time can improve the focusing of the analytes at the head of the column, leading to sharper peaks.

Q3: How do I select the appropriate GC column for separating pentamethylhexane isomers?

For the separation of non-polar analytes like pentamethylhexane isomers, a non-polar stationary phase is the industry standard.[2] The choice of column depends on the desired level of resolution.

  • Standard Non-Polar Phases: Columns with a 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5ms) stationary phase are excellent starting points.[2] These phases separate isomers primarily based on their boiling points.

  • Column Dimensions: To improve resolution, consider using a longer column (e.g., 60 m or 100 m) to increase the number of theoretical plates. A smaller internal diameter (e.g., 0.18 mm or 0.25 mm) will also enhance efficiency and resolution.

Q4: Can changing the carrier gas flow rate improve the separation of co-eluting pentamethylhexane isomers?

Yes, optimizing the carrier gas flow rate can improve column efficiency and, consequently, resolution. Each column has an optimal linear velocity (or flow rate) for a given carrier gas (e.g., helium, hydrogen) at which it performs most efficiently. Operating too far above or below this optimum will lead to band broadening and decreased resolution. It is advisable to determine the optimal flow rate for your specific column and analytical conditions.

Q5: What are Kovats Retention Indices (KI) and how are they useful for identifying pentamethylhexane isomers?

The Kovats Retention Index is a standardized method for reporting retention times in gas chromatography, making them less dependent on instrumental variations.[1] It relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. For isomeric compounds like pentamethylhexanes, which can have very similar mass spectra, the retention index is a crucial piece of data for unambiguous identification.[3] By comparing the experimentally determined KI values with those from databases or literature, you can more confidently identify the specific isomers present in your sample.

Troubleshooting Guides

This section provides a systematic approach to resolving co-eluting peaks of pentamethylhexane isomers.

Initial Assessment of Co-elution

Before making any changes to your method, it's important to confirm that you are indeed observing co-elution.

  • Peak Shape Analysis: A perfectly symmetrical (Gaussian) peak is indicative of a single compound. If you observe peak fronting, tailing, or shoulders, it is a strong indication of co-eluting compounds.

  • Mass Spectrometric Analysis (if using GC-MS): If your GC is coupled to a mass spectrometer, you can analyze the mass spectra across the unresolved peak. If the mass spectrum changes from the beginning to the end of the peak, it confirms the presence of multiple co-eluting compounds.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-eluting pentamethylhexane isomers.

TroubleshootingWorkflow Troubleshooting Workflow for Co-eluting Pentamethylhexane Isomers start Start: Co-eluting Peaks Observed optimize_temp Step 1: Optimize Temperature Program - Decrease ramp rate - Adjust initial temperature and hold time start->optimize_temp check_resolution1 Are Peaks Resolved? optimize_temp->check_resolution1 change_column Step 2: Modify Column Configuration - Increase column length - Decrease internal diameter check_resolution1->change_column No end_resolved End: Peaks Resolved check_resolution1->end_resolved Yes check_resolution2 Are Peaks Resolved? change_column->check_resolution2 optimize_flow Step 3: Optimize Carrier Gas Flow Rate - Determine optimal linear velocity check_resolution2->optimize_flow No check_resolution2->end_resolved Yes check_resolution3 Are Peaks Resolved? optimize_flow->check_resolution3 advanced_techniques Step 4: Consider Advanced Techniques - GCxGC for enhanced resolution check_resolution3->advanced_techniques No check_resolution3->end_resolved Yes advanced_techniques->end_resolved

Caption: A logical workflow for troubleshooting co-eluting peaks.

Data Presentation

The following table provides representative Kovats Retention Indices (KI) for a selection of undecane (C11) isomers on a non-polar stationary phase. The elution order generally follows the boiling point, with more highly branched isomers eluting earlier.

Isomer NameStructureBoiling Point (°C) (Predicted)Kovats Retention Index (KI) on Non-Polar Phase (Representative)
2,2,4,4-TetramethylheptaneC(C)(C)CC(C)(C)CCC177.11050
2,2,3,3-TetramethylheptaneC(C)(C)C(C)(C)CCCC181.01065
2,3-DimethylnonaneCCCCCC(C)C(C)C186.01080
3-MethyldecaneCCCCCCC(C)CCC189.11090
n-UndecaneCCCCCCCCCCC196.01100

Note: The Kovats Retention Indices are representative and can vary based on the specific column and analytical conditions.

The relationship between the degree of branching and the elution order on a non-polar stationary phase is illustrated in the following diagram.

ElutionOrder Elution Order of C11 Isomers on a Non-Polar GC Column cluster_elution Elution from Column cluster_properties Molecular Properties highly_branched Highly Branched Isomers (e.g., Pentamethylhexanes) - Lower Boiling Point - Shorter Retention Time moderately_branched Moderately Branched Isomers (e.g., Dimethylnonanes) linear_alkane Linear Alkane (n-Undecane) - Higher Boiling Point - Longer Retention Time branching Increasing Branching branching->highly_branched boiling_point Decreasing Boiling Point branching->boiling_point boiling_point->moderately_branched retention_time Decreasing Retention Time boiling_point->retention_time retention_time->linear_alkane

References

Technical Support Center: Troubleshooting NMR Spectral Artifacts for Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of branched alkanes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Severe Signal Overlap in the 1H NMR Spectrum

Q1: My 1H NMR spectrum of a branched alkane shows a broad, unresolved "hump" in the upfield region (typically 0.5-2.0 ppm), making it impossible to distinguish individual proton signals. What causes this and how can I resolve it?

A1: This is a very common issue when analyzing branched alkanes due to the small chemical shift dispersion of protons in aliphatic chains.[1] The similarity in the electronic environments of many protons leads to significant signal overlap.

Troubleshooting Steps:

  • Optimize Sample Preparation: Ensure your sample is free of particulate matter by filtering it through a pipette with a glass wool plug.[2] High sample concentration can also lead to peak broadening and should be avoided.[3]

  • Change the Solvent: Sometimes, changing the deuterated solvent can induce small changes in chemical shifts, which may be sufficient to resolve some signals.[3][4] Solvents like benzene-d6 (B120219) can cause aromatic solvent-induced shifts (ASIS), which may improve spectral dispersion compared to chloroform-d6.[4]

  • Increase Spectrometer Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion, often leading to better resolution of overlapping signals.

  • Utilize 2D NMR Techniques: Two-dimensional NMR spectroscopy is a powerful tool for resolving overlapped spectra.[5][6]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the carbon skeleton.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, which can help to distinguish protons based on the chemical shift of the carbon they are attached to.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away, aiding in the assignment of complex structures and quaternary carbons.[8]

Issue 2: Complex and Uninterpretable Coupling Patterns

Q2: The signals in my 1H NMR spectrum exhibit complex multiplet patterns that don't follow the simple n+1 rule. How can I interpret these?

A2: Complex coupling patterns in branched alkanes arise when a proton is coupled to multiple, chemically non-equivalent protons with different coupling constants (J-values). This is common at branch points (methine protons) or in methylene (B1212753) groups adjacent to stereocenters.

Troubleshooting and Interpretation Steps:

  • Identify the Spin System: Use a COSY spectrum to identify which protons are coupled to each other. This will help you define the interacting spin systems.

  • Measure Coupling Constants: If possible, try to extract coupling constants from less overlapped signals. Typical vicinal (3JHH) coupling constants in freely rotating aliphatic chains are in the range of 6-8 Hz.[9][10]

  • Employ 2D J-Resolved Spectroscopy: This less common 2D NMR experiment separates chemical shifts and coupling constants onto different axes, which can simplify the interpretation of complex multiplets.

  • Use Simulation Software: NMR simulation software can be a powerful tool. By inputting proposed structures and estimated chemical shifts and coupling constants, you can generate simulated spectra to compare with your experimental data.

Issue 3: Low Signal-to-Noise Ratio

Q3: My NMR spectrum has a very low signal-to-noise ratio (S/N), making it difficult to identify real signals. What can I do to improve this?

A3: A low S/N can be due to a variety of factors, including low sample concentration, incorrect experimental setup, or the presence of paramagnetic impurities.[11][12]

Troubleshooting Steps:

  • Check Sample Concentration: Ensure you have an adequate amount of sample. For 1H NMR, typically 5-25 mg is sufficient, while 13C NMR may require more.[3]

  • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the experiment time.

  • Optimize Acquisition Parameters: Ensure the recycle delay (D1) is appropriately set. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the nuclei of interest.

  • Check for Paramagnetic Impurities: The presence of paramagnetic substances, such as dissolved molecular oxygen or metal ions, can cause significant line broadening and a decrease in signal intensity.[13][14] Degassing the sample by bubbling an inert gas like nitrogen or argon can help remove dissolved oxygen.[12]

  • Proper Shimming: Poor magnetic field homogeneity, or "shimming," is a primary cause of broad lines and reduced signal height.[2] Re-shimming the instrument can significantly improve spectral quality.

Issue 4: Identifying Carbon Types (CH, CH2, CH3, and Quaternary)

Q4: How can I definitively determine the types of carbon atoms in my branched alkane?

A4: While 13C NMR provides the chemical shifts of each carbon, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is essential for determining the number of attached protons.

Experimental Approach:

  • DEPT-135: In this experiment, CH and CH3 signals appear as positive peaks, while CH2 signals appear as negative peaks. Quaternary carbons are not observed.[15][16]

  • DEPT-90: This experiment only shows signals for CH (methine) carbons.[15][16]

  • DEPT-45: All protonated carbons (CH, CH2, and CH3) will show a positive signal.[16]

By comparing the standard 13C spectrum with the DEPT-135 and DEPT-90 spectra, you can unambiguously assign each carbon signal to a CH, CH2, CH3, or quaternary carbon.

Data Presentation

Table 1: Typical 1H-1H Coupling Constants (J) in Alkanes

Coupling TypeStructure ExampleTypical J Value (Hz)
Geminal (2JHH)H-C-H-10 to -15[9]
Vicinal (3JHH)H-C-C-H6 - 8[9][10]

Note: The sign of the coupling constant is not typically observed in standard 1D NMR spectra.

Experimental Protocols

Protocol 1: DEPT-135 Experiment

  • Sample Preparation: Prepare a solution of your branched alkane in a suitable deuterated solvent at a concentration sufficient for 13C NMR.

  • Instrument Setup:

    • Load the sample into the NMR spectrometer.

    • Lock and shim the instrument on the deuterium (B1214612) signal of the solvent.

    • Acquire a standard proton-decoupled 13C NMR spectrum to determine the spectral width.

  • DEPT-135 Pulse Program:

    • Select the DEPT-135 pulse program on the spectrometer.

    • The final proton pulse angle is set to 135°.[15][16]

    • The delay for polarization transfer is optimized based on an approximate one-bond 1JCH coupling constant of ~125 Hz for alkanes.

  • Acquisition:

    • Set an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire the DEPT-135 spectrum.

  • Processing and Analysis:

    • Process the FID with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Phase the spectrum so that CH/CH3 peaks are positive and CH2 peaks are negative.

Protocol 2: COSY Experiment

  • Sample Preparation: Prepare a well-shimmed sample of your branched alkane.

  • Instrument Setup:

    • Load the sample, lock, and shim.

    • Acquire a standard 1D 1H NMR spectrum to determine the spectral width.

  • COSY Pulse Program:

    • Select the standard COSY pulse program (e.g., cosygpmfphpp).

    • The basic pulse sequence consists of a 90° pulse, an evolution time (t1), and a second 90° pulse.[17]

  • Acquisition:

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Set the number of increments in the indirect dimension (t1) and the number of scans per increment. More increments will provide better resolution in the F1 dimension but will increase the experiment time.

    • Acquire the 2D data.

  • Processing and Analysis:

    • Process the data using a 2D Fourier transform.

    • The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks that indicate J-coupling between protons.

Protocol 3: HSQC Experiment

  • Sample Preparation: Prepare a well-shimmed, reasonably concentrated sample.

  • Instrument Setup:

    • Load, lock, and shim.

    • Acquire 1D 1H and 13C spectra to determine the spectral widths for both nuclei.

  • HSQC Pulse Program:

    • Select a gradient-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.3).

    • The experiment is optimized for a one-bond 1JCH coupling constant (typically ~125-135 Hz for alkanes).[18]

  • Acquisition:

    • Set the 1H spectral width in the direct dimension (F2) and the 13C spectral width in the indirect dimension (F1).

    • Set the number of increments in F1 and the number of scans per increment.

    • Acquire the 2D data.

  • Processing and Analysis:

    • Process the data with a 2D Fourier transform.

    • The resulting spectrum will show correlations between each proton and the carbon to which it is directly attached.[7]

Protocol 4: HMBC Experiment

  • Sample Preparation: Prepare a well-shimmed, concentrated sample.

  • Instrument Setup:

    • Load, lock, and shim.

    • Acquire 1D 1H and 13C spectra to determine the spectral widths.

  • HMBC Pulse Program:

    • Select a gradient-enhanced HMBC pulse program (e.g., hmbcgplpndqf).

    • The experiment is optimized for a long-range coupling constant (nJCH), typically in the range of 4-10 Hz.[8][19]

  • Acquisition:

    • Set the spectral widths for 1H (F2) and 13C (F1).

    • Set the number of increments in F1 and the number of scans per increment.

    • Acquire the 2D data.

  • Processing and Analysis:

    • Process the data with a 2D Fourier transform.

    • The spectrum will show correlations between protons and carbons that are typically 2 or 3 bonds apart.[8][20]

Mandatory Visualization

Troubleshooting_Workflow start Start: NMR Spectrum Acquired check_quality Initial Spectrum Quality Check start->check_quality issue_broad Issue: Broad/Poorly Resolved Peaks check_quality->issue_broad Broad Peaks? issue_overlap Issue: Signal Overlap check_quality->issue_overlap Overlapping Signals? issue_coupling Issue: Complex Coupling check_quality->issue_coupling Complex Multiplets? issue_sn Issue: Low S/N check_quality->issue_sn Low S/N? end Resolved Spectrum check_quality->end Spectrum OK sol_shim Re-shim Spectrometer issue_broad->sol_shim Yes sol_sample_prep Check Sample Prep (Concentration, Purity) issue_broad->sol_sample_prep No sol_solvent Change Solvent issue_overlap->sol_solvent Yes sol_2d_nmr Perform 2D NMR (COSY, HSQC) issue_overlap->sol_2d_nmr No issue_coupling->sol_2d_nmr Yes sol_dept Perform DEPT issue_coupling->sol_dept Need C-type info? sol_scans Increase Number of Scans issue_sn->sol_scans Yes sol_shim->check_quality Re-evaluate sol_sample_prep->check_quality Re-evaluate sol_solvent->sol_2d_nmr Still Overlapped sol_hmbc Perform HMBC sol_2d_nmr->sol_hmbc Quaternary Carbons? sol_2d_nmr->end sol_dept->end sol_hmbc->end sol_degas Degas Sample sol_scans->sol_degas Still Low sol_degas->sol_sample_prep Check Concentration

Caption: Troubleshooting workflow for common NMR spectral artifacts.

Experiment_Selection_Flowchart start Structural Elucidation of Branched Alkane one_d Acquire 1D Spectra (¹H, ¹³C) start->one_d check_resolution Is 1D Spectrum Fully Resolved? one_d->check_resolution dept Acquire DEPT-135/90 check_resolution->dept No assign_structure Assign Structure check_resolution->assign_structure Yes cosy Acquire COSY dept->cosy hsqc Acquire HSQC cosy->hsqc hmbc Acquire HMBC hsqc->hmbc hmbc->assign_structure end Structure Determined assign_structure->end

Caption: Recommended experimental workflow for structural elucidation.

References

Technical Support Center: Ensuring the Purity of 2,2,3,5,5-Pentamethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent, identify, and resolve contamination issues in 2,2,3,5,5-Pentamethylhexane samples.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the handling, storage, and analysis of this compound.

Q1: I suspect my this compound sample is contaminated. What are the most likely impurities?

A1: Contamination in your this compound sample can originate from several sources, including the synthesis process, storage conditions, and handling procedures. The most probable contaminants are:

  • Structural Isomers: The synthesis of highly branched alkanes can often lead to the formation of other C11 isomers. Due to their similar physical properties, these can be challenging to separate. Examples include other pentamethylhexane isomers or different branched undecanes.

  • Residual Starting Materials and Reagents: Depending on the synthetic route, trace amounts of reactants or catalysts may remain in the final product. For instance, if a Grignard reaction is used, unreacted alkyl halides or magnesium salts could be present.

  • Solvent Residues: Solvents used during synthesis or for cleaning glassware (e.g., hexane (B92381), ether, dichloromethane) can be a source of contamination if not completely removed.

  • Environmental Contaminants: Improper storage and handling can introduce contaminants from the laboratory environment. These can include moisture, dust particles, and volatile organic compounds (VOCs) from the air. Phthalates from plastic containers are also a common contaminant.

  • Degradation Products: Although alkanes are generally stable, prolonged exposure to heat or UV light in the presence of oxygen can lead to the formation of oxidation products, such as alcohols or ketones, albeit at very low levels.

Q2: My GC-MS analysis shows multiple peaks close to the main this compound peak. How can I identify these contaminants?

A2: The presence of adjacent peaks in a gas chromatogram suggests the presence of compounds with similar boiling points and polarities, which is characteristic of structural isomers. Here’s a systematic approach to their identification:

  • Mass Spectral Analysis: Carefully examine the mass spectrum of each impurity peak. While many alkane isomers produce similar fragmentation patterns, subtle differences in the relative abundance of certain fragment ions can provide clues to their structure.

  • Retention Time Comparison: Compare the retention times of the unknown peaks with those of commercially available standards of other C11 alkane isomers, if available.

  • Kovats Retention Index: Calculate the Kovats retention index for each impurity. This is a more standardized value than retention time and can be compared to literature values for identification.

  • Detailed Hydrocarbon Analysis (DHA): Employing a specialized Detailed Hydrocarbon Analysis (DHA) GC column and method can provide better separation of hydrocarbon isomers.

Q3: What are the best practices for storing this compound to prevent contamination?

A3: Proper storage is critical to maintaining the purity of your sample. Follow these guidelines:

  • Container Selection: Use clean, amber glass bottles with PTFE-lined caps. Avoid plastic containers as plasticizers (e.g., phthalates) can leach into the solvent.

  • Inert Atmosphere: For long-term storage or high-purity applications, consider storing the solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.

  • Temperature and Light: Store in a cool, dark, and well-ventilated area away from heat sources and direct sunlight to minimize degradation.

  • Labeling: Clearly label all containers with the chemical name, purity, date received, and date opened.

Q4: How can I minimize the risk of cross-contamination in the laboratory?

A4: Preventing cross-contamination is essential for reliable experimental results. Implement the following laboratory practices:

  • Dedicated Glassware and Equipment: Whenever possible, use dedicated glassware and syringes for handling high-purity this compound.

  • Thorough Cleaning Procedures: If dedicated equipment is not feasible, ensure a rigorous cleaning protocol is in place. This should include washing with an appropriate detergent, rinsing with deionized water, followed by a final rinse with a high-purity solvent (e.g., acetone (B3395972) or hexane), and drying in an oven.

  • Proper Pipetting Technique: Use fresh, clean pipette tips for each liquid transfer. Never return unused solvent to the stock bottle.

  • Clean Workspace: Maintain a clean and organized workspace. Clean any spills immediately.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and a lab coat, and change gloves frequently, especially after handling different chemicals.

Quantitative Data Summary

The following table provides an overview of potential contaminants and their likely sources.

Contaminant CategorySpecific ExamplesPotential SourceTypical GC-MS Behavior
Structural Isomers 2,2,4,4,5-Pentamethylhexane, 2,2,3,4,5-Pentamethylhexane, other branched undecanesIncomplete reaction or side reactions during synthesisElute close to the main product peak, similar mass spectra
Starting Materials Alkyl halides (e.g., t-butyl chloride, neopentyl bromide), smaller alkanesIncomplete reactionElute earlier than the main product
Solvent Residues Hexane, Dichloromethane, Diethyl etherPurification and cleaning processesTypically elute much earlier than the main product
Environmental Phthalates, Water, Volatile Organic Compounds (VOCs)Storage containers, atmosphereVariable retention times, characteristic mass spectra
Degradation Products Alcohols, Ketones, HydroperoxidesLong-term storage with exposure to air and lightMore polar, may tail on non-polar GC columns

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound Purity

This protocol outlines a standard method for the analysis of this compound purity using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Capillary Column: A non-polar column is recommended for hydrocarbon analysis. A good choice would be a 100% dimethylpolysiloxane stationary phase (e.g., HP-1ms, DB-1ms) with dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

2. Reagents and Materials:

  • High-purity helium (99.999%) as the carrier gas.

  • This compound sample for analysis.

  • High-purity hexane or other suitable solvent for sample dilution.

  • Autosampler vials with PTFE-lined septa.

3. GC-MS Conditions:

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Split (split ratio of 50:1 is a good starting point)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow mode)
Oven Program Initial temperature: 40 °C, hold for 5 minutes. Ramp to 200 °C at 10 °C/min. Hold at 200 °C for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300
Scan Speed Normal

4. Sample Preparation:

  • Prepare a dilute solution of the this compound sample in high-purity hexane. A concentration of approximately 100 ppm (µg/mL) is a good starting point.

  • Transfer the diluted sample to an autosampler vial and cap securely.

5. Analysis Procedure:

  • Load the sample vial into the autosampler.

  • Set up the GC-MS instrument with the conditions specified above.

  • Run the analysis.

  • After the run is complete, process the data. Integrate the peaks and identify the main component and any impurities by comparing their mass spectra to a reference library (e.g., NIST).

Visualizations

Contamination_Troubleshooting_Workflow Troubleshooting Workflow for Contaminated Samples start Suspicion of Sample Contamination gc_ms Perform GC-MS Analysis start->gc_ms analyze_chromatogram Analyze Chromatogram for Impurity Peaks gc_ms->analyze_chromatogram analyze_mass_spectra Analyze Mass Spectra of Impurities analyze_chromatogram->analyze_mass_spectra compare_retention Compare Retention Times and Kovats Indices analyze_mass_spectra->compare_retention identify_source Identify Potential Source of Contamination compare_retention->identify_source implement_capa Implement Corrective and Preventive Actions (CAPA) identify_source->implement_capa e.g., Re-purify, Improve Storage, Refine Synthesis reanalyze Re-analyze Purified/New Sample implement_capa->reanalyze pass Sample Meets Purity Specifications reanalyze->pass Contamination Resolved fail Sample Fails Purity Specifications reanalyze->fail Contamination Persists fail->identify_source Re-evaluate Source

Caption: Troubleshooting workflow for contaminated samples.

Purity_Analysis_Workflow Experimental Workflow for Purity Analysis start Obtain this compound Sample sample_prep Sample Preparation (Dilution) start->sample_prep gc_ms_setup GC-MS Instrument Setup sample_prep->gc_ms_setup injection Inject Sample into GC-MS gc_ms_setup->injection data_acquisition Data Acquisition (Chromatogram and Mass Spectra) injection->data_acquisition data_processing Data Processing and Peak Integration data_acquisition->data_processing identification Component Identification (Library Search, Retention Indices) data_processing->identification quantification Quantification of Impurities (% Area) identification->quantification report Generate Purity Report quantification->report

Caption: Experimental workflow for purity analysis.

Technical Support Center: Scaling Up the Synthesis of 2,2,3,5,5-Pentamethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of the highly branched alkane, 2,2,3,5,5-pentamethylhexane. Due to the sterically hindered nature of this molecule, its synthesis presents unique challenges. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate a successful scale-up.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on two plausible synthetic routes: the Grignard reaction pathway and the Wurtz coupling reaction.

Grignard Reaction Pathway

This three-step route involves the formation of a tertiary alcohol via a Grignard reaction, followed by dehydration to an alkene, and subsequent hydrogenation to the desired alkane.

Frequently Asked Questions (FAQs):

  • Q1: My Grignard reaction is not initiating. What are the common causes and solutions?

    • A1: Initiation failure is a frequent challenge in Grignard reactions. The primary culprits are typically the presence of moisture, which quenches the highly reactive Grignard reagent, and the passivating layer of magnesium oxide on the magnesium turnings. To troubleshoot, ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF). Activation of the magnesium surface can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical means such as crushing the magnesium turnings in a pestle and mortar before the reaction.[1] A small amount of the alkyl halide can be added initially, and gentle heating with a heat gun may be applied to initiate the reaction, evidenced by the disappearance of the iodine color and the solution becoming cloudy.[1]

  • Q2: I am observing a low yield of the desired tertiary alcohol and recovering unreacted ketone. What is happening?

    • A2: With sterically hindered ketones like 3,3-dimethyl-2-butanone (pinacolone), the Grignard reagent (tert-butylmagnesium chloride) can act as a base, leading to enolization of the ketone rather than nucleophilic addition.[2] This results in the recovery of the starting ketone after acidic workup. To mitigate this, the Grignard reagent should be added slowly at a low temperature (e.g., 0 °C) to favor the addition reaction.

  • Q3: What are the expected side products in the Grignard reaction step?

    • A3: A common side product is the Wurtz coupling product, where the Grignard reagent reacts with the unreacted alkyl halide. In the case of preparing tert-butylmagnesium chloride, this would lead to the formation of 2,2,3,3-tetramethylbutane. Slow addition of the alkyl halide to the magnesium turnings helps to minimize this by keeping the concentration of the alkyl halide low.

  • Q4: The dehydration of the tertiary alcohol is giving a mixture of alkenes. How can I control the regioselectivity?

    • A4: The dehydration of the intermediate alcohol, 2,2,3,5,5-pentamethyl-3-hexanol, can indeed lead to a mixture of alkenes. The major product is typically the more substituted (Zaitsev) alkene, but the formation of the less substituted (Hofmann) product is also possible, especially with hindered alcohols.[3] Reaction conditions, such as the choice of dehydrating agent (e.g., strong acids like H₂SO₄ or POCl₃ in pyridine), can influence the product ratio. For hindered alcohols, using POCl₃ in pyridine (B92270) often favors the E2 mechanism and can provide better control.[3]

  • Q5: I am having difficulty with the final hydrogenation step. What are the key considerations for hydrogenating a sterically hindered alkene?

    • A5: The catalytic hydrogenation of sterically hindered alkenes can be challenging. The catalyst's approach to the double bond can be impeded by bulky groups.[4] Using a more active catalyst system, such as platinum oxide (Adams' catalyst), or employing higher hydrogen pressures and reaction temperatures may be necessary to achieve complete conversion.[5] The reaction is typically highly selective for the alkene in the presence of other functional groups.[4]

Wurtz Coupling Reaction Pathway

This route involves the direct coupling of two different alkyl halides in the presence of sodium metal. For the synthesis of this compound, this would involve the coupling of a five-carbon and a six-carbon fragment.

Frequently Asked Questions (FAQs):

  • Q1: Is the Wurtz reaction a suitable method for synthesizing an unsymmetrical alkane like this compound?

    • A1: The Wurtz reaction is generally not ideal for coupling two different alkyl halides.[6][7] It typically results in a mixture of products: the desired cross-coupled product and two homo-coupled products, which can be difficult to separate.[8]

  • Q2: Can I use tertiary alkyl halides in a Wurtz reaction?

    • A2: The Wurtz reaction is known to fail or give very poor yields with tertiary alkyl halides.[7][9] This is due to competing elimination reactions (dehydrohalogenation) that are favored over the desired coupling, leading to the formation of alkenes as the major products.

  • Q3: What are the major side reactions to expect with a Wurtz coupling?

    • A3: Besides the formation of a product mixture in cross-coupling reactions, a significant side reaction is the formation of an alkene through elimination, especially with secondary and tertiary alkyl halides.[10]

Data Presentation

The following tables summarize quantitative data for reactions analogous to the proposed synthetic routes for this compound. Direct data for the target molecule is limited in the literature; therefore, data from structurally similar compounds are presented to provide a reasonable expectation of reaction performance.

Table 1: Grignard Reaction with Sterically Hindered Ketones

Grignard ReagentKetoneProductYield (%)Reference
Methylmagnesium bromideMethyl triethylcarbinyl ketoneEnolization (no addition)0[11]
tert-Butylmagnesium chlorideCyclohexanone1-tert-butylcyclohexan-1-ol~1%
Methylmagnesium bromide(S)-3-methyl-2-pentanone(S)-2,3-dimethyl-2-pentanolNot specified[12]

Table 2: Dehydration of Tertiary Alcohols

AlcoholDehydrating AgentTemperature (°C)Product(s)Yield (%)Reference
2,2,3,4,4-pentamethyl-3-pentanolAcid-catalyzedNot specifiedMixture of alkenesNot specified
Tertiary alcohols (general)H₂SO₄ or H₃PO₄25 - 80AlkenesVaries[13]
Hindered 2°/3° alcoholsPOCl₃ in pyridineVariesAlkenesGood to excellent[3]

Table 3: Catalytic Hydrogenation of Sterically Hindered Alkenes

AlkeneCatalystH₂ Pressure (atm)Temperature (°C)AlkaneConversion (%)Reference
Ethyl 3,3-dimethylacrylate(iPrPDI)Fe(N₂)₂ (5 mol%)423Ethyl 3,3-dimethylbutanoate65[5]
trans-Methyl stilbene(MeCNC)Fe(N₂)₂ (5 mol%)4231,2-diphenylethane>95[5]
Various hindered alkenes(PSi)Ni(II)-benzyl (2.5-5 mol%)1050Corresponding alkanesGood to moderate[14]

Table 4: Wurtz Coupling of Alkyl Halides

Alkyl Halide(s)MetalSolventProduct(s)Yield (%)Reference
2-chloro-2-methylpropane (B56623)NaDry Ether2,2,3,3-tetramethylbutaneVery low to none[15]
1-chloro-2,2-dimethylpropaneNaDry Ether2,2,5,5-tetramethylhexaneNot specified
Mixed primary alkyl halidesNaDry EtherMixture of alkanesLow (for cross-product)[7]

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound via the Grignard pathway.

Protocol 1: Synthesis of 2,2,3,5,5-Pentamethyl-3-hexanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • tert-Butyl chloride

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • 3,3-Dimethyl-2-butanone (pinacolone)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of dry nitrogen.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of tert-butyl chloride (1.1 equivalents) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the tert-butyl chloride solution to the magnesium. If the reaction does not start spontaneously (indicated by the disappearance of the iodine color and gentle refluxing), warm the flask gently with a heat gun.

  • Addition: Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of 3,3-dimethyl-2-butanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol. The product can be purified by distillation under reduced pressure.

Protocol 2: Dehydration of 2,2,3,5,5-Pentamethyl-3-hexanol

Materials:

  • 2,2,3,5,5-Pentamethyl-3-hexanol (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude 2,2,3,5,5-pentamethyl-3-hexanol in pyridine and cool the solution to 0 °C in an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Workup: Cool the reaction mixture and carefully pour it over crushed ice. Extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The resulting alkene mixture can be purified by fractional distillation.

Protocol 3: Hydrogenation of the Alkene Mixture to this compound

Materials:

  • Alkene mixture from Protocol 2

  • Ethanol (B145695) or Ethyl Acetate (solvent)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas

Procedure:

  • Reaction Setup: In a hydrogenation flask or a Parr shaker apparatus, dissolve the alkene mixture in a suitable solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Add the hydrogenation catalyst (typically 1-5 mol% of PtO₂ or Pd/C).

  • Hydrogenation: Purge the system with hydrogen gas and then pressurize the vessel to the desired pressure (e.g., 4 atm or higher). Stir the mixture vigorously at room temperature or with gentle heating until the hydrogen uptake ceases.[5][16]

  • Workup: Carefully vent the hydrogen and purge the system with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent. Remove the solvent from the filtrate by distillation to yield the crude this compound. Further purification can be achieved by fractional distillation.

Visualizations

The following diagrams illustrate the proposed synthetic pathways and a troubleshooting decision tree.

Grignard_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation cluster_product Final Product tert_butyl_chloride tert-Butyl Chloride grignard Formation of tert-Butylmagnesium Chloride and reaction with Pinacolone tert_butyl_chloride->grignard pinacolone 3,3-Dimethyl-2-butanone pinacolone->grignard mg Magnesium mg->grignard dehydration Dehydration of 2,2,3,5,5-Pentamethyl-3-hexanol grignard->dehydration hydrogenation Catalytic Hydrogenation of Alkene Mixture dehydration->hydrogenation product This compound hydrogenation->product

Caption: Proposed Grignard synthesis workflow for this compound.

Wurtz_Coupling_Workflow cluster_start Starting Materials cluster_reaction Wurtz Coupling Reaction cluster_products Product Mixture alkyl_halide1 tert-Amyl Chloride (2-chloro-2-methylbutane) wurtz Coupling in Dry Ether alkyl_halide1->wurtz alkyl_halide2 Neopentyl Chloride (1-chloro-2,2-dimethylpropane) alkyl_halide2->wurtz na Sodium Metal na->wurtz product_desired This compound wurtz->product_desired product_side1 2,2,5,5-Tetramethylhexane wurtz->product_side1 product_side2 2,2,3,3-Tetramethylbutane wurtz->product_side2 alkenes Elimination Products wurtz->alkenes

Caption: Wurtz coupling approach, highlighting the formation of a product mixture.

Troubleshooting_Grignard start Grignard Reaction Issues q1 Reaction not initiating? start->q1 q2 Low yield of tertiary alcohol? start->q2 q3 Significant byproduct formation? start->q3 a1 Check for moisture. Activate Mg with iodine/heat. Ensure anhydrous solvents. q1->a1 a2 Possible enolization. Add Grignard slowly at low temp. q2->a2 a3 Wurtz coupling likely. Slow addition of alkyl halide. q3->a3

References

Technical Support Center: Enhancing the Stability of 2,2,3,5,5-Pentamethylhexane in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on enhancing the stability of 2,2,3,5,5-Pentamethylhexane in various formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development and stability studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation of this compound, a volatile and non-polar compound.

Issue 1: Loss of this compound During Formulation and Storage

Question: I am observing a significant loss of this compound from my liquid formulation over time. What are the potential causes and how can I mitigate this?

Answer:

The loss of this compound is likely due to its high volatility. Volatile organic compounds (VOCs) are chemicals that easily vaporize at room temperature.[1][2] Here are the primary causes and troubleshooting steps:

  • Evaporation: Due to its high vapor pressure, this compound can readily evaporate from the formulation, especially in open or poorly sealed containers.

    • Solution:

      • Use Sealed Containers: Store formulations in tightly sealed containers with minimal headspace.

      • Low-Temperature Storage: Store the formulation at reduced temperatures to decrease the vapor pressure of the compound.[3]

      • Formulation Design: Consider formulating a less volatile system, such as an emulsion or a microencapsulated product.

  • Inadequate Formulation Design: The choice of formulation components can significantly impact the retention of volatile ingredients.

    • Solution:

      • Emulsification: Formulating this compound as the oil phase in an oil-in-water (O/W) emulsion can effectively reduce its evaporation rate. The surrounding aqueous phase acts as a barrier.

      • Encapsulation: Microencapsulation creates a physical barrier around the droplets of this compound, significantly improving its retention.

      • Viscosity Modification: Increasing the viscosity of the continuous phase in a liquid formulation can slow down the diffusion and subsequent evaporation of the volatile compound.

Issue 2: Physical Instability of this compound Emulsions (Creaming, Coalescence, Flocculation)

Question: My emulsion containing this compound is showing signs of instability, such as creaming and separation. How can I improve its physical stability?

Answer:

Emulsion instability is a common challenge.[4][5] The following table summarizes the common types of emulsion instability and their solutions.

Instability TypeDescriptionCausesSolutions
Creaming/Sedimentation The upward or downward movement of dispersed droplets due to density differences.[5]Insufficient viscosity of the continuous phase; Large droplet size.Increase the viscosity of the continuous phase by adding a thickening agent; Reduce droplet size through high-shear homogenization.[5]
Flocculation The aggregation of droplets into loose clusters.[5]Insufficient repulsive forces between droplets.Increase the concentration of the emulsifier or use a combination of emulsifiers to enhance steric and electrostatic repulsion.[5]
Coalescence The merging of small droplets to form larger ones, leading to irreversible phase separation.[5]Inadequate emulsifier film around the droplets; Incompatible formulation ingredients.[6]Optimize the emulsifier type and concentration; Ensure compatibility of all formulation components.[6]
Phase Inversion The emulsion changes from oil-in-water (O/W) to water-in-oil (W/O) or vice-versa.Changes in temperature or component concentrations.Control the formulation process parameters, particularly temperature and the order of addition of phases.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a saturated alkane, this compound is relatively stable. However, under certain conditions, it can undergo degradation through:

  • Oxidation: This is the most likely chemical degradation pathway for alkanes. It can be initiated by heat, light, or the presence of metal ions. The oxidation of branched alkanes can lead to the formation of alcohols, ketones, and potentially C-C bond cleavage.

  • Photodegradation: Although saturated hydrocarbons are less susceptible to direct photodegradation, they can be degraded by indirect photo-oxidation in the presence of photosensitizers.

Q2: What type of excipients can be used to stabilize formulations containing this compound?

A2: The choice of excipients is crucial for stability. Consider the following:

  • Emulsifiers: For emulsion formulations, select emulsifiers or a blend of emulsifiers with an appropriate Hydrophile-Lipophile Balance (HLB) value to effectively stabilize the oil droplets.

  • Viscosity Modifiers: Agents like xanthan gum, carbomers, or cellulose (B213188) derivatives can be added to the aqueous phase of an emulsion to increase viscosity and prevent creaming.

  • Antioxidants: To prevent oxidative degradation, consider adding oil-soluble antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol (Vitamin E) to the oil phase.

  • Chelating Agents: If metal ion-catalyzed oxidation is a concern, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

Q3: How can I analyze the concentration of this compound in my formulation to assess its stability?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable analytical technique for the quantification of volatile and semi-volatile compounds like this compound.[7][8] A validated GC-MS method will allow you to accurately measure the concentration of the compound over time and detect any potential degradation products.

Q4: What are the key physical properties of this compound that I should consider during formulation development?

A4: Understanding the physicochemical properties is essential for successful formulation.

PropertyValueSignificance in Formulation
Molecular Formula C₁₁H₂₄[9][10]-
Molecular Weight 156.31 g/mol [9]Influences volatility and diffusion rate.
Physical State Liquid at standard conditions.[11]Dictates the type of formulation (e.g., solution, emulsion).
Boiling Point ~176 °C (Predicted)High volatility, necessitates measures to prevent evaporation.
Solubility Insoluble in water; Soluble in organic solvents.[12][13][14][15]Requires formulation as an emulsion or use of a non-aqueous vehicle.
Vapor Pressure High (characteristic of VOCs)[2]A key factor in evaporative loss.

Note: Some physical properties are predicted due to limited publicly available experimental data.

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion of this compound

Objective: To prepare a physically stable O/W emulsion containing this compound.

Materials:

  • This compound (Oil Phase)

  • Emulsifier(s) (e.g., Tween 80, Span 80)

  • Viscosity Modifier (e.g., Xanthan Gum)

  • Preservative (e.g., Phenoxyethanol)

  • Purified Water (Aqueous Phase)

  • High-shear homogenizer

Methodology:

  • Aqueous Phase Preparation: a. In a beaker, disperse the viscosity modifier in purified water with gentle agitation until fully hydrated. b. Add the water-soluble emulsifier (e.g., Tween 80) and preservative to the aqueous phase and mix until dissolved. c. Heat the aqueous phase to 70-75°C.

  • Oil Phase Preparation: a. In a separate beaker, combine this compound and the oil-soluble emulsifier (e.g., Span 80). b. Heat the oil phase to 70-75°C.

  • Emulsification: a. Slowly add the oil phase to the aqueous phase while homogenizing at low speed. b. Once the addition is complete, increase the homogenization speed (e.g., 5,000-10,000 rpm) for 5-10 minutes to reduce the droplet size.

  • Cooling: a. Allow the emulsion to cool to room temperature with gentle, continuous stirring.

Protocol 2: Stability Assessment of the this compound Emulsion

Objective: To evaluate the physical and chemical stability of the prepared emulsion.

Methodology:

  • Physical Stability Assessment:

    • Visual Observation: Store the emulsion in transparent containers at different temperatures (e.g., 4°C, 25°C, 40°C) and observe for any signs of creaming, coalescence, or phase separation at predetermined time points (e.g., 1, 2, 4 weeks, and monthly).

    • Microscopic Analysis: Examine a drop of the emulsion under a microscope to assess droplet size and distribution. Look for changes in droplet morphology and aggregation over time.

    • Particle Size Analysis: Use a particle size analyzer to measure the droplet size distribution at various time points. A stable emulsion will show a consistent droplet size.[16]

    • Centrifugation Test: Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes) to accelerate creaming or separation. A stable emulsion should show no phase separation.

  • Chemical Stability Assessment (Quantification of this compound):

    • Sample Preparation: At each stability time point, accurately weigh a sample of the emulsion and extract the this compound using a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) via liquid-liquid extraction.

    • GC-MS Analysis: Analyze the extract using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method to determine the concentration of this compound. A decrease in concentration over time indicates chemical degradation or evaporative loss.

Visualizations

Experimental_Workflow cluster_prep Emulsion Preparation cluster_analysis Stability Analysis A Aqueous Phase (Water, Emulsifier, Thickener) C Heating (70-75°C) A->C B Oil Phase (this compound, Emulsifier) B->C D High-Shear Homogenization C->D Combine Phases E Cooling D->E F Physical Stability (Visual, Microscopy, Particle Size) E->F G Chemical Stability (GC-MS Quantification) E->G

Caption: Experimental workflow for the preparation and stability analysis of a this compound emulsion.

Troubleshooting_Logic cluster_loss Addressing Loss of Compound cluster_physical Addressing Physical Instability Start Formulation Instability Observed Loss Loss of Active Ingredient? Start->Loss Physical Physical Instability? Start->Physical Evaporation Evaporation Loss->Evaporation Yes Degradation Chemical Degradation Loss->Degradation Yes Creaming Creaming Physical->Creaming Yes Coalescence Coalescence Physical->Coalescence Yes Sol_Loss Solutions: - Sealed Containers - Lower Temperature - Emulsify/Encapsulate Evaporation->Sol_Loss Sol_Degrade Solutions: - Add Antioxidants - Protect from Light - Add Chelating Agents Degradation->Sol_Degrade Sol_Cream Solutions: - Increase Viscosity - Reduce Droplet Size Creaming->Sol_Cream Sol_Coal Solutions: - Optimize Emulsifier - Check Ingredient Compatibility Coalescence->Sol_Coal

Caption: A logical troubleshooting guide for addressing instability in this compound formulations.

References

Technical Support Center: Trace Analysis of 2,2,3,5,5-Pentamethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of trace analysis of 2,2,3,5,5-pentamethylhexane. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem Possible Cause(s) Suggested Solution(s)
No or Low Analyte Signal Inefficient extraction of this compound from the sample matrix.Optimize sample preparation: For aqueous samples, consider purge-and-trap or headspace analysis. For solid samples, ensure complete dissolution in a suitable volatile solvent like hexane (B92381) or pentane.[1][2]
Low concentration of the analyte in the sample.Employ a preconcentration technique such as solid-phase microextraction (SPME) or dynamic headspace (purge and trap) to increase the analyte concentration before injection.[1]
Improper GC-MS parameters.Verify and optimize the GC oven temperature program, injector temperature, and MS settings. Ensure the mass spectrometer is scanning the appropriate m/z range (e.g., m/z 30-200).[3]
Poor Peak Shape (Tailing or Fronting) Analyte interaction with active sites in the GC column or inlet.Use a deactivated liner and a high-quality, low-bleed GC column suitable for volatile hydrocarbons. Consider derivatization if active functional groups are present in the matrix, though unlikely for the analyte itself.[2]
Overloading of the GC column.Dilute the sample to a lower concentration (e.g., 0.1-1 mg/mL).[1][2] Check for appropriate split ratio settings.
Contamination Peaks in Chromatogram Impure solvents or reagents.Use high-purity, GC-grade solvents and reagents. Run a solvent blank to identify any background contamination.[2]
Carryover from previous injections.Implement a thorough cleaning method for the syringe and injector port between runs. Bake out the GC column at a high temperature as recommended by the manufacturer.
Irreproducible Results Inconsistent sample preparation.Standardize the sample preparation protocol, including sample volume, extraction time, and temperature. Use of an internal standard is highly recommended for quantitative analysis.
Leaks in the GC system.Perform a leak check of the gas lines, fittings, and septa.
Difficulty in Analyte Identification Co-elution with interfering compounds from the matrix.Optimize the GC temperature program to improve separation. Use a longer GC column or a column with a different stationary phase.
Insufficient mass spectral data for confident identification.Ensure the mass spectrometer is properly tuned. Compare the obtained mass spectrum with a reference library or with predicted fragmentation patterns. For branched alkanes, look for characteristic fragment ions resulting from cleavage at branch points.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for trace analysis of this compound?

A1: Gas chromatography-mass spectrometry (GC-MS) is the most suitable technique for the analysis of volatile compounds like this compound.[4] For trace-level detection, coupling GC-MS with a preconcentration technique such as headspace analysis, purge-and-trap, or solid-phase microextraction (SPME) is recommended to enhance sensitivity.[1]

Q2: How should I prepare my sample for analysis?

A2: The sample preparation method depends on the sample matrix:

  • Liquid Samples (e.g., water, biological fluids): Headspace analysis or purge-and-trap are effective for extracting volatile compounds.[1]

  • Solid Samples (e.g., tissue, soil): The sample should be dissolved in a suitable low-boiling-point solvent such as hexane or dichloromethane.[1] Subsequent analysis can be performed by direct liquid injection or by headspace analysis of the resulting solution.

  • Gaseous Samples (e.g., breath, air): Samples can be collected in specialized bags or canisters and introduced directly into the GC-MS. Preconcentration using sorbent tubes may be necessary for very low concentrations.

Q3: What type of GC column is best suited for this analysis?

A3: A non-polar or mid-polar capillary column is generally recommended for the separation of hydrocarbons. A column with a 100% dimethylpolysiloxane or a 5% phenyl-dimethylpolysiloxane stationary phase is a good starting point.

Q4: What are the expected mass spectral fragments for this compound?

Q5: How can I quantify the amount of this compound in my sample?

A5: For accurate quantification, it is recommended to use an internal standard method. A deuterated analog of the analyte or a structurally similar compound that is not present in the sample can be used as an internal standard. A calibration curve should be prepared using standards of known concentrations.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific instrumentation and sample matrix.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the analysis of volatile compounds in liquid or solid samples.

Sample Preparation:

  • Place a precisely weighed or measured amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a headspace vial.

  • Add any necessary matrix modifiers, such as a salting-out agent (e.g., sodium chloride) for aqueous samples to increase the volatility of the analyte.

  • Seal the vial tightly with a septum and cap.[2]

Instrumentation and Conditions:

  • Headspace Autosampler:

    • Incubation Temperature: 80°C (optimize between 60-120°C)

    • Incubation Time: 15 minutes (optimize between 10-30 minutes)

    • Syringe Temperature: 90°C

    • Injection Volume: 1 mL of headspace gas

  • Gas Chromatograph:

    • Injector: Split/splitless, operated in splitless mode.

    • Injector Temperature: 250°C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase.

    • Oven Program: 40°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: m/z 30-200.[3]

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Purge-and-Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This technique is highly sensitive for the analysis of volatile organic compounds in aqueous samples.

Sample Preparation:

  • Introduce a known volume of the aqueous sample (e.g., 5 mL) into the purging vessel.

  • Add an internal standard if required.

Instrumentation and Conditions:

  • Purge and Trap Concentrator:

    • Purge Gas: Helium or Nitrogen.

    • Purge Flow: 40 mL/min for 11 minutes.

    • Purge Temperature: Ambient or slightly elevated (e.g., 40°C).

    • Trap Material: A multi-sorbent trap (e.g., Tenax, silica (B1680970) gel, charcoal).

    • Desorption Temperature: 250°C.

    • Desorption Time: 2 minutes.

    • Bake Temperature: 280°C.

  • GC-MS System: Use the same GC-MS conditions as described for the Headspace method.

Predicted Spectroscopic Data

The following data is based on predicted values for a structural isomer, 2,2,3,4,5-pentamethylhexane, and should be used as a general guide.[3] Experimental verification is necessary for this compound.

Table 1: Predicted Mass Spectrometry Data [3]

m/zRelative IntensityProposed Fragment
156Low[M]⁺ (Molecular Ion)
141Moderate[M-CH₃]⁺
99High[M-C₄H₉]⁺ (loss of t-butyl)
57Very High[C₄H₉]⁺ (t-butyl cation)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Liquid/Solid) Headspace Headspace Incubation Sample->Headspace PurgeTrap Purge and Trap Sample->PurgeTrap SPME SPME Extraction Sample->SPME GC Gas Chromatography Separation Headspace->GC Injection PurgeTrap->GC Injection SPME->GC Injection MS Mass Spectrometry Detection GC->MS Data Data Acquisition MS->Data Analysis Qualitative & Quantitative Analysis Data->Analysis

Caption: General experimental workflow for the trace analysis of volatile compounds.

troubleshooting_logic Start Problem: No/Low Signal Check_Prep Check Sample Preparation (Extraction Efficiency) Start->Check_Prep Check_Conc Is Concentration Sufficient? Check_Prep->Check_Conc Yes Optimize_Prep Optimize Extraction (e.g., Headspace Temp/Time) Check_Prep->Optimize_Prep No Check_GCMS Check GC-MS Parameters (Temperatures, m/z range) Check_Conc->Check_GCMS Yes Use_Preconc Use Preconcentration (SPME, Purge & Trap) Check_Conc->Use_Preconc No Optimize_GCMS Optimize GC-MS Method Check_GCMS->Optimize_GCMS No Solution Signal Improved Check_GCMS->Solution Yes Optimize_Prep->Solution Use_Preconc->Solution Optimize_GCMS->Solution

Caption: Troubleshooting logic for addressing low or no analyte signal.

References

Technical Support Center: Overcoming Solubility Challenges with 2,2,3,5,5-Pentamethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,3,5,5-Pentamethylhexane. The information below addresses common solubility issues and offers detailed experimental protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a highly branched, nonpolar aliphatic hydrocarbon.[1][2] Based on the principle of "like dissolves like," it is readily soluble in nonpolar organic solvents but is practically insoluble in polar solvents such as water.[1][2] Its branched structure may lead to greater solubility in some nonpolar solvents compared to its linear isomer, n-undecane, due to less efficient molecular packing.

Q2: In which common laboratory solvents can I expect this compound to be soluble?

A2: You can expect this compound to be miscible with other nonpolar solvents like hexane (B92381), heptane, and toluene (B28343). It will have limited solubility in semi-polar solvents and will be immiscible with highly polar solvents like water and ethanol. For a more detailed prediction of solubility, please refer to the Quantitative Solubility Data table below.

Q3: Why is this compound insoluble in water?

A3: The insolubility of this compound in water is due to the significant difference in polarity between the two molecules. Water is a highly polar solvent with strong hydrogen bonds between its molecules.[1] this compound is a nonpolar molecule with only weak van der Waals forces. For it to dissolve, it would need to break the strong hydrogen bonds of water, which is energetically unfavorable as it cannot form new, comparably strong interactions with the water molecules.[1]

Q4: Can I improve the "solubility" of this compound in aqueous solutions for my experiments?

A4: While you cannot truly "dissolve" this compound in water at a significant concentration, you can create stable oil-in-water emulsions or nanoemulsions. This involves dispersing tiny droplets of the compound in an aqueous phase with the help of surfactants. This is a common strategy in drug formulation for highly lipophilic compounds.[3]

Troubleshooting Guide

Issue: My this compound is not dissolving in my chosen solvent.

Question Possible Cause Troubleshooting Step
What solvent are you using? The solvent may be too polar.Refer to the Quantitative Solubility Data table below. Select a nonpolar solvent like hexane or toluene for high solubility.
Have you tried agitation? Insufficient mixing.Vigorously shake or stir the mixture. Sonication can also be used to aid dissolution.
What is the temperature of your system? Solubility can be temperature-dependent.Gently warming the mixture may increase the rate of dissolution and solubility.
Is your compound pure? Impurities can affect solubility.Ensure the purity of your this compound and solvent.

Issue: I need to use this compound in an aqueous system, but it's forming a separate layer.

Question Possible Cause Troubleshooting Step
Are you trying to directly mix it with water? Direct mixing will result in phase separation due to immiscibility.You will need to create an emulsion or nanoemulsion. See the detailed experimental protocol below for preparing an oil-in-water emulsion.
Did you use a surfactant? A surfactant is necessary to stabilize the oil droplets in water.Select an appropriate surfactant with a suitable Hydrophilic-Lipophilic Balance (HLB) for oil-in-water emulsions.
Is your emulsion separating over time? The emulsion is not stable.This could be due to an incorrect surfactant concentration, improper homogenization, or an inappropriate oil-to-water ratio. Refer to the emulsion preparation protocol for optimization steps.

Quantitative Solubility Data

  • RED < 1.0: High probability of miscibility

  • 1.0 < RED < 1.5: Moderate probability of miscibility

  • RED > 1.5: Low to no miscibility

SolventHansen Dispersion (δD)Hansen Polar (δP)Hansen Hydrogen Bonding (δH)Predicted RED with this compoundPredicted Miscibility
This compound 15.1 0.0 0.0 - -
n-Hexane14.90.00.0~0.1High
Toluene18.01.42.0~1.6Low to Moderate
Dichloromethane17.07.37.1~5.3Insoluble
Ethanol15.88.819.4~11.0Insoluble
Water15.516.042.3~22.8Insoluble

Disclaimer: These are predicted values and should be used as a guideline. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Determination of Liquid-Liquid Solubility at Various Temperatures

This protocol outlines a method to determine the solubility of a liquid (solute) in another liquid (solvent) at different temperatures.

Materials:

  • This compound (solute)

  • Selected solvent (e.g., toluene)

  • Temperature-controlled water bath or heating block

  • Calibrated thermometer

  • Sealed glass vials (e.g., screw-cap vials with PTFE septa)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument for quantification

Procedure:

  • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

  • In a sealed vial, add a known excess amount of this compound to a known volume of the solvent.

  • Place the vial in the temperature-controlled bath set to the desired temperature.

  • Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Stop stirring and allow the two phases to separate completely at the set temperature.

  • Carefully withdraw an aliquot from the solvent phase, ensuring no droplets of the undissolved solute are collected.

  • Dilute the aliquot with a known volume of the pure solvent.

  • Analyze the diluted sample using a calibrated GC to determine the concentration of this compound.

  • Repeat steps 3-8 for each desired temperature.

  • The determined concentration at each temperature represents the solubility at that temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Standards H GC Analysis A->H B Add Excess Solute to Solvent C Set Temperature B->C D Stir for 24h C->D E Phase Separation D->E F Sample Solvent Phase E->F G Dilute Sample F->G G->H I Repeat for Different Temperatures H->I I->C Next Temp

Solubility Determination Workflow
Protocol 2: Co-solvency for Enhancing Solubility

This protocol describes the use of a co-solvent to improve the solubility of a nonpolar compound in a semi-polar solvent system.

Materials:

  • This compound

  • Primary solvent (e.g., a slightly polar organic solvent)

  • Co-solvent (a nonpolar solvent in which the compound is highly soluble, e.g., hexane)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Pipettes

Procedure:

  • Determine the solubility of this compound in the primary solvent alone (as a baseline).

  • Prepare a series of solvent blends with varying ratios of the primary solvent and the co-solvent (e.g., 9:1, 8:2, 7:3, etc.).[4]

  • To a known volume of each solvent blend, add this compound dropwise while stirring until the solution becomes cloudy (the saturation point).

  • Record the volume of this compound added to reach saturation for each solvent blend.

  • Plot the solubility of this compound as a function of the co-solvent percentage.

  • The plot will indicate the optimal co-solvent ratio to achieve the desired concentration.

G A Select Primary Solvent & Co-solvent B Prepare Solvent Blends (Varying Ratios) A->B C Titrate with This compound B->C D Observe Saturation Point (Cloudiness) C->D E Record Volume Added D->E F Plot Solubility vs. Co-solvent % E->F G Determine Optimal Ratio F->G

Co-solvency Method Logic
Protocol 3: Preparation of an Oil-in-Water (O/W) Nanoemulsion

This protocol provides a method for creating a stable nanoemulsion of this compound in water using a high-energy emulsification method.

Materials:

  • This compound (oil phase)

  • Nonionic surfactant (e.g., Tween 80, Span 80)

  • Deionized water (aqueous phase)

  • High-shear homogenizer or ultrasonicator

  • Beakers

  • Magnetic stirrer and stir bar

Procedure:

  • Oil Phase Preparation: In a beaker, add the desired amount of this compound and the oil-soluble surfactant (e.g., Span 80). Gently stir until a homogenous solution is formed.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the water-soluble surfactant (e.g., Tween 80) in deionized water.

  • Emulsification: While vigorously stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase drop by drop. A coarse emulsion will form.

  • Homogenization: Subject the coarse emulsion to high-energy emulsification using either a high-shear homogenizer or an ultrasonicator.

    • High-Shear Homogenizer: Process the emulsion at high speed for a specified duration (e.g., 5-10 minutes).

    • Ultrasonicator: Immerse the probe of the sonicator into the emulsion and process at high amplitude, often in pulses to prevent overheating, for a set time.

  • Cooling: If the emulsification process generated heat, cool the nanoemulsion to room temperature.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and stability over time.

G cluster_phases Phase Preparation A Oil Phase: This compound + Oil-Soluble Surfactant C Slowly Add Oil Phase to Aqueous Phase (Coarse Emulsion) A->C B Aqueous Phase: Water + Water-Soluble Surfactant B->C D High-Energy Homogenization (Ultrasonication or High Shear) C->D E Cooling D->E F Characterize Nanoemulsion (Size, PDI, Stability) E->F

Nanoemulsion Preparation Workflow

References

Validation & Comparative

A Comparative Analysis of 2,2,3,5,5-Pentamethylhexane and n-Undecane for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct physicochemical properties of the highly branched alkane 2,2,3,5,5-pentamethylhexane and its linear isomer, n-undecane. This document provides a comprehensive comparison of their key physical characteristics, supported by available experimental data, and outlines the methodologies for their determination.

The selection of an appropriate solvent or non-polar medium is a critical decision in numerous research and development applications, including organic synthesis, drug formulation, and analytical chemistry. Alkanes are a fundamental class of non-polar solvents, and their physical properties can vary significantly with their molecular structure. This guide focuses on two C11 alkanes: this compound, a highly branched isomer, and n-undecane, a straight-chain alkane. Understanding the differences in their boiling points, melting points, density, and viscosity is crucial for optimizing experimental conditions and outcomes.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of this compound and n-undecane. It is important to note that experimental data for the highly branched this compound is less abundant in the literature compared to the extensively studied n-undecane.

PropertyThis compoundn-Undecane
Molecular Formula C₁₁H₂₄C₁₁H₂₄
Molecular Weight 156.31 g/mol 156.31 g/mol [1][2]
Boiling Point 170.5 °C[3]195.7 - 196.1 °C[4]
Melting Point -57.06 °C (estimate)[3]-26 °C[2][5][6][7][8]
Density 0.7696 g/cm³ (estimate)[3]0.74 g/cm³ at 20 °C[4][5][6]
Kinematic Viscosity No experimental data found1.6 mm²/s (cSt) at 20 °C[5][6]
Dynamic Viscosity No experimental data found1.311 cP[9]
Solubility in Water Insoluble (expected)Insoluble[1][4][8][9][10]
Solubility in Organic Solvents Soluble in non-polar solvents (expected)Soluble in ethanol, ether, hexane, heptane, octane, toluene[1][4]

Note: The properties of alkanes are significantly influenced by their molecular structure. The extensive branching in this compound results in a more compact, spherical shape compared to the linear structure of n-undecane. This leads to weaker intermolecular van der Waals forces, which generally results in a lower boiling point for the branched isomer.[11][12][13][14][15] Conversely, the more symmetrical and compact structure of highly branched alkanes can sometimes lead to higher melting points, though in this case, the estimated melting point of this compound is lower than that of n-undecane.

Experimental Protocols

The determination of the physicochemical properties listed above relies on established experimental techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes and provides an accurate determination of the boiling point at atmospheric pressure.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or other heating apparatus (e.g., oil bath with a stirrer)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Sample of the alkane

Procedure:

  • A small amount of the liquid alkane is placed in the small test tube.

  • The capillary tube is placed in the test tube with the open end submerged in the liquid.

  • The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The apparatus is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

The pycnometer method is a precise technique for determining the density of a liquid.

Principle: Density is defined as the mass of a substance per unit volume. This method involves accurately measuring the mass of a known volume of the liquid.

Apparatus:

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance

  • Constant temperature bath

  • Sample of the alkane

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.

  • The pycnometer is filled with the liquid alkane, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

  • The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

  • The pycnometer is removed from the bath, dried on the outside, and its total mass is accurately weighed.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Viscosity (Capillary Viscometer)

Capillary viscometers are commonly used to measure the kinematic viscosity of liquids.

Principle: The viscosity of a fluid is a measure of its resistance to flow. In a capillary viscometer, the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity is measured.

Apparatus:

  • Ubbelohde or similar capillary viscometer

  • Constant temperature bath

  • Stopwatch

  • Sample of the alkane

Procedure:

  • The viscometer is cleaned and dried thoroughly.

  • A specific volume of the liquid alkane is introduced into the viscometer.

  • The viscometer is placed vertically in a constant temperature bath until the sample reaches the desired temperature.

  • The liquid is drawn up through the capillary tube by suction to a point above the upper timing mark.

  • The suction is released, and the time taken for the liquid meniscus to pass between the upper and lower timing marks is measured with a stopwatch.

  • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

  • The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Logical Workflow for Solvent Selection

The choice between this compound and n-undecane will depend on the specific requirements of the application. The following diagram illustrates a decision-making process for solvent selection based on their properties.

Solvent_Selection Solvent Selection: this compound vs. n-Undecane start Application Requirement boiling_point High Boiling Point Required? start->boiling_point volatility Low Volatility Important? boiling_point->volatility No n_undecane Select n-Undecane boiling_point->n_undecane Yes crystallization Low Temperature Crystallization a Concern? volatility->crystallization No volatility->n_undecane Yes pentamethylhexane Consider this compound (Lower Boiling Point) volatility->pentamethylhexane Consider for lower boiling point needs viscosity_consideration Viscosity a Critical Parameter? crystallization->viscosity_consideration Proceed n_undecane_low_mp Select n-Undecane (Higher Melting Point) crystallization->n_undecane_low_mp No pentamethylhexane_low_mp Consider this compound (Lower Estimated Melting Point) crystallization->pentamethylhexane_low_mp Yes n_undecane_viscosity Select n-Undecane (Known Viscosity) viscosity_consideration->n_undecane_viscosity Yes pentamethylhexane_viscosity Further Investigation Needed for This compound Viscosity viscosity_consideration->pentamethylhexane_viscosity No/Unknown

Caption: Decision workflow for solvent selection based on key properties.

References

Comparative Analysis of Branched vs. Linear Alkanes in Solvents: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of branched and linear alkanes as solvents, supported by experimental data and detailed methodologies.

In the realm of pharmaceutical research, drug development, and chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product purity, and process safety. Alkanes, being relatively inert and non-polar, are frequently employed as solvents. However, the seemingly subtle difference in molecular structure between linear (n-alkanes) and branched alkanes can lead to substantial variations in their physical and chemical properties, impacting their performance as solvents. This guide provides a comprehensive comparative analysis of branched versus linear alkanes, offering researchers, scientists, and drug development professionals the data and insights necessary to make informed solvent selection decisions.

Executive Summary: Key Differences at a Glance

The primary distinctions between linear and branched alkanes stem from differences in their molecular geometry and the resulting intermolecular van der Waals forces. Linear alkanes have a larger surface area, leading to stronger intermolecular attractions, while the more compact, spherical shape of branched alkanes results in weaker forces. These fundamental differences manifest in their physical properties, as summarized below:

PropertyLinear AlkanesBranched AlkanesRationale
Boiling Point HigherLowerLarger surface area in linear alkanes allows for stronger van der Waals forces, requiring more energy to overcome.[1][2]
Viscosity HigherLowerThe elongated shape of linear alkanes leads to greater intermolecular friction and resistance to flow.[3]
Melting Point Generally Higher (with exceptions)Generally Lower (with exceptions for highly symmetrical molecules)Linear alkanes can pack more efficiently into a crystal lattice. Highly symmetrical branched molecules (e.g., neopentane) can also pack well, leading to higher melting points.[2]
Density Generally HigherGenerally LowerThe less efficient packing of branched molecules results in a lower mass per unit volume.
Thermodynamic Stability Less StableMore StableBranched alkanes often have lower heats of formation, indicating greater thermodynamic stability.[4]
Solvency Power VariesVariesDependent on the specific solute and the principle of "like dissolves like." Differences in polarity and dispersion forces play a key role.
Toxicity Generally higher neurotoxicity for certain linear alkanes (e.g., n-hexane)Generally lower neurotoxicityThe metabolism of some linear alkanes can produce neurotoxic byproducts.[1][5]

Data Presentation: A Quantitative Comparison

The following tables provide a quantitative comparison of the physical and toxicological properties of common linear and branched alkanes.

Table 1: Physical Properties of Selected Hexane (C₆H₁₄) and Octane (C₈H₁₈) Isomers
CompoundStructureBoiling Point (°C)Melting Point (°C)Viscosity (mPa·s at 20°C)Density (g/mL at 20°C)
n-Hexane Linear68.7[1]-95.3[1]0.3260.659
2-Methylpentane (isohexane) Branched60.3[1]-153.7[1]0.307 (at 25°C)[6]0.653
3-Methylpentane Branched63.3[1]-118[1]0.303 (at 19.986°C)[6]0.664
2,2-Dimethylbutane (neohexane) Highly Branched49.7[1]-99.8[1]0.290.649
2,3-Dimethylbutane Branched58.0[1]-128.6[1]0.330.662
n-Octane Linear125.7[7]-57[7]0.5420.703
2,2,4-Trimethylpentane (isooctane) Highly Branched99.2-107.40.503 (at 20°C)[8]0.692

Note: Viscosity and density values can vary slightly depending on the source and measurement conditions.

Table 2: Comparative Toxicity Data for Selected Alkane Isomers
SubstanceIsomer TypeLD₅₀ (Oral, Rat)LC₅₀ (Inhalation, Rat)OSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)ACGIH TLV (8-hr TWA)
n-Hexane Linear28,710 mg/kg[9]48,000 ppm (4 hr)500 ppm[1][5]50 ppm[1]50 ppm[1]
Hexane Isomers (other than n-hexane) BranchedNo specific data foundNo specific data found500 ppm100 ppm500 ppm
n-Heptane Linear>15,000 mg/kg103 g/m³ (4 hr)500 ppm85 ppm400 ppm
n-Octane Linear>5,000 mg/kg>23.36 mg/L (4 hr)[10]500 ppm[11][12]75 ppm[11]300 ppm[11][12]
Isooctane (2,2,4-Trimethylpentane) Highly Branched>5,000 mg/kg[8][13]>33.52 mg/L (4 hr)[8][13]Not establishedNot established300 ppm (as octane, all isomers)

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value. All values are in ppm unless otherwise noted. It is crucial to consult the most current safety data sheets (SDS) for detailed and up-to-date information.

Table 3: Hansen Solubility Parameters (HSP) for Selected Alkanes

Hansen Solubility Parameters provide a more nuanced understanding of solvency by breaking down the total solubility parameter (δt) into contributions from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). Materials with similar HSP values are more likely to be miscible.[14][15]

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
n-Hexane 14.90.00.0
Cyclohexane 16.8[16]0.00.2[16]
n-Heptane 15.30.00.0
n-Octane 15.50.00.0
Isooctane (2,2,4-Trimethylpentane) 14.30.00.0

Data sourced from various chemical handbooks and software. Values can vary slightly between sources.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Solute Solubility (Shake-Flask Method)

This method is a widely accepted standard for determining the equilibrium solubility of a solid in a liquid solvent.

Materials:

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • The solute (drug substance) and solvents (linear and branched alkanes) of interest

Procedure:

  • Add an excess amount of the solute to a series of glass vials. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining at equilibrium.

  • Accurately add a known volume of the respective linear and branched alkane solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solute and solvent. It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Analyze the concentration of the solute in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility of the solute in each alkane solvent, typically expressed in mg/mL or mol/L.

Protocol 2: Measurement of Kinematic Viscosity (ASTM D445)

This protocol is a summary of the standard test method for kinematic viscosity of transparent and opaque liquids.

Materials:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath with precise temperature control

  • Stopwatch

  • The liquid alkanes to be tested

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the alkane being tested.

  • Charge the viscometer with the sample, ensuring it is free of air bubbles and impurities.

  • Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

  • Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

  • Release the suction and measure the time it takes for the liquid meniscus to flow between the upper and lower timing marks.

  • Repeat the measurement at least three times and calculate the average flow time.

  • Calculate the kinematic viscosity (ν) using the following equation: ν = C * t, where C is the calibration constant of the viscometer and t is the average flow time. The result is typically reported in centistokes (cSt) or mm²/s.

Protocol 3: Determination of Boiling Point (OECD Guideline 103)

This outlines the principle of determining the boiling point of a substance. Several methods are available, with the distillation method being common.

Materials:

  • Distillation flask

  • Condenser

  • Thermometer with appropriate range and accuracy

  • Heating mantle or oil bath

  • Boiling chips

  • The liquid alkane to be tested

Procedure:

  • Place a small volume of the alkane and a few boiling chips into the distillation flask.

  • Set up the distillation apparatus with the thermometer bulb positioned at the level of the side arm leading to the condenser.

  • Gently heat the flask.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature, when corrected for atmospheric pressure, is the boiling point of the substance.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

G cluster_alkane_structure Alkane Molecular Structure cluster_properties Resulting Physical Properties linear Linear Alkane (e.g., n-Hexane) surface_area Molecular Surface Area linear->surface_area Larger branched Branched Alkane (e.g., Isohexane) branched->surface_area Smaller intermolecular_forces Van der Waals Forces surface_area->intermolecular_forces Influences Strength boiling_point Boiling Point intermolecular_forces->boiling_point Determines viscosity Viscosity intermolecular_forces->viscosity Determines

Caption: Relationship between alkane structure and physical properties.

G cluster_comparison Comparative Analysis start Start: Solvent Selection for a Non-Polar API solvency Assess Solvency Power (Hansen Solubility Parameters, Experimental Screening) start->solvency physical_props Evaluate Physical Properties (Boiling Point, Viscosity, Density) solvency->physical_props linear Linear Alkanes solvency->linear Compare branched Branched Alkanes solvency->branched Compare safety Review Toxicity and Safety Data (SDS, PELs, TLVs) physical_props->safety physical_props->linear Compare physical_props->branched Compare decision Select Optimal Alkane Solvent safety->decision safety->linear Compare safety->branched Compare

Caption: Workflow for selecting between linear and branched alkanes.

Conclusion

The choice between a linear and a branched alkane as a solvent is not trivial and requires a careful consideration of multiple factors. Linear alkanes generally exhibit higher boiling points and viscosities, which can be advantageous in certain process conditions but may also lead to challenges in solvent removal. Conversely, the lower boiling points and viscosities of branched alkanes can facilitate easier handling and removal, but their solvency power for a specific solute must be carefully evaluated.

From a safety perspective, the lower toxicity profile of many branched alkanes, particularly in comparison to n-hexane, makes them a more favorable choice in many pharmaceutical and research applications. Ultimately, the optimal solvent selection will depend on a holistic assessment of the specific requirements of the chemical process, including the properties of the solute, the desired reaction conditions, and safety and environmental considerations. This guide provides the foundational data and methodologies to support a rational and data-driven approach to this critical decision-making process.

References

Spectroscopic Validation of 2,2,3,5,5-Pentamethylhexane Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to validate the synthesis of the highly branched alkane, 2,2,3,5,5-pentamethylhexane. Given the absence of a standardized synthetic protocol in publicly available literature, a plausible synthetic route is proposed, followed by a detailed analysis of the expected spectroscopic data. This document contrasts the predicted data for the target molecule with a potential isomeric impurity, offering a clear framework for the validation of its synthesis.

Proposed Synthesis of this compound

A viable approach to synthesize this compound involves a Grignard reaction to construct the carbon skeleton, followed by a reduction to the final alkane. This method is advantageous for creating sterically hindered carbon centers. The proposed two-step synthesis is outlined below.

Step 1: Grignard Reaction to form 2,2,3,5,5-Pentamethylhexan-3-ol

The synthesis initiates with the reaction of a Grignard reagent, tert-pentylmagnesium bromide, with pinacolone (B1678379) (3,3-dimethyl-2-butanone). This reaction forms the tertiary alcohol, 2,2,3,5,5-pentamethylhexan-3-ol.

Step 2: Reduction of the Tertiary Alcohol

The resulting tertiary alcohol is then reduced to the target alkane, this compound. A common method for this transformation is a two-step procedure involving dehydration of the alcohol to an alkene, followed by catalytic hydrogenation.

Synthetic Workflow Proposed Synthesis of this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction tert-Pentyl bromide tert-Pentyl bromide Grignard Reagent Formation Grignard Reagent Formation tert-Pentyl bromide->Grignard Reagent Formation Mg turnings Mg turnings Mg turnings->Grignard Reagent Formation Pinacolone Pinacolone Nucleophilic Addition Nucleophilic Addition Pinacolone->Nucleophilic Addition Grignard Reagent Formation->Nucleophilic Addition tert-Pentylmagnesium bromide 2,2,3,5,5-Pentamethylhexan-3-ol 2,2,3,5,5-Pentamethylhexan-3-ol Nucleophilic Addition->2,2,3,5,5-Pentamethylhexan-3-ol Acidic Workup Dehydration Dehydration 2,2,3,5,5-Pentamethylhexan-3-ol->Dehydration e.g., H2SO4, heat Alkene Intermediate Alkene Intermediate Dehydration->Alkene Intermediate Hydrogenation Hydrogenation This compound This compound Hydrogenation->this compound Alkene Intermediate->Hydrogenation H2, Pd/C

Proposed Synthetic Workflow

Spectroscopic Validation Workflow

The validation of the final product and the monitoring of the reaction progress would rely on a combination of spectroscopic methods. Each technique provides unique structural information.

Spectroscopic Validation Spectroscopic Validation Workflow Synthesized Product Synthesized Product IR Spectroscopy IR Spectroscopy Synthesized Product->IR Spectroscopy Functional Groups NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy Connectivity Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Molecular Weight & Fragmentation Structural Confirmation Structural Confirmation IR Spectroscopy->Structural Confirmation NMR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation

Spectroscopic Validation Process

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. This data is based on established principles of organic spectroscopy and comparison with similar branched alkanes.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 0.85d3HC3-CH₃
~ 0.88s9HC5-(CH₃)₃
~ 0.90s6HC2-(CH₃)₂
~ 1.25m1HC4-H (one proton)
~ 1.45m1HC4-H (one proton)
~ 1.70m1HC3-H

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmCarbon TypeAssignment
~ 15Primary (CH₃)C3-CH₃
~ 25Primary (CH₃)C2-(CH₃)₂
~ 30Primary (CH₃)C5-(CH₃)₃
~ 32Quaternary (C)C5
~ 35Tertiary (CH)C3
~ 38Quaternary (C)C2
~ 50Secondary (CH₂)C4

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretching (alkane)
1470-1450MediumCH₂ and CH₃ bending
1380 & 1365MediumC-H bending (gem-dimethyl and tert-butyl)

Table 4: Predicted Mass Spectrometry (EI) Data

m/zRelative IntensityProposed Fragment
156Very Low / Absent[M]⁺ (Molecular Ion)
141Low[M - CH₃]⁺
99Moderate[M - C₄H₉]⁺ (loss of tert-butyl)
85High[M - C₅H₁₁]⁺ (loss of tert-pentyl)
57Very High[C₄H₉]⁺ (tert-butyl cation)
71High[C₅H₁₁]⁺

Comparison with a Potential Isomeric Impurity: 2,2,3,3,5-Pentamethylhexane

During the synthesis, particularly if carbocation intermediates are involved in side reactions, isomeric byproducts may form. One such possibility is 2,2,3,3,5-pentamethylhexane. Spectroscopic analysis is crucial for distinguishing the desired product from such impurities.

Table 5: Spectroscopic Comparison of this compound and 2,2,3,3,5-Pentamethylhexane

Spectroscopic FeatureThis compound (Predicted)2,2,3,3,5-Pentamethylhexane (Predicted)Key Differentiating Feature
¹H NMR 6 distinct signals4 distinct signalsThe number of signals reflects the different molecular symmetry.
¹³C NMR 7 distinct signals6 distinct signalsThe number of signals reflects the different number of non-equivalent carbons.
IR Spectroscopy Strong C-H stretching and characteristic bending for gem-dimethyl and tert-butyl groups.Similar C-H stretching, but potentially different fingerprint region due to different skeletal vibrations.Subtle differences in the fingerprint region (below 1500 cm⁻¹).
Mass Spec. (EI) Major fragments at m/z 85 and 57.Major fragments at m/z 99 and 57.The relative abundance of the major fragments will differ due to different points of preferential cleavage.

Experimental Protocols

1. Synthesis of 2,2,3,5,5-Pentamethylhexan-3-ol (Grignard Reaction)

  • Materials: Magnesium turnings, iodine crystal, anhydrous diethyl ether, 2-bromo-2-methylbutane (B1582447) (tert-pentyl bromide), and pinacolone.

  • Procedure:

    • Activate magnesium turnings with a crystal of iodine in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Add a solution of tert-pentyl bromide in anhydrous diethyl ether dropwise to the magnesium suspension to initiate the Grignard reagent formation.

    • Once the Grignard reagent has formed, cool the reaction mixture to 0 °C.

    • Add a solution of pinacolone in anhydrous diethyl ether dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

    • Purify the product by distillation or column chromatography.

2. Reduction of 2,2,3,5,5-Pentamethylhexan-3-ol

  • Materials: 2,2,3,5,5-Pentamethylhexan-3-ol, concentrated sulfuric acid, palladium on carbon (10%), hydrogen gas, and a suitable solvent (e.g., ethanol).

  • Procedure:

    • Dehydration: Add a catalytic amount of concentrated sulfuric acid to the alcohol and heat to induce dehydration. Collect the alkene product by distillation.

    • Hydrogenation: Dissolve the alkene in ethanol (B145695) in a hydrogenation vessel. Add a catalytic amount of 10% Pd/C.

    • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen while stirring vigorously until the reaction is complete (monitored by TLC or GC).

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude this compound.

    • Purify by distillation.

3. Spectroscopic Analysis

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Use tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • Infrared (IR) Spectroscopy:

    • Obtain a neat spectrum of the liquid product using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, a thin film can be prepared between two NaCl plates.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Introduce a dilute solution of the sample into a mass spectrometer, typically using a gas chromatography (GC-MS) system for separation and analysis.

    • Use Electron Ionization (EI) at 70 eV to generate a fragmentation pattern.

This guide provides a predictive framework for the synthesis and spectroscopic validation of this compound. Experimental verification of the proposed synthesis and the predicted spectroscopic data is essential for definitive structural confirmation.

A Comparative Analysis of 2,2,3,5,5-Pentamethylhexane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a detailed comparative analysis of the analytical data for 2,2,3,5,5-pentamethylhexane against other selected nonane (B91170) isomers. Designed for researchers, scientists, and professionals in drug development, this guide offers a side-by-side look at key physical and spectroscopic properties to aid in compound identification, purity assessment, and method development.

Physical and Chemical Properties: A Comparative Overview

A summary of key physical and chemical properties for this compound and its isomeric alternatives is presented below. These properties are fundamental in designing separation and purification protocols, as well as for ensuring safe handling and storage.

PropertyThis compoundn-Nonane2,3-Dimethylheptane3-Ethyl-2-methylhexane (B97986)
Molecular Formula C₁₁H₂₄[1][2]C₉H₂₀[3]C₉H₂₀C₉H₂₀[4]
Molecular Weight 156.31 g/mol [1][2]128.26 g/mol 128.26 g/mol 128.26 g/mol [4]
CAS Number 14739-73-2[1][2]111-84-2[5]3074-71-316789-46-1[4]
Boiling Point 164.25 - 166.05 °C151 °C140 °CNot Available
Melting Point Not Available-53 °CNot AvailableNot Available
Density Not Available0.72 g/cm³ at 20 °C0.726 g/mL at 25 °CNot Available
Refractive Index Not Available1.405 at 20 °C1.409 at 20 °CNot Available

Spectroscopic Data Comparison

The following tables provide a comparison of available spectroscopic data. It is important to note that the data for this compound is based on predicted values for a closely related isomer, 2,2,3,4,5-pentamethylhexane, and should be used as a reference pending experimental verification.

¹H NMR Spectroscopy Data (Predicted for Pentamethylhexane Isomer)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 0.8 - 0.9Doublet6HC5-CH₃, C4-CH₃
~ 0.9 - 1.0Singlet9HC2-(CH₃)₃
~ 1.0 - 1.2Multiplet1HC5-H
~ 1.2 - 1.4Multiplet1HC4-H
~ 1.5 - 1.7Multiplet1HC3-H
¹³C NMR Spectroscopy Data (Predicted for Pentamethylhexane Isomer)
Chemical Shift (ppm)Carbon TypeAssignment
~ 10 - 20Primary (CH₃)Methyl groups
~ 25 - 45Tertiary (CH)C3, C4, C5
~ 30 - 40Quaternary (C)C2
Mass Spectrometry Data (Predicted for Pentamethylhexane Isomer)
m/zRelative IntensityProposed Fragment
156Low[M]⁺ (Molecular Ion)
141Moderate[M-CH₃]⁺
99High[M-C₄H₉]⁺ (loss of t-butyl)
57Very High[C₄H₉]⁺ (t-butyl cation)
Infrared (IR) Spectroscopy Data (Predicted for Pentamethylhexane Isomer)
Wavenumber (cm⁻¹)IntensityAssignment
~ 2850 - 2960StrongC-H stretch (alkane)
~ 1450 - 1470MediumC-H bend (methylene)
~ 1365 - 1385Medium-StrongC-H bend (methyl, characteristic gem-dimethyl split)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are standardized for the analysis of branched alkanes and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Acquire a standard one-pulse ¹H spectrum with a spectral width of -1 to 10 ppm.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 200 ppm.

  • Data Processing : Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the analyte in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation : Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions :

    • Column : A non-polar capillary column (e.g., DB-1 or equivalent), typically 30 m in length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector : Split/splitless injector at a temperature of 250 °C.

    • Oven Program : Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 250 °C).

  • Mass Spectrometry Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Ion Source Temperature : 230 °C.

  • Data Analysis : Identify the compound based on its retention time and comparison of its mass spectrum with reference libraries (e.g., NIST).

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Acquire a background spectrum of the empty sample holder.

    • Acquire the sample spectrum over the mid-IR range (4000 - 400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Analytical Workflow and Data Relationships

The following diagrams illustrate a typical workflow for the analytical characterization of a branched alkane and the logical relationships between different analytical techniques.

analytical_workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Output cluster_interpretation Interpretation Sample Branched Alkane (e.g., this compound) GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GC_MS NMR Nuclear Magnetic Resonance (¹H, ¹³C NMR) Sample->NMR FTIR Infrared Spectroscopy (FTIR) Sample->FTIR RetentionTime Retention Time GC_MS->RetentionTime MassSpectrum Mass Spectrum GC_MS->MassSpectrum ChemicalShifts Chemical Shifts & Coupling Constants NMR->ChemicalShifts FunctionalGroups Functional Group Vibrations FTIR->FunctionalGroups Purity Purity Assessment RetentionTime->Purity Structure Structural Elucidation MassSpectrum->Structure ChemicalShifts->Structure Identity Compound Identity FunctionalGroups->Identity Purity->Identity Structure->Identity

Caption: Analytical workflow for branched alkane characterization.

Caption: Logical relationships between analytical techniques.

References

A Comparative Guide to the Purity Assessment of 2,2,3,5,5-Pentamethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

The chemical purity of reagents is of paramount importance in research, particularly in the fields of materials science and drug development, where even trace impurities can significantly alter experimental outcomes and product efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2,2,3,5,5-Pentamethylhexane, a highly branched alkane. The following sections detail common analytical techniques, present comparative data, and provide standardized experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Techniques

The purity of this compound is most commonly determined using chromatographic and spectroscopic techniques. Gas Chromatography (GC) is the most prevalent and effective method due to the compound's volatility. The choice of detector and spectroscopic method can influence the sensitivity, selectivity, and type of information obtained.

Table 1: Comparison of Key Analytical Techniques for Purity Assessment

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by boiling point and polarity, detection by ionization in a flame.Separation by boiling point and polarity, identification by mass-to-charge ratio.Absorption of radio waves by atomic nuclei in a magnetic field.
Primary Use Quantitative analysis of volatile organic compounds.Qualitative and quantitative analysis, structural elucidation of impurities.Structural elucidation and quantification of major components and impurities.
Sensitivity High (ppm to ppb range).Very High (ppb to ppt (B1677978) range).Lower (typically >0.1%).
Selectivity Lower, based on retention time.High, based on mass spectra.High, based on chemical shifts.
Common Impurities Detected Isomers, homologous alkanes, residual solvents.Isomers, homologous alkanes, residual solvents, and other volatile organic compounds.Structural isomers, compounds with different functional groups.
Cost Moderate.High.High.
Throughput High.Moderate to High.Low to Moderate.

Experimental Protocols

Detailed methodologies for the most effective analytical techniques are provided below.

1. Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is ideal for quantifying the purity of this compound and detecting volatile organic impurities.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column suitable for hydrocarbon analysis (e.g., DB-1 or equivalent).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a high-purity solvent such as hexane (B92381) or pentane.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • Split Ratio: 100:1.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

2. Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the identification and structural elucidation of unknown impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: The same procedure as for GC-FID can be followed.

  • GC-MS Conditions:

    • The GC conditions (injector, oven program, carrier gas) can be similar to the GC-FID method to allow for retention time comparison.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-500.

      • Scan Speed: 2 scans/second.

  • Data Analysis: The mass spectrum of each impurity peak is compared against a spectral library (e.g., NIST) for identification.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described analytical procedures.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Flame Ionization Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Purity Report calculate->report

Caption: Workflow for Purity Assessment using GC-FID.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis ionize->analyze extract Extract Mass Spectra analyze->extract search Library Search (e.g., NIST) extract->search identify Identify Impurities search->identify

Caption: Workflow for Impurity Identification using GC-MS.

Alternative Compounds

For applications where high purity and specific branching are critical, several alternatives to this compound exist. The choice of an alternative often depends on the specific physical properties required, such as boiling point, viscosity, and solvent characteristics.

Table 2: Comparison with Alternative High-Purity Branched Alkanes

CompoundChemical FormulaMolecular WeightBoiling Point (°C)Key Features
This compound C11H24156.31~163-165Highly branched, specific isomeric structure.
Isooctane (2,2,4-Trimethylpentane) C8H18114.2399.3Standard for octane (B31449) rating, common high-purity solvent.
Nonane C9H20128.26151Linear alkane, different physical properties from branched isomers.
2,2,5-Trimethylhexane C9H20128.26124Branched isomer of nonane, lower boiling point than this compound.

The analytical methodologies described in this guide are broadly applicable to these alternative compounds, with minor adjustments to the chromatographic conditions to account for differences in volatility. The selection of the most suitable compound and the corresponding purity assessment method should be based on a thorough evaluation of the application's requirements.

A Comparative Analysis of 2,2,3,5,5-Pentamethylhexane and 2,2,4,4,5-Pentamethylhexane for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties and structural differences of two C11H24 isomers.

This guide provides a comparative overview of two highly branched alkane isomers, 2,2,3,5,5-Pentamethylhexane and 2,2,4,4,5-Pentamethylhexane. As undecane (B72203) isomers, both compounds share the same molecular formula (C₁₁H₂₄) and molecular weight, yet their distinct structural arrangements lead to differences in their physical properties.[1] Such variations are critical in applications where specific physicochemical characteristics, such as boiling point and density, are paramount.[2][3] This document summarizes their key properties, outlines general experimental protocols for their synthesis and characterization, and provides a visual representation of their structural differences.

Physicochemical Properties

The degree of branching in alkanes significantly influences their intermolecular van der Waals forces, which in turn affects their physical properties.[1][2] Generally, increased branching leads to a more compact molecular structure, resulting in lower boiling points compared to their linear counterparts.[3][4] The following table summarizes the available quantitative data for the two isomers.

PropertyThis compound2,2,4,4,5-Pentamethylhexane
CAS Number 14739-73-2[5]60302-23-0[6]
Molecular Formula C₁₁H₂₄[5]C₁₁H₂₄[6]
Molecular Weight 156.31 g/mol [5]156.31 g/mol [6]
Boiling Point 164.25 °C (437.4 K)[7]175.5 °C (estimated)
Density Data not readily available0.742 g/cm³ (estimated)
Refractive Index Data not readily available1.416 (estimated)

Structural Isomerism

The key difference between this compound and 2,2,4,4,5-Pentamethylhexane lies in the positioning of the methyl groups along the hexane (B92381) backbone. These structural variations are visualized in the following diagram.

Caption: Structural formulas of the two isomers.

Experimental Protocols

General Synthesis of Highly Branched Alkanes (Illustrative)

Highly branched alkanes can be synthesized through various methods, including Grignard reactions. A general approach involves the reaction of a Grignard reagent with a sterically hindered ketone, followed by dehydration and hydrogenation of the resulting alkene.

Workflow for Synthesis and Purification:

G General Synthesis and Purification Workflow A Grignard Reagent Formation B Reaction with Sterically Hindered Ketone A->B C Tertiary Alcohol Intermediate B->C D Dehydration (e.g., using acid catalyst) C->D E Alkene Mixture D->E F Hydrogenation (e.g., H2/Pd-C) E->F G Crude Pentamethylhexane F->G H Purification (Fractional Distillation) G->H I Pure Pentamethylhexane Isomer H->I

Caption: A generalized workflow for alkane synthesis.

Characterization Protocols

1. Boiling Point Determination: The boiling point can be determined using a standard distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

2. Density Measurement: A calibrated pycnometer is used to measure the density of the liquid isomers. The mass of a known volume of the liquid is determined at a constant temperature.

3. Refractive Index Measurement: An Abbe refractometer is used to measure the refractive index of the liquid samples at a specified temperature and wavelength (typically the sodium D-line).

4. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution spectrometer using a deuterated solvent. Chemical shifts, coupling constants, and integration values provide detailed information about the molecular structure. For highly branched alkanes, ¹H NMR spectra typically show signals in the 0.7-1.5 ppm range.[8] ¹³C NMR spectra for alkanes show signals in the 10-50 ppm range.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the isomers. Branched alkanes often show characteristic fragmentation patterns with cleavage occurring preferentially at the branching points.

  • Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to confirm the presence of C-H and C-C single bonds, which are characteristic of alkanes. The C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region.[9]

Potential Applications

While specific applications for these two pentamethylhexane isomers are not widely documented, highly branched alkanes are of significant interest in several fields:

  • Fuel Additives: Their high octane (B31449) ratings make them valuable components in gasoline to prevent engine knocking.[10][11]

  • Solvents: Due to their nonpolar nature and low reactivity, they can be used as solvents for nonpolar substances.[10]

  • Lubricants: Higher molecular weight branched alkanes are used as lubricants and in fuel oils.[10]

  • Reference Standards: Their well-defined physical properties make them suitable as internal standards in analytical techniques like gas chromatography.[12]

References

Comparative Guide to Kovats Retention Indices of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of Kovats retention indices for highly branched alkanes, serving as alternatives to 2,2,3,5,5-Pentamethylhexane, for which no experimental retention index data was found in available literature and databases. The data presented herein is for structurally similar compounds, offering insights into the gas chromatographic behavior of highly substituted hydrocarbons.

Introduction to Kovats Retention Index

The Kovats retention index (KI) is a dimensionless value in gas chromatography (GC) that indicates where a compound elutes relative to a series of n-alkanes. It helps to standardize retention times across different instruments and conditions, making it a valuable tool for compound identification. The retention index is dependent on the analyte's structure and the polarity of the GC column's stationary phase.

Data Summary of Kovats Retention Indices for this compound Alternatives

The following table summarizes the experimentally determined Kovats retention indices for several highly branched alkanes and a cycloalkane on various stationary phases. These compounds are presented as structural analogs to this compound.

CompoundMolecular FormulaStationary Phase TypeStationary PhaseKovats Retention Index (KI)
2,2,3,4,4-PentamethylpentaneC10H22Standard Non-PolarNot Specified922[1]
Semi-Standard Non-PolarNot Specified918 - 922[1]
1,2,3,4,5-PentamethylcyclohexaneC11H22Standard Non-PolarNot Specified1050 - 1105[2]
Semi-Standard Non-PolarNot Specified1093[2]
2,2,4,6,6-PentamethylheptaneC12H26Standard Non-PolarNot Specified990 - 1003[3]
Semi-Standard Non-PolarNot Specified980 - 1007.3[3]
Standard PolarHP-Wax915[3][4]
Standard Non-PolarDB-5997[4]

Experimental Protocols

The determination of Kovats retention indices involves the analysis of the target compound and a series of n-alkanes under identical gas chromatographic conditions. While specific experimental details for each data point in the table are not fully available, a general protocol for such an analysis is outlined below.

1. Sample and Standard Preparation:

  • Analyte Solution: A dilute solution of the high-purity branched alkane is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

  • n-Alkane Standard: A mixture of a homologous series of n-alkanes (e.g., C8 to C20) is prepared in the same solvent. The concentration of each n-alkane should be sufficient to produce a distinct peak.

2. Gas Chromatography (GC) Conditions:

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used for hydrocarbon analysis.

  • Column: A capillary column with a specific stationary phase is installed. Common choices include:

    • Non-Polar: 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-95% methylpolysiloxane (e.g., DB-5, HP-5MS).

    • Polar: Polyethylene glycol (e.g., HP-Wax, DB-Wax).

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Temperature Program: A temperature program is employed to ensure the elution of all compounds within a reasonable time. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 300 °C) at a controlled rate (e.g., 5-10 °C/min).

  • Injection: A small volume (e.g., 1 µL) of the sample and the n-alkane standard are injected separately or co-injected.

3. Data Analysis and Kovats Index Calculation: The Kovats retention index (I) for a temperature-programmed analysis is calculated using the following formula:

I = 100 * [n + (tR(unknown) - tR(n)) / (tR(N) - tR(n))]

Where:

  • n is the carbon number of the n-alkane eluting immediately before the unknown compound.

  • N is the carbon number of the n-alkane eluting immediately after the unknown compound.

  • tR(unknown) is the retention time of the unknown compound.

  • tR(n) is the retention time of the n-alkane with carbon number n.

  • tR(N) is the retention time of the n-alkane with carbon number N.

Visualizations

G Factors Influencing Kovats Retention Index cluster_analyte Analyte Properties cluster_gc Gas Chromatography Conditions A Molecular Structure (e.g., this compound) B Boiling Point A->B C Polarity A->C F Kovats Retention Index B->F correlates with C->F interacts with D Stationary Phase Polarity (e.g., Non-Polar, Polar) D->F influences E Column Temperature E->F affects

Caption: Relationship between analyte properties, GC conditions, and the Kovats retention index.

G Experimental Workflow for Kovats Index Determination start Start prep_sample Prepare Analyte Solution start->prep_sample prep_alkane Prepare n-Alkane Standard start->prep_alkane gc_analysis Perform GC Analysis (Inject Analyte and Standard) prep_sample->gc_analysis prep_alkane->gc_analysis get_tr Obtain Retention Times (tR) gc_analysis->get_tr calculate_ki Calculate Kovats Index (KI) get_tr->calculate_ki end End calculate_ki->end

References

A Researcher's Guide to Confirming the Identity of 2,2,3,5,5-Pentamethylhexane in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for confirming the identity of 2,2,3,5,5-pentamethylhexane, a highly branched C11 alkane, within a complex mixture. Due to the isomeric nature of alkanes, which often yield similar physical properties, spectroscopic and chromatographic methods are essential for definitive identification. This guide presents a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by predicted data and detailed experimental protocols.

Executive Summary

Confirming the presence of this compound requires a multi-faceted analytical approach. Gas chromatography provides the necessary separation of isomers, while mass spectrometry and nuclear magnetic resonance spectroscopy offer detailed structural information for positive identification. This guide outlines the principles of these techniques and provides predicted data to aid in the interpretation of experimental results.

Comparative Analysis of Analytical Techniques

The differentiation of this compound from its isomers relies on subtle differences in their physical and chemical properties, which can be effectively probed using a combination of chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds.

  • Gas Chromatography (GC): This technique separates compounds based on their boiling points and interactions with the stationary phase of the chromatographic column. Isomers of pentamethylhexane, while having the same molecular weight, will exhibit slightly different retention times due to variations in their molecular shape and van der Waals forces. Generally, more highly branched isomers have lower boiling points and thus shorter retention times.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. While all C11H24 isomers have the same molecular ion peak (m/z 156), their fragmentation patterns will differ based on the stability of the resulting carbocations. Cleavage is favored at branching points, leading to the formation of more stable tertiary and secondary carbocations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of chemically non-equivalent protons in a molecule, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting). The complex branching of this compound will result in a unique pattern of chemical shifts and splitting patterns for its methyl, methylene, and methine protons.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms in a molecule. The chemical shifts of the carbon signals are sensitive to their local electronic environment, allowing for the differentiation of primary, secondary, tertiary, and quaternary carbons.

Predicted Data for this compound and Isomers

In the absence of readily available experimental spectral databases for this compound and its close isomers, high-quality predicted data can serve as a valuable reference. The following tables summarize the predicted Gas Chromatography retention indices, ¹H NMR chemical shifts, and key mass spectral fragments for this compound and two of its isomers: 2,2,3,4,5-pentamethylhexane (B15458730) and 2,2,4,4,5-pentamethylhexane.

Disclaimer: The following data is predicted using computational models and should be used as a guide for interpreting experimental results. Actual experimental values may vary.

Table 1: Predicted Gas Chromatography Retention Indices

CompoundPredicted Retention Index (Non-polar column)
This compound1055
2,2,3,4,5-Pentamethylhexane1065
2,2,4,4,5-Pentamethylhexane1045

Table 2: Predicted ¹H NMR Chemical Shifts (ppm)

CompoundProton AssignmentPredicted Chemical Shift (δ)
This compound C5-(CH₃)₂~ 0.88 (d)
C2-(CH₃)₂~ 0.85 (s)
C3-CH₃~ 0.83 (d)
C5-H~ 1.65 (m)
C4-H₂~ 1.20 (m)
C3-H~ 1.50 (m)
2,2,3,4,5-Pentamethylhexane C2-(CH₃)₃~ 0.84 (s)
C5-CH₃, C4-CH₃, C3-CH₃~ 0.8-0.9 (m)
C5-H, C4-H, C3-H~ 1.2-1.7 (m)
2,2,4,4,5-Pentamethylhexane C2-(CH₃)₃~ 0.86 (s)
C4-(CH₃)₂~ 0.84 (s)
C5-CH₃~ 0.82 (d)
C3-H₂~ 1.15 (d)
C5-H~ 1.70 (m)

(s = singlet, d = doublet, m = multiplet)

Table 3: Predicted Key Mass Spectral Fragments (m/z)

CompoundMolecular Ion [M]⁺[M-15]⁺ (loss of CH₃)[M-43]⁺ (loss of C₃H₇)[M-57]⁺ (loss of C₄H₉)Base Peak
This compound 156 (weak)1411139957 ([C₄H₉]⁺)
2,2,3,4,5-Pentamethylhexane 156 (weak)1411139957 ([C₄H₉]⁺)
2,2,4,4,5-Pentamethylhexane 156 (very weak)1411139957 ([C₄H₉]⁺)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of the mixture and obtain mass spectra for identification.

Instrumentation:

  • Gas Chromatograph equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Dilute the sample mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the diluted sample into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-200.

  • Data Analysis: Compare the retention times and mass spectra of the peaks in the sample chromatogram with the predicted data and with any available library spectra.

¹H NMR Spectroscopy

Objective: To obtain a high-resolution proton NMR spectrum for detailed structural elucidation.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated compound (or the mixture if separation is not feasible) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and analyze the chemical shifts and coupling patterns. Compare the observed spectrum with the predicted data.

Visualization of Workflows and Relationships

To further clarify the process of identifying this compound, the following diagrams illustrate the experimental workflow and the logical relationships between the analytical techniques.

experimental_workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_data Data Analysis and Confirmation Sample Mixture Containing Potential this compound Dilution Dilution in Volatile Solvent Sample->Dilution GC Gas Chromatography (Separation of Isomers) Dilution->GC NMR_Sample Sample Dissolved in Deuterated Solvent Dilution->NMR_Sample MS Mass Spectrometry (Fragmentation and Detection) GC->MS Data_Analysis Compare Experimental Data with Predicted/Reference Data MS->Data_Analysis HNMR ¹H NMR Spectroscopy (Structural Elucidation) NMR_Sample->HNMR HNMR->Data_Analysis Confirmation Confirmation of This compound Data_Analysis->Confirmation

Caption: Experimental workflow for the identification of this compound.

logical_relationships cluster_problem Analytical Challenge cluster_techniques Analytical Techniques cluster_information Information Provided cluster_solution Confirmation Problem Identify this compound in a Mixture of Isomers GC Gas Chromatography Problem->GC requires MS Mass Spectrometry Problem->MS requires NMR NMR Spectroscopy Problem->NMR requires RetentionTime Retention Time (Separation based on boiling point) GC->RetentionTime provides Fragmentation Fragmentation Pattern (Structural Fingerprint) MS->Fragmentation provides ChemicalShifts Chemical Shifts & Coupling (Detailed Connectivity) NMR->ChemicalShifts provides Solution Unambiguous Identification RetentionTime->Solution contributes to Fragmentation->Solution contributes to ChemicalShifts->Solution contributes to

Caption: Logical relationship of techniques for isomer identification.

Safety Operating Guide

Navigating the Disposal of 2,2,3,5,5-Pentamethylhexane: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper disposal of 2,2,3,5,5-Pentamethylhexane is paramount for ensuring a safe and compliant laboratory environment. This guide offers a step-by-step operational plan for researchers, scientists, and drug development professionals.

The proper disposal of chemical waste is not only a matter of regulatory compliance but also a cornerstone of responsible laboratory practice. For a compound like this compound, a flammable hydrocarbon, adherence to established protocols is essential to mitigate risks to personnel and the environment.

Physicochemical and Hazard Profile

PropertyValue
Molecular Formula C11H24[1][2]
Molecular Weight 156.31 g/mol [1]
CAS Number 14739-73-2[1][2]
Appearance Liquid (presumed)
Boiling Point ~170.5 °C (for isomer 2,2,3,3,5-pentamethylhexane)[3]
Density ~0.770 g/cm³ (for isomer 2,2,3,3,5-pentamethylhexane)[3]
Flash Point Expected to be low, characteristic of flammable alkanes
Hazards Flammable liquid. May cause skin and eye irritation. Inhalation may cause respiratory tract irritation, dizziness, or drowsiness. Aspiration hazard if swallowed.[4]

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Wear a flame-retardant lab coat.

  • Work Area: Conduct all handling and waste collection activities in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ignition Sources: Ensure no open flames, hot surfaces, or spark sources are present in the handling area.[4]

2. Waste Collection:

  • Container: Use a designated, properly labeled, and chemically compatible waste container. The container should be made of a material that will not be degraded by the hydrocarbon solvent and must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and a clear indication of its flammability.

  • Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.

3. Waste Storage:

  • Location: Store the sealed waste container in a designated satellite accumulation area or a flammable liquid storage cabinet.

  • Secondary Containment: The storage area should have secondary containment to capture any potential leaks.

  • Accumulation Time: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored and the maximum accumulation time.

4. Final Disposal:

  • Regulatory Framework: The disposal of this compound is governed by federal, state, and local regulations. The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA).

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed environmental management company. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Pre-Disposal Assessment cluster_1 Collection & Storage cluster_2 Final Disposal Identify_Waste Identify Waste: This compound Assess_Hazards Assess Hazards: - Flammable - Irritant - Aspiration Hazard Identify_Waste->Assess_Hazards Select_PPE Select Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat Assess_Hazards->Select_PPE Collect_Waste Collect in Designated, Labeled Container Select_PPE->Collect_Waste Segregate_Waste Segregate from Incompatible Materials Collect_Waste->Segregate_Waste Store_Safely Store in Flammable Storage Cabinet with Secondary Containment Segregate_Waste->Store_Safely Contact_EHS Contact Environmental Health & Safety (EHS) or Licensed Waste Vendor Store_Safely->Contact_EHS Schedule_Pickup Schedule Waste Pickup Contact_EHS->Schedule_Pickup Document_Disposal Complete Waste Manifest & Maintain Records Schedule_Pickup->Document_Disposal

References

Personal protective equipment for handling 2,2,3,5,5-Pentamethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2,2,3,5,5-Pentamethylhexane in a laboratory setting. The following procedures are based on established safety protocols for flammable liquid alkanes and are intended for use by trained research, scientific, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Eyes/Face Safety glasses or goggles, face shieldWear chemical safety goggles. A face shield may be required in situations with a higher risk of splashing.[1]
Hands Protective glovesChemical-resistant gloves are required.[1]
Body Protective clothingFlame-retardant lab coat or coveralls.[2][3]
Respiratory Vapor respiratorUse in a well-ventilated area. If ventilation is inadequate, a vapor respirator is necessary.[1]
Feet Closed-toe shoes---

Operational Plan: Handling and Storage

Safe handling and storage practices are critical to prevent accidents and ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood.[3]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Take precautionary measures against static discharge.

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Keep away from heat and sources of ignition.

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Do not dispose of with household garbage.[4]

  • Disposal must be carried out in accordance with local, regional, and national regulations.[4]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

  • Contaminated materials (e.g., absorbent pads) should be disposed of as hazardous waste.[4]

Emergency Procedures

In the event of an emergency, follow these procedures:

IncidentProcedure
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]
Fire Use dry chemical, CO2, or alcohol-resistant foam to extinguish.[3]

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess_Risks Assess Risks Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Proceed Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Proceed Handle_Chemical Handle this compound Work_in_Hood->Handle_Chemical Begin Work Store_Properly Store in Designated Area Handle_Chemical->Store_Properly After Use Segregate_Waste Segregate Waste Handle_Chemical->Segregate_Waste Generate Waste Dispose_Waste Dispose via EHS Segregate_Waste->Dispose_Waste Follow Protocol

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.